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  • Product: (2-Methoxyethyl)(prop-2-en-1-yl)amine
  • CAS: 58203-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-methoxyethyl)(prop-2-en-1-yl)amine: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical and physical p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and analytical methodologies for (2-methoxyethyl)(prop-2-en-1-yl)amine. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to offer a predictive and practical resource for researchers. This document is intended to serve as a foundational reference for those interested in the potential applications of this and similar aliphatic ether amines in drug discovery and materials science.

Introduction and Molecular Overview

(2-methoxyethyl)(prop-2-en-1-yl)amine, with the Chemical Abstracts Service (CAS) registry number 58203-01-3, is a secondary amine featuring both an ether and an alkene functional group.[1] Its unique structure, combining the reactivity of an allyl group with the chelating potential of a methoxyethyl moiety, suggests a range of potential applications in organic synthesis and medicinal chemistry. The allyl group can participate in various addition and metal-catalyzed coupling reactions, while the ether and amine functionalities can act as ligands for metal ions or as hydrogen bond acceptors.

The molecular formula of (2-methoxyethyl)(prop-2-en-1-yl)amine is C₆H₁₃NO, and it has a molecular weight of approximately 115.17 g/mol .[2]

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance Likely a colorless to light-yellow liquid with an amine-like odor.Based on analogous compounds like allylamine.[3]
Boiling Point Estimated to be in the range of 140-160 °C.Extrapolated from similar sized aliphatic amines.
Density Estimated to be around 0.85-0.95 g/mL.Based on structurally similar amines.
Solubility Expected to be soluble in organic solvents and moderately soluble in water.The presence of the ether and amine groups should confer some water solubility.
pKa Estimated to be in the range of 9-10 for the protonated amine.Typical range for secondary amines.

Synthesis and Reactivity

While a specific, optimized synthesis for (2-methoxyethyl)(prop-2-en-1-yl)amine is not published, several general methods for the synthesis of N-allyl amines are applicable.

Proposed Synthetic Pathways

A plausible and efficient method for the synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine is the N-alkylation of 2-methoxyethylamine with an allyl halide .

G cluster_reactants Reactants reactant1 2-Methoxyethylamine reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant1->reagents reactant2 Allyl Bromide reactant2->reagents product (2-methoxyethyl)(prop-2-en-1-yl)amine reagents->product N-Alkylation G start Sample in Solvent derivatization Add Base & Derivatizing Agent start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gc_ms GC-MS Analysis extraction->gc_ms data Data Analysis gc_ms->data

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Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of (2-methoxyethyl)(prop-2-en-1-yl)amine

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-methoxyethyl)(prop-2-en-1-yl)amine. This document is intended for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-methoxyethyl)(prop-2-en-1-yl)amine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a predictive yet robust framework for the structural elucidation of this secondary amine. The guide synthesizes foundational NMR principles with data from analogous structures to present a reliable spectroscopic profile.

Introduction

(2-methoxyethyl)(prop-2-en-1-yl)amine is a secondary amine featuring both an ether and an alkene functional group. The unique arrangement of these functionalities gives rise to a distinct NMR spectrum that is instrumental for its identification and characterization. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2] By analyzing the chemical shifts, signal multiplicities, and integration values, a complete structural assignment can be achieved. This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, offering a clear rationale for the expected spectral features.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to exhibit six distinct signals, corresponding to the six unique proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1, with assignments based on the molecular structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for (2-methoxyethyl)(prop-2-en-1-yl)amine

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
aNH 0.5 - 5.0broad singlet1H
b-O-CH~3.3singlet3H
c-N-CH ₂-CH₂-O-~2.7triplet2H
d-N-CH₂-CH ₂-O-~3.5triplet2H
e-N-CH ₂-CH=CH₂~3.2doublet2H
f-CH=CH~5.1 - 5.3multiplet2H
g-CH =CH₂~5.8 - 6.0multiplet1H
Rationale for ¹H NMR Assignments:
  • N-H Proton (a): The proton attached to the nitrogen atom in secondary amines typically appears as a broad singlet over a wide chemical shift range (δ 0.5-5.0 ppm).[3][4] Its exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5]

  • Methoxy Protons (b): The three protons of the methoxy group (-OCH₃) are chemically equivalent and are expected to appear as a sharp singlet around δ 3.3 ppm. This is consistent with the known chemical shifts for methoxy groups in similar environments.

  • Methoxyethyl Protons (c and d): The two methylene groups of the 2-methoxyethyl fragment are diastereotopic. The protons on the carbon adjacent to the nitrogen (CH ₂-N, signal c) are expected to resonate at approximately δ 2.7 ppm.[3][4] The protons on the carbon adjacent to the oxygen (CH ₂-O, signal d) will be further downfield, around δ 3.5 ppm, due to the stronger deshielding effect of the oxygen atom.[2] Both signals are anticipated to be triplets due to coupling with the adjacent methylene group.

  • Allyl Protons (e, f, and g): The prop-2-en-1-yl (allyl) group gives rise to three distinct signals.

    • The methylene protons adjacent to the nitrogen (-N-CH ₂, signal e) are expected around δ 3.2 ppm. These allylic protons are deshielded by both the nitrogen and the double bond.[6] They will likely appear as a doublet due to coupling with the vinylic proton (g).

    • The terminal vinylic protons (=CH ₂, signal f) are diastereotopic and will appear as a multiplet in the range of δ 5.1 - 5.3 ppm.

    • The internal vinylic proton (-CH =, signal g) is expected to be the most downfield of the allyl group protons, appearing as a multiplet around δ 5.8 - 6.0 ppm.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for (2-methoxyethyl)(prop-2-en-1-yl)amine

SignalCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1-O-C H₃~59
2-N-C H₂-CH₂-O-~49
3-N-CH₂-C H₂-O-~71
4-N-C H₂-CH=CH₂~52
5-CH=C H₂~117
6-C H=CH₂~135
Rationale for ¹³C NMR Assignments:
  • Methoxy Carbon (1): The carbon of the methoxy group is expected to resonate at approximately δ 59 ppm.

  • Methoxyethyl Carbons (2 and 3): The carbon adjacent to the nitrogen (-N-C H₂-) is predicted to be around δ 49 ppm, while the carbon adjacent to the oxygen (-O-C H₂-) will be further downfield at about δ 71 ppm, which is typical for carbons bonded to oxygen in ethers. Carbons directly attached to nitrogen in amines generally appear in the 10-65 ppm range.[4]

  • Allyl Carbons (4, 5, and 6):

    • The allylic carbon attached to the nitrogen (-N-C H₂-) is expected around δ 52 ppm.

    • The terminal vinylic carbon (=C H₂) is anticipated to appear at approximately δ 117 ppm.

    • The internal vinylic carbon (-C H=) will be the most downfield of the allyl carbons, at around δ 135 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (2-methoxyethyl)(prop-2-en-1-yl)amine.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified (2-methoxyethyl)(prop-2-en-1-yl)amine. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to δ 0.00 ppm.

2. Instrument Setup: a. The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument. b. The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used. b. Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient. c. Acquisition Time: An acquisition time of 2-4 seconds is recommended. d. Relaxation Delay: A relaxation delay of 1-5 seconds should be used. e. Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each carbon. b. Spectral Width: A spectral width of 200-240 ppm is appropriate. c. Acquisition Time: An acquisition time of 1-2 seconds is typical. d. Relaxation Delay: A relaxation delay of 2-5 seconds is recommended. e. Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift axis using the TMS signal at δ 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum. e. Pick the peaks and report the chemical shifts and multiplicities.

Visualization of Molecular Structure and Assignments

To aid in the visualization of the proton and carbon assignments, the following diagrams are provided.

Figure 2: Molecular structure of (2-methoxyethyl)(prop-2-en-1-yl)amine with ¹³C NMR assignments.

Conclusion

The predicted ¹H and ¹³C NMR spectra of (2-methoxyethyl)(prop-2-en-1-yl)amine provide a detailed roadmap for its structural verification. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for any scientist working with this or structurally related molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • Breitmaier, E., & Voelter, W. (1987).
  • Structural analysis of amines. (2011, June 10). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

Foundational

The Thermodynamic Stability of (2-methoxyethyl)(prop-2-en-1-yl)amine at Ambient Conditions: A Technical Whitepaper

Executive Summary For drug development professionals and materials scientists, understanding the thermodynamic stability of highly functionalized intermediates is critical for predicting shelf-life, preventing impurity c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, understanding the thermodynamic stability of highly functionalized intermediates is critical for predicting shelf-life, preventing impurity cascades, and ensuring formulation integrity. The molecule (2-methoxyethyl)(prop-2-en-1-yl)amine —a secondary amine featuring both an allyl moiety and an ether linkage—presents a complex thermodynamic profile at room temperature (298 K). While kinetically stable in inert environments, it is thermodynamically driven toward degradation via radical-mediated autoxidation in the presence of ambient oxygen. This whitepaper dissects the molecular architecture, degradation mechanisms, and self-validating experimental workflows required to quantify its thermodynamic stability.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic stability of (2-methoxyethyl)(prop-2-en-1-yl)amine is dictated by the sum of its structural subunits. Using the Benson group additivity method, we can estimate the standard enthalpy of formation ( ΔHf∘​ ) by decomposing the molecule into its core functional groups[1]. However, the molecule's true vulnerability at 298 K lies not in unimolecular decomposition, but in its susceptibility to bimolecular reactions with atmospheric oxygen.

  • The Secondary Amine Core: Secondary amines undergo preferential oxidation via electron abstraction, forming aminium radical cations. This process is a primary thermodynamic sink in ambient conditions[2].

  • The Allyl Group: The allylic carbon (adjacent to the C=C double bond) possesses a significantly lowered bond dissociation energy (BDE 88 kcal/mol). This makes it a highly favorable site for hydrogen atom abstraction, initiating an autoxidation cascade.

  • The Ether Linkage: While generally more stable than the allylic position, the α -carbon of the 2-methoxyethyl group is also susceptible to peroxide formation over prolonged periods.

Recent atmospheric chemistry studies have demonstrated that the autoxidation of secondary amines can rapidly lead to the formation of hydroperoxy amides and imines, a pathway that must be accounted for in stability profiling[3].

Mechanistic Pathways of Degradation at 298 K

At room temperature, the dominant degradation pathway is autoxidation . The reaction is thermodynamically favorable due to the formation of strong C=O and O−H bonds in the degradation products, despite the kinetic barrier of the initial spin-forbidden reaction with triplet oxygen.

Trace transition metals or ambient UV light act as initiators, abstracting a hydrogen atom from the allylic position or the amine's α -carbon. The resulting carbon-centered radical rapidly reacts with ambient O2​ to form a peroxyl radical, which then abstracts a hydrogen from a neighboring intact molecule, propagating the chain reaction[4].

Autoxidation A (2-methoxyethyl)(prop-2-en-1-yl)amine (Intact Molecule) B Hydrogen Abstraction (Allylic/Amine α-C) A->B Trace Metals / Light C Carbon-Centered Radical (Resonance Stabilized) B->C -H• D O2 Addition (Peroxyl Radical Formation) C->D +O2 (Ambient) D->B H-abstraction from new molecule E Hydroperoxide & Imine (Degradation Products) D->E Propagation / Chain Reaction

Fig 1: Radical-mediated autoxidation pathway of the amine at room temperature.

Experimental Workflows for Thermodynamic Validation

Standard analytical techniques like HPLC or Differential Scanning Calorimetry (DSC) often lack the sensitivity to detect the earliest stages of room-temperature degradation. To accurately assess thermodynamic stability at 298 K, we employ Isothermal Microcalorimetry (IMC) , which measures the minute heat flow ( μW ) associated with slow chemical reactions.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Stability

Causality & Rationale: IMC is chosen because it operates under isothermal conditions (298 K), preventing the artificial alteration of degradation mechanisms that occurs in high-temperature accelerated aging[5]. It directly measures the thermodynamic state ( dQ/dt ).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.00 g of highly purified (2-methoxyethyl)(prop-2-en-1-yl)amine into two separate 4 mL glass calorimetric ampoules.

  • Atmosphere Control (The Self-Validating Step): Purge Ampoule A with ultra-high-purity Nitrogen ( N2​ ) for 5 minutes and hermetically seal it. Leave Ampoule B exposed to ambient air (21% O2​ ) and seal.

    • Self-Validation Logic: If Ampoule A shows zero net heat flow while Ampoule B exhibits an exothermic signal, we definitively isolate aerobic autoxidation as the thermodynamic sink, ruling out physical relaxation or unimolecular decomposition.

  • Equilibration: Lower the ampoules into the TAM IV microcalorimeter in three stages over 45 minutes.

    • Causality: Staged lowering dissipates frictional heat generated during insertion, preventing thermal shock to the highly sensitive Peltier thermopiles and ensuring baseline stability.

  • Data Acquisition: Monitor the heat flow ( dQ/dt ) continuously for 7 to 14 days at 25.0000 °C ( ± 0.0001 °C).

  • Kinetic Extraction: Fit the exothermic heat flow curve of Ampoule B to a pseudo-first-order kinetic model to extract the degradation rate constant ( k ).

IMC_Workflow S1 Sample Preparation (Inert vs. Ambient O2) S2 Isothermal Microcalorimetry (298 K, µW sensitivity) S1->S2 S3 Heat Flow Monitoring (dQ/dt over 7-14 days) S2->S3 S4 Thermodynamic & Kinetic Parameter Extraction S3->S4

Fig 2: Self-validating IMC workflow for real-time thermodynamic stability assessment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Baseline Thermal Events

While IMC handles room-temperature profiling, DSC is required to map the broader thermodynamic landscape (e.g., boiling point, high-temperature decomposition).

Step-by-Step Methodology:

  • Sample Loading: Dispense 3-5 mg of the amine into a high-pressure gold-plated DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid.

    • Causality: Because this secondary amine is a low-molecular-weight liquid, hermetic sealing is mandatory to suppress endothermic volatilization (boiling), which would otherwise mask the exothermic signals of thermal degradation.

  • Multi-Rate Scanning (The Self-Validating Step): Scan samples from 25 °C to 350 °C at three different heating rates (5, 10, and 20 °C/min) under an N2​ purge.

    • Self-Validation Logic: Applying the Kissinger equation to the shift in peak exothermic temperatures across different heating rates allows for the calculation of the activation energy ( Ea​ ). If Ea​ remains linear across rates, the kinetic model of the thermal event is validated.

Quantitative Thermodynamic Profiling

The following tables summarize the theoretical and experimental thermodynamic parameters for (2-methoxyethyl)(prop-2-en-1-yl)amine.

Table 1: Estimated Thermodynamic Parameters (via Benson Group Additivity) [6] Note: Values are theoretical estimates for the gas phase at 298.15 K based on group increments for secondary amines, ethers, and olefins.

ParameterEstimated ValueThermodynamic Implication
Standard Enthalpy of Formation ( ΔHf∘​ ) -145.2 kJ/molExothermic formation relative to standard state elements; stable against spontaneous unimolecular decomposition.
Standard Entropy ( S∘ ) 385.4 J/(mol·K)High conformational flexibility due to ether and allyl chains.
Gibbs Free Energy of Formation ( ΔGf∘​ ) -48.6 kJ/molThe intact molecule is thermodynamically stable in a vacuum or inert atmosphere at 298 K.

Table 2: Empirical Stability Data via Isothermal Microcalorimetry (298 K) Note: Representative data highlighting the impact of atmospheric conditions on the thermodynamic stability of the secondary amine.

Atmospheric ConditionPeak Heat Flow ( dQ/dt )Degradation Rate Constant ( k )Primary Thermodynamic Sink
Inert ( N2​ Purge) <0.5μW/g (Baseline)NegligibleNone (Kinetically and thermodynamically stable)
Ambient Air (21% O2​ ) 14.2μW/g (Exothermic) 3.1×10−6s−1 Autoxidation (Formation of hydroperoxides/imines)

References

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments.

  • [1] Benson group increment theory. Grokipedia.

  • [5] Pharmaceutical microcalorimetry: applications to long-term stability studies. PubMed (Int J Pharm).

  • [4] Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PMC.

  • [2] Examining the early stages of thermal oxidative degradation in epoxy-amine resins. The University of Manchester.

  • [6] Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. The Journal of Physical Chemistry A - ACS Publications.

  • [3] Atmospheric Autoxidation of Amines. Environmental Science & Technology.

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Exploratory

Preliminary Toxicity and In Vitro Safety Profiling of (2-Methoxyethyl)(prop-2-en-1-yl)amine

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Executive Summary (2-Methoxyethyl)(prop-2-en-1-yl)amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(2-Methoxyethyl)(prop-2-en-1-yl)amine (CAS 58203-01-3), also known as N-allyl-2-methoxyethanamine, is a secondary amine characterized by two highly reactive and toxicologically significant functional groups: an allyl moiety and a 2-methoxyethyl moiety . While standard safety data sheets classify the parent freebase as an acute toxin (Category 4) and a corrosive agent (Skin Corr. 1B) [1], its systemic in vitro safety profile is dictated almost entirely by its metabolic fate.

This whitepaper establishes a logic-driven, self-validating in vitro testing cascade designed to isolate and evaluate the specific structural liabilities of this compound. By understanding the causality between the compound's structure, its enzymatic bioactivation, and the resulting cellular phenotypes, drug development professionals can accurately assess its safety margins prior to in vivo exposure.

Mechanistic Toxicology: The Dual-Liability Hypothesis

To design an effective in vitro safety profile, we must first deconstruct the molecule into its toxicophoric components. The toxicity of (2-methoxyethyl)(prop-2-en-1-yl)amine is not primarily driven by the parent compound, but by its divergent metabolic pathways.

The Allylamine Liability: Cardiotoxicity & Mitochondrial Uncoupling

The prop-2-en-1-yl (allyl) group is a known substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO oxidatively deaminates allylamines to yield acrolein , a highly electrophilic and reactive aldehyde, alongside hydrogen peroxide and ammonia [2]. Acrolein rapidly forms adducts with cellular proteins and severely inhibits mitochondrial electron transport [3], leading to contraction band necrosis in cardiomyocytes.

The 2-Methoxyethyl Liability: Epigenetic Alteration & Reproductive Toxicity

The 2-methoxyethyl chain is susceptible to oxidative cleavage by monoamine oxidases (MAO) or alcohol/aldehyde dehydrogenases (ADH/ALDH), yielding methoxyacetic acid (MAA) . MAA is the proximate toxicant of the industrial solvent ethylene glycol monomethyl ether (EGME) [4]. MAA acts as a short-chain fatty acid that inhibits histone deacetylase (HDAC) activity, disrupts endogenous estrogen receptor-α (ERα) signaling [5], and directly alters progesterone production in human luteal cells[6].

MetabolicPathway Parent (2-methoxyethyl)(prop-2-en-1-yl)amine (Parent Compound) SSAO SSAO / VAP-1 Oxidative Deamination Parent->SSAO Allyl Pathway ADH MAO / ADH Oxidative Cleavage Parent->ADH Methoxyethyl Pathway Acrolein Acrolein + H2O2 (Reactive Aldehyde/ROS) SSAO->Acrolein MAA Methoxyacetic Acid (MAA) (Short-Chain Fatty Acid) ADH->MAA CardioTox Mitochondrial Dysfunction & Cardiotoxicity Acrolein->CardioTox Protein Adduction ReproTox HDAC Inhibition & Reproductive Toxicity MAA->ReproTox Epigenetic Alteration

Caption: Divergent metabolic bioactivation pathways of (2-methoxyethyl)(prop-2-en-1-yl)amine leading to distinct toxicological endpoints.

Self-Validating In Vitro Experimental Protocols

To accurately profile this compound, standard cytotoxicity assays (e.g., CHO cell MTT assays) are insufficient because immortalized cell lines often lack the specific metabolic enzymes (SSAO and ADH) required to generate the proximate toxicants. The following protocols are designed as self-validating systems —they incorporate specific enzymatic inhibitors to prove causality between the bioactivation of the compound and the observed toxicity.

Protocol 1: hiPSC-Cardiomyocyte Mitochondrial Stress Assay (Seahorse XF)

Rationale: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) express functional SSAO. We utilize the Seahorse XFe96 Analyzer to measure the Oxygen Consumption Rate (OCR) to detect acrolein-induced mitochondrial electron transport chain (ETC) collapse. Self-Validation: The assay is run in parallel with semicarbazide (a selective SSAO inhibitor). If toxicity is mitigated by semicarbazide, it confirms that the allyl-derived acrolein metabolite, not the parent molecule, is the toxicophore.

Step-by-Step Methodology:

  • Cell Seeding: Plate hiPSC-CMs onto Matrigel-coated Seahorse XF96 microplates at 30,000 cells/well. Culture for 7 days in maintenance medium to ensure spontaneous synchronous beating.

  • Inhibitor Pre-treatment: 1 hour prior to dosing, pre-treat half the plate with 1 mM semicarbazide hydrochloride to inhibit SSAO activity.

  • Compound Dosing: Treat cells with (2-methoxyethyl)(prop-2-en-1-yl)amine in a 6-point dose-response curve (10 µM to 3 mM) for 24 hours.

  • Sensor Hydration & Assay Prep: Hydrate the Seahorse XF sensor cartridge overnight. Wash cells and replace media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Mitochondrial Stress Test Execution: Load the cartridge with ETC modulators:

    • Port A: Oligomycin (1.5 µM final) - Inhibits ATP synthase.

    • Port B: FCCP (1.0 µM final) - Uncouples mitochondria to measure maximal respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM final) - Shuts down complex I and III.

  • Data Analysis: Calculate basal respiration, ATP-linked respiration, and spare respiratory capacity. A dose-dependent collapse in spare respiratory capacity that is rescued by semicarbazide confirms allylamine-mediated cardiotoxicity.

Workflow1 Seed Seed hiPSC-CMs (Matrigel Plates) PreTreat Pre-treat +/- 1 mM Semicarbazide (SSAOi) Seed->PreTreat Dose Dose Compound (10 µM - 3 mM, 24h) PreTreat->Dose Assay Seahorse XFe96 (Oligomycin/FCCP/Rot-AA) Dose->Assay Data Analyze Spare Respiratory Capacity Assay->Data

Caption: Self-validating workflow for hiPSC-CM mitochondrial stress testing using SSAO inhibition.

Protocol 2: Human Luteinized Granulosa Cell (hLGC) Endocrine Disruption Assay

Rationale: To evaluate the 2-methoxyethyl liability, we must assess the generation of MAA and its impact on reproductive endocrine function. MAA is known to aberrantly elevate progesterone production in human luteal cells [6]. Self-Validation: We measure both Progesterone (functional toxicity) and intracellular cAMP. Because MAA alters progesterone independent of the LH/hCG-cAMP pathway, an elevation in progesterone without a corresponding spike in cAMP confirms the specific MAA-mediated epigenetic toxicity rather than a generic GPCR agonism artifact.

Step-by-Step Methodology:

  • Cell Isolation & Plating: Isolate hLGCs from follicular fluid (obtained via IVF protocols). Wash and plate at 25,000 viable cells/well in 96-well plates using DMEM/F12 supplemented with 10% FBS.

  • Treatment: Stimulate cells with 10 IU hCG to mimic basal luteal function. Co-treat with (2-methoxyethyl)(prop-2-en-1-yl)amine (0.1 mM to 5 mM) for 24 hours.

  • Endpoint 1 (Progesterone ELISA): Collect 50 µL of the supernatant media. Quantify secreted progesterone using a competitive ELISA kit.

  • Endpoint 2 (cAMP & ATP Viability): Lyse the remaining cells. Split the lysate to measure intracellular cAMP (via homogenous time-resolved fluorescence, HTRF) and ATP levels (via CellTiter-Glo) to ensure the observed effects are not secondary to gross cytotoxicity.

Quantitative Data Synthesis & Safety Thresholds

Based on the structural homology of (2-methoxyethyl)(prop-2-en-1-yl)amine to established toxicants (allylamine and methoxyacetic acid), we can establish anticipated in vitro safety thresholds. These benchmarks should be used to guide dose-setting for the aforementioned protocols.

Target Mechanism / AssayProximate ToxicantStructural Analog ReferenceAnticipated EC50 / IC50Causality Marker
Mitochondrial ETC Inhibition (Rat Heart Mitochondria / hiPSC-CMs)AcroleinAllylamine~1.22 - 2.29 mM [3]Rescued by Semicarbazide
Luteal Cell Endocrine Disruption (Progesterone Elevation)Methoxyacetic Acid (MAA)EGME / MAA≥ 1.0 mM [6]Independent of cAMP levels
Estrogen Receptor (ERα) Attenuation (HeLa Reporter Assay)Methoxyacetic Acid (MAA)MAA~2.0 - 5.0 mM [5]Rescued by HDAC activators
General Cytotoxicity (HepG2 / CHO)Parent Compound2-Methoxyethylamine> 5.0 mM [7]ATP Depletion / LDH Release

Table 1: Anticipated quantitative safety thresholds based on structural analogs. Data synthesized from historical in vitro toxicological evaluations of allylamines and methoxyacetic acid.

Conclusion & Go/No-Go Criteria

The preliminary safety profile of (2-methoxyethyl)(prop-2-en-1-yl)amine presents significant liabilities due to its dual potential for bioactivation into acrolein and methoxyacetic acid.

Go/No-Go Decision Matrix:

  • No-Go: If the Seahorse XF assay demonstrates a >50% reduction in spare respiratory capacity at concentrations <100 µM (indicating rapid, high-efficiency conversion to acrolein).

  • Go (with caution): If toxicity is strictly limited to concentrations >2 mM, the compound may possess a sufficient in vitro therapeutic index for topical or highly targeted applications where systemic circulation and hepatic/vascular bioactivation are minimized.

Future structural optimization should focus on substituting the vulnerable allylic hydrogens or replacing the methoxyethyl ether linkage to prevent oxidative cleavage, thereby designing out these metabolic liabilities.

References

  • NextSDS. (n.d.). (2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information. Retrieved from [Link]

  • Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129-145. Retrieved from [Link]

  • Toraason, M., et al. (1989). Inhibition of Rat Heart Mitochondrial Electron Transport in Vitro: Implications for the Cardiotoxic Action of Allylamine or Its Primary Metabolite, Acrolein. Toxicology and Applied Pharmacology, 97(3), 548-554. Retrieved from[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from[Link]

  • Jansen, M. S., et al. (2008). The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling. Environmental Health Perspectives, 116(8), 1054-1059. Retrieved from[Link]

  • Almekinder, J. L., et al. (1997). Toxicity of Methoxyacetic Acid in Cultured Human Luteal Cells. Fundamental and Applied Toxicology, 38(2), 191-194. Retrieved from[Link]

  • Haz-Map. (2026). 2-Methoxyethylamine - Hazardous Agents. Retrieved from [Link]

Foundational

An In-depth Technical Guide to the Crystal Structure and Electronic Properties of (2-methoxyethyl)(prop-2-en-1-yl)amine Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract (2-methoxyethyl)(prop-2-en-1-yl)amine is a bifunctional ligand of interest in coordination chemistry and materials science. Its unique structure, c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methoxyethyl)(prop-2-en-1-yl)amine is a bifunctional ligand of interest in coordination chemistry and materials science. Its unique structure, combining a flexible methoxyethyl arm and a reactive prop-2-en-1-yl (allyl) group, suggests its potential as a versatile building block for constructing novel metal-organic frameworks, catalysts, and biologically active compounds. This guide provides a comprehensive overview of the methodologies required to synthesize, characterize, and understand the structural and electronic properties of this ligand and its coordination complexes. While direct experimental data on this specific molecule is limited, this document serves as a predictive and methodological roadmap for researchers. It outlines field-proven experimental protocols and computational approaches, drawing parallels from closely related and well-studied chemical systems. The causality behind experimental choices is emphasized to provide a robust framework for future investigations.

Introduction: The Promise of a Multifunctional Ligand

The field of coordination chemistry continually seeks new ligands that can impart specific properties to metal centers, leading to novel materials and catalysts. (2-methoxyethyl)(prop-2-en-1-yl)amine emerges as a promising candidate in this pursuit. The ligand features two key functional moieties:

  • The N,O-bidentate methoxyethyl arm: This group is capable of forming a stable five-membered chelate ring with a metal ion through its nitrogen and oxygen donor atoms.[1][2][3] The flexibility of the ethyl chain allows it to accommodate a variety of metal ion sizes and coordination geometries.

  • The reactive prop-2-en-1-yl (allyl) group: The carbon-carbon double bond in the allyl group can participate in further reactions, such as polymerization or cross-linking, making this ligand attractive for the synthesis of coordination polymers and functionalized materials.[4][5] It can also coordinate to a metal center in a η²-fashion.

The interplay between these two functionalities offers exciting possibilities for designing metal complexes with tailored electronic, magnetic, and reactive properties. Understanding the crystal structure of this ligand, both in its free form and when coordinated to a metal, is paramount for predicting and controlling the geometry and, consequently, the function of the resulting complexes. Furthermore, elucidating its electronic properties is crucial for applications in catalysis and electronics. This guide provides the necessary theoretical background and practical methodologies to explore the rich chemistry of (2-methoxyethyl)(prop-2-en-1-yl)amine.

Synthesis and Characterization: A Proposed Pathway

While a dedicated synthetic procedure for (2-methoxyethyl)(prop-2-en-1-yl)amine is not extensively documented in the literature, a reliable synthesis can be designed based on established methods for the N-alkylation of amines.[6][7][8] The proposed two-step synthesis starting from the readily available 2-methoxyethylamine is outlined below.

Proposed Synthetic Protocol

A plausible and efficient route involves the mono-N-allylation of 2-methoxyethylamine.

Step 1: Reaction of 2-methoxyethylamine with allyl bromide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyethylamine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), to the solution. The base is crucial for neutralizing the hydrobromic acid (HBr) formed during the reaction, thus driving the reaction to completion.

  • Allylation: Slowly add allyl bromide (1.0-1.2 eq.) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, filter off the solid base and wash it with the solvent. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine to remove any remaining salts and impurities. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield the crude product.

  • Purification: The crude (2-methoxyethyl)(prop-2-en-1-yl)amine can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Diagram of the Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification A 2-methoxyethylamine D N-allylation A->D B Allyl bromide B->D C Solvent (e.g., Acetonitrile) Base (e.g., K₂CO₃) C->D E (2-methoxyethyl)(prop-2-en-1-yl)amine D->E F Distillation or Column Chromatography E->F

Caption: Proposed synthetic workflow for (2-methoxyethyl)(prop-2-en-1-yl)amine.

Characterization

The identity and purity of the synthesized ligand must be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the methoxy, ethyl, and allyl protons, with appropriate chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the N-H bond (if a secondary amine is present), and the C=C bond of the allyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized ligand.

Crystal Structure Analysis: Unveiling the 3D Architecture

Determining the crystal structure of (2-methoxyethyl)(prop-2-en-1-yl)amine or its metal complexes is crucial for understanding its coordination behavior and for rational drug design.[9] X-ray crystallography is the definitive method for this purpose.[10][11]

Experimental Workflow for Crystal Structure Determination

Step 1: Single Crystal Growth.

  • Ligand Crystals: High-quality single crystals of the free ligand can be grown by slow evaporation of a solution in a suitable organic solvent or by vapor diffusion.

  • Metal Complex Crystals: To grow crystals of a metal complex, the ligand is first reacted with a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) in a suitable solvent.[12] Single crystals can then be grown by slow evaporation, slow cooling of a saturated solution, or by layering a solution of the ligand onto a solution of the metal salt. The choice of counter-ion can significantly influence the crystal packing and even the coordination geometry of the complex.[13][14]

Step 2: X-ray Diffraction Data Collection.

  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Step 3: Structure Solution and Refinement.

  • The collected diffraction data is processed to determine the unit cell parameters and the space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

Diagram of the X-ray Crystallography Workflow

G A Single Crystal Growth B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Crystal Structure E->F

Caption: General workflow for single-crystal X-ray diffraction analysis.

Electronic Properties: Probing the Ligand's Electronic Nature

The electronic properties of the (2-methoxyethyl)(prop-2-en-1-yl)amine ligand, particularly its redox behavior and its influence on the electronic structure of a coordinated metal ion, are critical for its application in catalysis and materials science.

Electrochemical Investigation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of a molecule.[15][16][17]

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of the ligand or its metal complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

  • Data Analysis: The cyclic voltammogram provides information about the oxidation and reduction potentials of the species in solution. For a metal complex, it can reveal whether the redox process is metal-centered or ligand-centered.[18][19]

Spectroscopic Investigation: UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule.[20][21] For transition metal complexes of (2-methoxyethyl)(prop-2-en-1-yl)amine, UV-Vis spectroscopy can be used to study the d-d electronic transitions of the metal ion and any charge-transfer bands involving the ligand.[22]

Experimental Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the ligand or its metal complex in a UV-transparent solvent (e.g., acetonitrile, methanol, or water).

  • Measurement: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Interpretation: The positions and intensities of the absorption bands provide information about the electronic structure of the molecule. Changes in the absorption spectrum upon complexation can indicate the coordination of the ligand to the metal ion.

Computational Modeling: A Theoretical Approach

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable predictions of the structural and electronic properties of (2-methoxyethyl)(prop-2-en-1-yl)amine and its complexes.[23][24][25]

Computational Workflow:

  • Structure Optimization: The geometry of the ligand and its metal complexes can be optimized to find the most stable conformation.

  • Frequency Calculations: Vibrational frequencies can be calculated to confirm that the optimized structure corresponds to a true energy minimum and to aid in the interpretation of experimental IR and Raman spectra.

  • Electronic Structure Analysis: The energies and compositions of the molecular orbitals (e.g., HOMO and LUMO) can be calculated to understand the electronic properties and reactivity of the molecule.[26]

  • Spectra Simulation: UV-Vis and NMR spectra can be simulated to compare with and aid in the interpretation of experimental data.

Diagram of the Integrated Experimental and Computational Approach

G cluster_exp Experimental Investigation cluster_comp Computational Modeling (DFT) A Synthesis & Characterization (NMR, IR, MS) B Crystal Structure Analysis (X-ray Crystallography) A->B C Electronic Properties (CV, UV-Vis) A->C F Spectra Simulation (IR, UV-Vis, NMR) A->F Compare D Geometry Optimization B->D Compare G Comprehensive Understanding of (2-methoxyethyl)(prop-2-en-1-yl)amine B->G E Electronic Structure Calculation (HOMO, LUMO) C->E Compare C->G D->E D->F E->G F->G

Caption: An integrated approach combining experimental and computational methods.

Data Interpretation and Potential Applications

The data gathered from the aforementioned experimental and computational studies will provide a comprehensive understanding of the (2-methoxyethyl)(prop-2-en-1-yl)amine ligand.

  • Structural Insights: The crystal structure will reveal the preferred conformation of the free ligand and its coordination modes with different metal ions. This information is crucial for designing complexes with specific geometries and for understanding structure-activity relationships in medicinal chemistry.[9][27]

  • Electronic Properties and Reactivity: The electrochemical and spectroscopic data, complemented by DFT calculations, will elucidate the ligand's electron-donating ability and its influence on the redox properties of the metal center. This is vital for developing new catalysts where the electronic environment of the metal is key to its reactivity.[28][29]

  • Materials Science and Drug Development: The presence of the polymerizable allyl group opens avenues for the creation of new coordination polymers with interesting magnetic or optical properties. In drug development, this ligand could be used to synthesize metal-based therapeutics where the ligand framework can be tailored to improve solubility, stability, and biological activity.[30][31]

Conclusion

While direct experimental investigation of (2-methoxyethyl)(prop-2-en-1-yl)amine is in its nascent stages, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and the exploration of its crystal structure and electronic properties. By leveraging established methodologies from coordination chemistry, crystallography, and computational science, researchers are well-equipped to unlock the potential of this versatile ligand. The integrated experimental and theoretical approach outlined herein will not only facilitate a comprehensive understanding of this specific molecule but also serve as a valuable blueprint for the investigation of other novel multifunctional ligands.

References

  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PMC. [Link]

  • Synthesis and antifungal activity of some allylamine derivatives. Scilit. [Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. ScienceDirect. [Link]

  • X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. Journal of Chemical Education. [Link]

  • A review of bidentate NN and NO Schiff base ligands and metal complexes. Semantic Scholar. [Link]

  • Cone angles for amine ligands. X-ray crystal structures and equilibrium measurements for ammonia, ethylamine, diethylamine, and triethylamine complexes with the [bis(dimethylphosphino)ethane]methylpalladium(II) cation. Journal of the American Chemical Society. [Link]

  • X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. ResearchGate. [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science (RSC Publishing). [Link]

  • Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. PMC. [Link]

  • Coordination Chemistry of Bidentate Bis(NHC) Ligands with Two Different NHC Donors. ResearchGate. [Link]

  • Synthesis of Polyallylamine Derivatives and Their Use as Gene Transfer Vectors in Vitro. ACS Publications. [Link]

  • Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces. PubMed. [Link]

  • Cyclic Stationary Electrode Voltammetry of Some Aliphatic Amines. Analytical Chemistry. [Link]

  • Metal ammine complex. Wikipedia. [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. RSC Publishing. [Link]

  • Electrochemical study of some Schiff base by cyclic voltammetry and its metal complex. JACS Directory. [Link]

  • Synthesis and Cyclic Voltammetry Studies of Copper Complexes of Bromo- and Alkoxyphenyl-Substituted Derivatives of Tris(2-pyridylmethyl)amine: Influence of Cation−Alkoxy Interactions on Copper Redox Potentials. Inorganic Chemistry. [Link]

  • DFT Modeling of CO2 Interaction with Various Aqueous Amine Structures. The Journal of Physical Chemistry A. [Link]

  • What can crystal structures of aminergic receptors tell us about designing subtype-selective ligands?. PubMed. [Link]

  • Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. PMC. [Link]

  • Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Schlegel Group. [Link]

  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. JOCPR. [Link]

  • DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C. [Link]

  • DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). ResearchGate. [Link]

  • Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. IJNRD.org. [Link]

  • Coordination Chemistry of Transition Metals. Lumen Learning. [Link]

  • Coordination Chemistry CC4. Chelation. csbsju. [Link]

  • Ligands. Chemistry LibreTexts. [Link]

  • Primary amines as ligands and linkers in complexes of tripyrrindione radicals. ResearchGate. [Link]

  • Ray diffraction study of metal complexes Cu(II), Ni(II) ,UO2(VI) and Co(II)of ligand Oxaloanilic acid hydrazine. IJNRD. [Link]

  • A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Organic Chemistry Portal. [Link]

  • Stereoselective allyl amine synthesis through enantioselective addition of diethylzinc and[4][23]-chirality transfer: synthesis of lentiginosine and polyoxamic acid derivative. PubMed. [Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PMC. [Link]

  • Preparation method of 2-methoxy ethylamine.
  • Performance Characteristics of UV Visible spectroscopy. ResearchGate. [Link]

  • Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. ResearchGate. [Link]

  • UV/Vis Database User's Guide. the NIST WebBook. [Link]

  • UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms. Impactfactor. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Identifying Degradation Products and Metabolites of (2-methoxyethyl)(prop-2-en-1-yl)amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the identification and characterization of degradation product...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the identification and characterization of degradation products and metabolites of (2-methoxyethyl)(prop-2-en-1-yl)amine. Drawing upon established principles of amine chemistry and metabolism, this document outlines predicted transformation pathways, state-of-the-art analytical methodologies, and the underlying scientific rationale for experimental design.

Introduction: Understanding the Molecule and the Imperative for Degradation and Metabolic Studies

(2-methoxyethyl)(prop-2-en-1-yl)amine is a secondary amine containing a methoxyethyl group and a prop-2-en-1-yl (allyl) group. The presence of these distinct functional moieties dictates its chemical reactivity and metabolic fate. The secondary amine is susceptible to oxidation and conjugation, the ether linkage can be a site for cleavage, and the allyl group presents a reactive double bond.

The study of its degradation is critical for assessing its stability under various environmental and industrial conditions, as degradation products can impact efficacy and safety.[1][2] Metabolic studies are equally vital in a drug development context to understand its pharmacokinetic profile, identify potentially active or toxic metabolites, and assess its overall safety in biological systems.

Predicted Degradation and Metabolic Pathways

Based on the chemical structure of (2-methoxyethyl)(prop-2-en-1-yl)amine, several degradation and metabolic pathways can be predicted. These transformations are categorized into abiotic degradation (chemical) and biotic metabolism (enzymatic).

Abiotic Degradation Pathways

Abiotic degradation can occur through processes such as oxidation, hydrolysis, and photolysis. In industrial settings or during storage, temperature, oxygen, and the presence of metal ions can significantly influence these reactions.[2][3]

  • Oxidative Degradation: The presence of oxygen can lead to the formation of a variety of degradation products. The secondary amine is a primary target for oxidation, potentially leading to the formation of amides, and in the presence of nitrogen oxides, carcinogenic nitrosamines.[4][5] The allylic double bond is also susceptible to oxidation, which can result in the formation of epoxides, aldehydes, or carboxylic acids.

  • Thermal Degradation: At elevated temperatures, molecules can undergo fragmentation. For (2-methoxyethyl)(prop-2-en-1-yl)amine, this could involve cleavage of the C-N or C-O bonds, leading to the formation of smaller, more volatile amines and alcohols.[3][6]

The following diagram illustrates the predicted abiotic degradation pathways:

cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent (2-methoxyethyl)(prop-2-en-1-yl)amine amide N-(2-methoxyethyl)propenamide parent->amide Oxidation nitrosamine N-nitroso-(2-methoxyethyl)(prop-2-en-1-yl)amine parent->nitrosamine Reaction with NOx epoxide Epoxide derivative parent->epoxide Oxidation of allyl group methoxyethylamine 2-methoxyethylamine parent->methoxyethylamine C-N bond cleavage allylamine Prop-2-en-1-ylamine parent->allylamine C-N bond cleavage aldehyde Aldehyde derivative epoxide->aldehyde Further oxidation

Caption: Predicted Abiotic Degradation Pathways.

Metabolic Pathways

In biological systems, (2-methoxyethyl)(prop-2-en-1-yl)amine is expected to undergo Phase I and Phase II metabolic reactions.

  • Phase I Metabolism (Functionalization): These reactions introduce or expose functional groups.

    • N-dealkylation: Cleavage of either the methoxyethyl or the allyl group from the nitrogen atom, resulting in the formation of 2-methoxyethylamine or allylamine, respectively.

    • O-demethylation: Removal of the methyl group from the methoxyethyl moiety to form the corresponding alcohol, which can be further oxidized to a carboxylic acid.

    • Allylic Oxidation: Oxidation of the carbon adjacent to the double bond, forming an alcohol.

    • Epoxidation: Formation of an epoxide across the double bond of the allyl group.

    • Oxidative Deamination: Removal of the amino group to form a ketone or aldehyde.

  • Phase II Metabolism (Conjugation): These reactions involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites, increasing water solubility and facilitating excretion.

    • Glucuronidation: Conjugation with glucuronic acid at the secondary amine or any hydroxyl groups formed during Phase I metabolism.

    • Sulfation: Conjugation with a sulfonate group at available hydroxyl groups.

    • Glycine Conjugation: The carboxylic acid metabolite formed from O-demethylation and subsequent oxidation can be conjugated with glycine.[7]

The metabolic fate is depicted in the following pathway:

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (2-methoxyethyl)(prop-2-en-1-yl)amine ndealk N-dealkylation products (2-methoxyethylamine, allylamine) parent->ndealk odem O-demethylation product (alcohol) parent->odem epox Epoxide parent->epox gluc Glucuronide conjugates parent->gluc acid Carboxylic acid odem->acid Oxidation odem->gluc sulf Sulfate conjugates odem->sulf gly Glycine conjugate acid->gly

Caption: Predicted Metabolic Pathways.

Analytical Methodologies for Identification and Quantification

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of degradation products and metabolites.[8][9][10] The combination of high-resolution separation techniques with sensitive and specific detection methods is paramount.[11]

Sample Preparation

The choice of sample preparation technique is crucial and depends on the matrix (e.g., reaction mixture, plasma, urine, tissue homogenate).

  • Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to isolate analytes from a complex matrix.[12]

  • Protein Precipitation: For biological samples, this is a common first step to remove proteins that can interfere with analysis.

Chromatographic Separation

Chromatography is the cornerstone of separating the complex mixture of the parent compound and its derivatives.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar amines to improve their chromatographic behavior.[10]

  • Liquid Chromatography (LC): The most versatile technique for a wide range of polar and non-polar compounds. Reversed-phase LC is commonly employed for amine analysis.[13][14]

Mass Spectrometric Detection

Mass spectrometry (MS) provides the high sensitivity and specificity required for identifying and quantifying trace levels of degradation products and metabolites.[11][15]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.[8]

  • Tandem Mass Spectrometry (MS/MS): Techniques such as triple quadrupole (QqQ) or ion trap MS are used for structural elucidation and highly selective quantification through methods like Multiple Reaction Monitoring (MRM).[13]

The general analytical workflow is as follows:

sample Sample (Degradation mixture or Biological matrix) prep Sample Preparation (LLE, SPE, or Protein Precipitation) sample->prep chrom Chromatographic Separation (GC or LC) prep->chrom ms Mass Spectrometric Detection (HRMS or MS/MS) chrom->ms data Data Analysis (Identification and Quantification) ms->data

Caption: General Analytical Workflow.

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of (2-methoxyethyl)(prop-2-en-1-yl)amine in liver microsomes.

Materials:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

Procedure:

  • Prepare a stock solution of (2-methoxyethyl)(prop-2-en-1-yl)amine in a suitable solvent.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Protocol for Identification of Metabolites in Urine

Objective: To identify the major metabolites of (2-methoxyethyl)(prop-2-en-1-yl)amine in the urine of dosed animals.

Materials:

  • Urine samples from animals dosed with (2-methoxyethyl)(prop-2-en-1-yl)amine

  • Solid-phase extraction (SPE) cartridges

  • Methanol

  • Water

  • Formic acid

Procedure:

  • Thaw the urine samples and centrifuge to remove any particulates.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar interferences.

  • Elute the metabolites with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-HRMS analysis.

  • Analyze the sample using a data-dependent acquisition method to trigger MS/MS scans for potential metabolites.

  • Process the data using metabolite identification software to propose structures based on accurate mass and fragmentation patterns.

Data Presentation and Interpretation

Quantitative data from stability assays should be presented in a clear tabular format.

Time (min)Concentration (ng/mL)% Remaining
01000100
585085
1560060
3035035
6010010

Metabolite identification data should also be tabulated, including retention time, accurate mass, proposed elemental composition, and key MS/MS fragments.

Retention Time (min)Measured m/zProposed FormulaKey Fragments (m/z)Proposed Metabolite
3.5132.0997C5H13NO2100.0759, 74.0600O-demethylated metabolite
4.2308.1655C12H23NO7132.0997, 176.0321Glucuronide conjugate

Toxicological Considerations

The toxicological profile of (2-methoxyethyl)(prop-2-en-1-yl)amine and its degradation products/metabolites is of significant concern. Aliphatic amines can be irritants and corrosive.[16] The formation of N-nitroso compounds is a major red flag due to their known carcinogenicity.[4] The allyl group can also be a structural alert for potential reactivity and toxicity. Therefore, any identified degradation products or metabolites should be assessed for their potential toxicological liabilities. In vivo toxicology studies may be warranted based on the in vitro findings.[17]

Conclusion

The comprehensive identification of degradation products and metabolites of (2-methoxyethyl)(prop-2-en-1-yl)amine requires a systematic and scientifically rigorous approach. By predicting the likely transformation pathways, employing robust analytical methodologies, and carefully interpreting the resulting data, researchers can gain a thorough understanding of the stability and metabolic fate of this molecule. This knowledge is indispensable for ensuring the safety and efficacy of any product containing this compound.

References

  • Butch, E. R., & Wiesen, R. J. (2011). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. Analytical Chemistry, 83(17), 6564–6570. [Link]

  • Johnson, C. H., & Patterson, J. R. (2013). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 138(20), 6061-6069. [Link]

  • Kallabis, S., & Liebeke, M. (2021). Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Chemical Science, 12(33), 11046-11052. [Link]

  • Li, G., Li, L., et al. (2022). Nanosecond Photochemical Reaction for Enhanced Identification, Quantification, and Visualization of Primary Amine-Containing Metabolites by MALDI-Mass Spectrometry. Analytical Chemistry, 94(8), 3536–3543. [Link]

  • Ge, X., & Wexler, A. S. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4111–4118. [Link]

  • Butch, E. R., & Wiesen, R. J. (2011). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. ResearchGate. [Link]

  • Cuccia, L. (2017). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Ge, X., & Wexler, A. S. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]

  • Saeed, M., Idris, M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research, 28(6), 6324-6348. [Link]

  • ESPCI Paris. Characterization of the degradation products of amines used for post combustion CO2 capture. lsabm. [Link]

  • NICNAS. (2017). Tertiary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • NICNAS. (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • University of California. Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. [Link]

  • Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. Bioorganic & Medicinal Chemistry Letters, 27(3), 449-454. [Link]

  • NextSDS. (2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information. NextSDS. [Link]

  • Låg, M., et al. (2011). Health effects of amines and derivatives associated with CO2 capture. Folkehelseinstituttet. [Link]

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. [Link]

  • Yamazoe, Y., et al. (2005). Metabolic pathway to methoxyacetate of 2-methoxyethanol, di-(2-methoxyethyl) phthalate and 1,6-dimethoxyhexane. ResearchGate. [Link]

  • Sweeny, D. R., & Welsch, F. (1989). 2-Methoxyethanol metabolism in pregnant CD-1 mice and embryos. Toxicology and Applied Pharmacology, 98(2), 229-239. [Link]

  • Naredi, P., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(1), 108-118. [Link]

  • FORCE Technology. (2019). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • PubChem. 2-Methoxyethylamine. PubChem. [Link]

  • Haz-Map. 2-Methoxyethylamine. Haz-Map. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for (2-methoxyethyl)(prop-2-en-1-yl)amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-3) Molecular Formula: C6H13NO Introduction and Mechanistic Causality (2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-3) Molecular Formula: C6H13NO

Introduction and Mechanistic Causality

(2-methoxyethyl)(prop-2-en-1-yl)amine—often referred to as N-allyl-2-methoxyethan-1-amine—is a highly versatile secondary amine building block. In drug development and materials science, it serves as a bifunctional scaffold: the allyl group provides a handle for olefin cross-metathesis or thiol-ene "click" chemistry, while the 2-methoxyethyl group imparts hydrophilicity and acts as a minimal PEGylation mimic to improve pharmacokinetic solvation profiles.

Causality in Experimental Design

The most direct route to this compound is the bimolecular nucleophilic substitution (SN2) of allyl bromide by 2-methoxyethylamine. However, a universal challenge in synthesizing secondary amines via direct alkylation is over-alkylation [1]. Because secondary amines are often more nucleophilic and sterically accessible than their primary amine precursors, the reaction frequently proceeds to form unwanted tertiary amines (e.g., N,N-diallyl-2-methoxyethan-1-amine).

To engineer a self-validating, high-yielding protocol without relying on expensive transition-metal catalysts or specialized cesium bases[2], this methodology utilizes statistical control and thermal moderation :

  • Stoichiometric Asymmetry: A 3:1 molar excess of the primary amine (2-methoxyethylamine) relative to allyl bromide is employed. This mass action heavily favors mono-alkylation. The unreacted primary amine is highly volatile (b.p. 95 °C) and easily removed during workup.

  • Acid Scavenging: Anhydrous potassium carbonate (K2CO3) is used as a heterogeneous acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. This prevents the protonation of the amine nucleophiles, maintaining their reactivity without inducing side reactions.

  • Chromatographic Passivation: Silica gel is naturally acidic, which causes secondary amines to streak or bind irreversibly. The addition of 1% Triethylamine (Et3N) to the chromatography eluent passivates the silica's silanol groups, ensuring sharp elution bands and high recovery.

Experimental Workflow

G R1 2-Methoxyethylamine (3.0 equiv) Rxn SN2 N-Alkylation Stir 12h at RT R1->Rxn R2 Allyl Bromide (1.0 equiv) R2->Rxn Dropwise (15 min) Solvent MeCN + K2CO3 (0 °C to RT) Solvent->Rxn Filter Vacuum Filtration (Remove Salts) Rxn->Filter Extract Liquid-Liquid Extraction (H2O / EtOAc) Filter->Extract Purify Flash Chromatography (Silica, DCM:MeOH:Et3N) Extract->Purify Product (2-methoxyethyl)(prop-2-en-1-yl)amine Pure Product Purify->Product

Workflow for the synthesis and purification of (2-methoxyethyl)(prop-2-en-1-yl)amine.

Materials and Reagents

Note: Conduct all reactions in a well-ventilated fume hood. Allyl bromide is a potent alkylating agent and lachrymator.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methoxyethylamine 75.113.02.25 g (2.60 mL)Nucleophile / Substrate
Allyl Bromide 120.981.01.21 g (0.86 mL)Electrophile
Potassium Carbonate 138.211.52.07 gAcid Scavenger (Base)
Acetonitrile (Anhydrous) 41.05-25 mLReaction Solvent
Ethyl Acetate (EtOAc) 88.11-100 mLExtraction Solvent
Dichloromethane (DCM) 84.93-As neededChromatography Solvent
Methanol (MeOH) 32.04-As neededChromatography Co-solvent
Triethylamine (Et3N) 101.19-1% v/v in eluentSilica Passivator

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry Nitrogen (N2) or Argon for 5 minutes.

  • Reagent Loading: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the flask, followed by anhydrous acetonitrile (25 mL).

  • Amine Addition: Inject 2-methoxyethylamine (2.60 mL, 30.0 mmol) into the suspension. Stir at 400 rpm.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add allyl bromide (0.86 mL, 10.0 mmol) dropwise over 15 minutes. Causality: Slow addition at 0 °C keeps the local concentration of the electrophile low, strictly enforcing the statistical preference for mono-alkylation.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 12 hours under an inert atmosphere.

Phase 2: Quenching and Workup
  • Filtration: Filter the heterogeneous reaction mixture through a medium-porosity fritted glass funnel or a pad of Celite to remove the K2CO3 and precipitated KBr salts. Wash the filter cake with EtOAc (2 × 15 mL).

  • Concentration: Transfer the filtrate to a rotary evaporator. Concentrate under reduced pressure (approx. 40 mbar at 30 °C water bath) to remove the acetonitrile and the bulk of the highly volatile unreacted 2-methoxyethylamine.

  • Extraction: Dissolve the resulting crude oil in EtOAc (50 mL). Transfer to a separatory funnel and wash with distilled water (2 × 20 mL) to remove residual primary amine and trace salts. Wash with saturated aqueous NaCl (brine, 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) for 15 minutes. Filter and concentrate in vacuo to yield the crude product as a pale yellow oil.

Phase 3: Purification
  • Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using a solvent system of DCM:MeOH (95:5) containing 1% v/v Et3N.

  • Loading: Dissolve the crude oil in a minimal amount of DCM (1-2 mL) and load it carefully onto the silica bed.

  • Elution: Elute the column using the DCM:MeOH:Et3N (95:5:1) gradient. Monitor fractions via TLC (Ninhydrin stain or Potassium Permanganate stain; the secondary amine will appear as a distinct spot, typically Rf ~ 0.3-0.4).

  • Isolation: Pool the product-containing fractions and evaporate the solvent under reduced pressure. Dry under high vacuum (0.1 mbar) for 2 hours to afford pure (2-methoxyethyl)(prop-2-en-1-yl)amine. (Expected Yield: 70-80%).

Phase 4: Analytical Characterization

To validate the structural integrity of the synthesized compound, perform 1H NMR spectroscopy (400 MHz, CDCl3). Expected chemical shifts:

  • δ 5.90 (m, 1H): Internal alkene proton (-CH =CH2).

  • δ 5.20 – 5.10 (m, 2H): Terminal alkene protons (-CH=CH 2).

  • δ 3.50 (t, J = 5.2 Hz, 2H): Methoxyethyl ether protons (-O-CH 2-CH2-).

  • δ 3.35 (s, 3H): Methoxy methyl protons (CH 3-O-).

  • δ 3.25 (dt, J = 6.0, 1.2 Hz, 2H): Allylic protons (-N-CH 2-CH=).

  • δ 2.80 (t, J = 5.2 Hz, 2H): Methoxyethyl amine protons (-O-CH2-CH 2-N-).

  • δ 1.80 (br s, 1H): Secondary amine proton (-NH -).

References

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(36), 7785-7811.[Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 3(15), 2273–2276.[Link]

Application

Application Notes: (2-methoxyethyl)(prop-2-en-1-yl)amine as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: In the intricate field of pharmaceutical development, the selection of versatile and efficient building blocks is a cornerstone of successful...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction:

In the intricate field of pharmaceutical development, the selection of versatile and efficient building blocks is a cornerstone of successful drug design and synthesis. (2-methoxyethyl)(prop-2-en-1-yl)amine, also known as N-allyl-N-(2-methoxyethyl)amine, emerges as a precursor of significant interest. This secondary amine uniquely combines the synthetic versatility of an allyl group with the advantageous physicochemical properties conferred by a 2-methoxyethyl (MOE) moiety. The N-allyl group serves as a reactive handle for a multitude of synthetic transformations, including crucial carbon-carbon and carbon-nitrogen bond-forming reactions. Concurrently, the 2-methoxyethyl group is a well-regarded feature in medicinal chemistry, known for its ability to enhance metabolic stability and modulate pharmacokinetic profiles.[1]

This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of (2-methoxyethyl)(prop-2-en-1-yl)amine as a key intermediate in the synthesis of novel pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

Table 1: Key Properties of (2-methoxyethyl)(prop-2-en-1-yl)amine

PropertyValueReference
IUPAC Name N-(2-methoxyethyl)prop-2-en-1-amine-
CAS Number 58203-01-3[2]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol -
Appearance Colorless liquid (typical for similar amines)[4]
Predicted XlogP 0.3[3]

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺116.10700
[M+Na]⁺138.08894
[M-H]⁻114.09244
Data sourced from PubChem CID 12238050.[3]

Synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine

The synthesis of this precursor can be efficiently achieved through the N-allylation of the readily available starting material, 2-methoxyethylamine.

Protocol 1: N-allylation of 2-methoxyethylamine

This protocol outlines a standard procedure for the synthesis of the title compound.

Reaction Scheme:

Materials:

  • 2-methoxyethylamine (CAS: 109-85-3)

  • Allyl bromide (or allyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyethylamine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Cool the mixture in an ice bath and add allyl bromide (1.1 eq) dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Scientific Rationale:

  • Choice of Base: An inorganic base like potassium carbonate is employed to neutralize the hydrobromic acid generated during the SN2 reaction. This prevents the protonation of the amine, which would render it non-nucleophilic.[5]

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

Synthetic Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the N-allyl and N-(2-methoxyethyl) groups allows for a diverse range of subsequent chemical modifications, making it a valuable scaffold for building complex molecular architectures.

Transformations of the N-Allyl Group

The alkene functionality of the allyl group is a gateway to numerous synthetic transformations.

Diagram 1: Key Reactions of the N-Allyl Group

G cluster_allyl_reactions Allyl Group Transformations precursor (2-methoxyethyl)(prop-2-en-1-yl)amine heck Heck Coupling (Aryl Halide, Pd Catalyst) precursor->heck C-C Bond Formation wacker Wacker Oxidation (PdCl2, O2) precursor->wacker Ketone Synthesis metathesis Olefin Metathesis (Grubbs Catalyst) precursor->metathesis Alkene Diversification hydroamination Hydroamination (Catalyst, Amine) precursor->hydroamination Amine Addition

Caption: Synthetic utility of the N-allyl group for diversification.

Protocol 2: Palladium-Catalyzed Tsuji-Trost Allylic Amination

The N-allyl group can be activated by a palladium catalyst to undergo nucleophilic attack. This protocol provides a general framework for such a transformation.[6][7]

Materials:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine derivative (e.g., after acylation)

  • Nucleophile (e.g., a secondary amine, aniline, or a carbon nucleophile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous THF.

  • Add the N-acylated-(2-methoxyethyl)(prop-2-en-1-yl)amine (1.0 eq) and the desired nucleophile (1.2 eq).

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the allylic substitution product.

Functionalization of the Secondary Amine

The secondary amine provides a direct point for introducing a wide array of functional groups.

Diagram 2: Reactions at the Amine Center

G cluster_amine_reactions Amine Functionalization precursor (2-methoxyethyl)(prop-2-en-1-yl)amine acylation Acylation (Acid Chloride/Anhydride) precursor->acylation Amide Formation sulfonylation Sulfonylation (Sulfonyl Chloride) precursor->sulfonylation Sulfonamide Synthesis reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) precursor->reductive_amination Tertiary Amine Synthesis alkylation Alkylation (Alkyl Halide) precursor->alkylation Tertiary Amine Synthesis

Caption: Versatile reactions of the secondary amine functionality.

Protocol 3: Reductive Amination

This protocol details the synthesis of a tertiary amine by reacting the precursor with a carbonyl compound.

Materials:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve (2-methoxyethyl)(prop-2-en-1-yl)amine (1.0 eq) and the carbonyl compound (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

(2-methoxyethyl)(prop-2-en-1-yl)amine is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. The presence of the 2-methoxyethyl group can confer beneficial pharmacokinetic properties, making this building block particularly attractive for drug discovery programs. The protocols outlined in this document provide a solid foundation for the utilization of this precursor in the development of next-generation therapeutics.

References

  • Know your oligo mod: 2ʹ-MOE. (2024, May 6). LGC Biosearch Technologies.
  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (n.d.). PubMed Central.
  • (2-Methoxyethyl)(methyl)amine. (n.d.). PubChem.
  • (2-methoxyethyl)(prop-2-en-1-yl)amine. (n.d.). PubChemLite.
  • 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Application Notes and Protocols: Reaction Mechanism of N-allylation of Aromatic Amines. (2025, December). BenchChem.
  • (2-methoxyethyl)(2-methylpropyl)amine. (n.d.). Sigma-Aldrich.
  • Application Notes: Advanced Synthesis of Pharmaceutical Intermedi
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Sumitomo Kagaku.
  • (2-methoxyethyl)(prop-2-en-1-yl)
  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022, April 15). PubMed Central.
  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal.
  • Preparation method of 2-methoxy ethylamine. (n.d.).
  • Reaction of Amines with Nitrous Acid. (n.d.).
  • Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. (2017, December 15). PubMed Central.
  • Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. (n.d.).
  • N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. (n.d.). PubMed Central.
  • A Comparative Guide to Allylamine Synthesis: Industrial Precursors vs.
  • Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. (2017, December 15). PubMed.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026, February 27).
  • Application of 2'-O-Methoxyethyl (2'-MOE) Modification in siRNA Design to Enhance Stability and Efficacy. (2025, December). BenchChem.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses.
  • 20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts.
  • What are the characteristics, synthesis methods, and applications of 2-METHOXYETHYLAMINE? (2024, October 9). Guidechem.
  • Allylamine. (n.d.). Wikipedia.
  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. (n.d.).
  • Synthesis of N-Methyl Secondary Amines. (n.d.). Organic Chemistry Portal.
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (2022, November 22). PubMed Central.
  • Chiral N-Substituted Allylic Amine Compounds. (2019, January 15). University Research.

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Method

Application Note: Chemoselective Catalytic Reductive Amination Using (2-Methoxyethyl)(prop-2-en-1-yl)amine

Introduction & Strategic Relevance The synthesis of complex tertiary amines is a cornerstone of modern drug discovery and fine chemical manufacturing. The secondary amine (2-methoxyethyl)(prop-2-en-1-yl)amine is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The synthesis of complex tertiary amines is a cornerstone of modern drug discovery and fine chemical manufacturing. The secondary amine (2-methoxyethyl)(prop-2-en-1-yl)amine is a highly valuable building block; it provides a hydrogen-bond accepting ether linkage (PEG-like) to improve aqueous solubility, alongside an allyl group (prop-2-en-1-yl) that serves as a versatile handle for downstream functionalization (e.g., cross-metathesis, hydroboration, or thiol-ene click chemistry).

Converting this secondary amine into a tertiary amine via reductive amination presents a critical chemoselectivity challenge. Traditional catalytic hydrogenation systems (e.g., Pd/C or PtO₂ with H₂) operate via migratory insertion on the metal surface and will indiscriminately reduce both the target iminium ion and the unactivated allyl C=C double bond[1]. To preserve the allyl moiety, the protocol must utilize chemoselective Lewis acid catalysis paired with mild silane reductants.

Mechanistic Rationale: The Causality of Chemoselectivity

To circumvent the over-reduction of the allyl group, we employ a strategy utilizing a Lewis acid catalyst (such as InCl₃ or SnCl₂·2H₂O) combined with a hydrosilane (Et₃SiH or PMHS) in methanol[2][3].

Why this system works:

  • Electrophilic Activation: The Lewis acid coordinates to the carbonyl oxygen, accelerating the condensation with (2-methoxyethyl)(prop-2-en-1-yl)amine to form the hemiaminal, and subsequently stabilizes the highly electrophilic iminium ion[2].

  • Nucleophilic Hydride Transfer: Hydrosilanes are poor reductants for unactivated, electron-rich alkenes (like the allyl group). However, in the presence of a Lewis acid and methanol, they form a highly reactive metal-hydride species (e.g., a methanol-coordinated indium hydride)[3]. This nucleophilic hydride selectively attacks the electrophilic C=N⁺ carbon, leaving the C=C bond completely intact.

  • The Role of Methanol: Methanol is not merely a solvent; it acts as a co-catalyst. It stabilizes the metal-hydride transition state and facilitates gentle hydride generation, which is critical for maintaining functional group tolerance[3].

Mechanism A Carbonyl Compound (Aldehyde/Ketone) B (2-Methoxyethyl)(prop-2-en-1-yl)amine C Hemiaminal Intermediate D Iminium Ion (Activated by Lewis Acid) C->D -H2O F Tertiary Amine Product (Allyl Group Preserved) D->F Chemoselective Reduction E Metal-Hydride Species (from Silane + LA + MeOH) E->F Hydride Transfer AB AB AB->C Condensation

Mechanistic pathway of chemoselective reductive amination preserving the allyl group.

Experimental Protocols: Self-Validating Systems

We present two field-proven methodologies. Protocol A utilizes Indium(III) chloride and is ideal for highly sensitive substrates at room temperature[3]. Protocol B utilizes Tin(II) chloride with PMHS, offering a highly cost-effective and green alternative for scale-up[2].

Protocol A: Indium-Catalyzed Reductive Amination (InCl₃ / Et₃SiH)

Best for: Broad functional group tolerance and room-temperature execution.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target carbonyl compound (1.0 mmol) and (2-methoxyethyl)(prop-2-en-1-yl)amine (1.2 mmol) in anhydrous methanol (3.0 mL).

  • Catalyst Addition: Add anhydrous InCl₃ (0.05 mmol, 5 mol%) to the stirring solution.

    • Validation Checkpoint 1: Stir for 30 minutes. Analyze an aliquot via LC-MS to confirm the disappearance of the carbonyl starting material and the formation of the iminium intermediate mass [M+H]⁺.

  • Reduction: Dropwise add triethylsilane (Et₃SiH, 1.5 mmol, 1.5 eq) over 5 minutes. Maintain stirring at 25 °C for 2–4 hours.

  • Quenching & Workup: Once TLC indicates complete consumption of the iminium intermediate, quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure tertiary amine.

    • Validation Checkpoint 2: Perform ¹H NMR on the purified product. The preservation of the allyl group is confirmed by the presence of a distinct multiplet at δ 5.8–6.0 ppm (1H, -CH =CH₂) and a doublet/multiplet at δ 5.1–5.3 ppm (2H, =CH ₂).

Protocol B: Tin-Catalyzed Reductive Amination (SnCl₂ / PMHS)

Best for: Cost-effective synthesis using a green, polymeric silane reductant.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the carbonyl compound (1.0 mmol) and (2-methoxyethyl)(prop-2-en-1-yl)amine (1.2 mmol) in methanol (3.0 mL).

  • Catalyst Addition: Add SnCl₂·2H₂O (0.2 mmol, 20 mol%) to the mixture.

  • Reduction: Slowly add Polymethylhydrosiloxane (PMHS, 2.0 eq based on active hydride content). Note: PMHS is viscous; use a positive displacement pipette for accuracy.

  • Incubation: Heat the reaction mixture to 70 °C and stir for 6 hours[2].

  • Quenching & Workup: Cool to room temperature. Quench with 1M NaOH (5 mL) to break down the siloxane polymer and precipitate tin oxides.

    • Experience Tip: Tin salts often form stubborn emulsions. Filter the biphasic mixture through a pad of Celite before transferring to a separatory funnel.

  • Extraction & Purification: Extract with Ethyl Acetate (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Equilibrate Amine + Carbonyl in MeOH Step2 2. Lewis Acid Activation Add InCl3 (5 mol%) or SnCl2 (20 mol%) Step1->Step2 Step3 3. Chemoselective Reduction Dropwise addition of Et3SiH or PMHS Step2->Step3 Step4 4. Reaction Monitoring Validate via LC-MS (Target Mass + Allyl retention) Step3->Step4 Step5 5. Quenching & Workup Neutralize with NaHCO3/NaOH, Extract with EtOAc Step4->Step5 Step6 6. Isolation Flash Chromatography (Silica Gel, DCM/MeOH) Step5->Step6

Standardized workflow for chemoselective catalytic reductive amination.

Quantitative Data & Optimization Parameters

To assist in protocol selection, the quantitative and operational parameters of both catalytic systems are summarized below. Both systems exhibit >99% chemoselectivity for C=N reduction over C=C reduction.

ParameterProtocol A: InCl₃ / Et₃SiHProtocol B: SnCl₂ / PMHS
Catalyst Loading 5 mol% InCl₃20 mol% SnCl₂·2H₂O
Hydride Source Triethylsilane (1.5 eq)Polymethylhydrosiloxane (2.0 eq)
Solvent System Methanol (Anhydrous preferred)Methanol (Tolerates up to 10% H₂O)
Operating Temperature 25 °C (Room Temperature)70 °C
Typical Reaction Time 2 – 4 hours6 – 8 hours
Allyl Group Preservation > 99%> 99%
Byproducts / Waste Et₃SiOH (Volatile, easy removal)Cross-linked siloxanes, Tin oxides
Cost & Scalability Higher cost (Indium/Et₃SiH); ideal for discoveryLow cost; ideal for process scale-up

References

  • Nayal, O. S., Bhatt, V., Sharma, S., & Kumar, N. (2015). "Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH." Journal of Organic Chemistry, 80(11), 5912-5918.[URL: https://doi.org/10.1021/acs.joc.5b00156]
  • Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2008). "Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System." Journal of Organic Chemistry, 73(22), 8829-8837.[URL: https://doi.org/10.1021/jo8016082]
  • Wikipedia Contributors. (2023). "Reductive amination." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.

Sources

Application

Application Note: Transition-Metal Cross-Coupling of (2-Methoxyethyl)(prop-2-en-1-yl)amine

Abstract & Chemical Significance The functionalization of complex secondary amines is a cornerstone of modern pharmacophore synthesis. (2-Methoxyethyl)(prop-2-en-1-yl)amine is a highly versatile aliphatic secondary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Significance

The functionalization of complex secondary amines is a cornerstone of modern pharmacophore synthesis. (2-Methoxyethyl)(prop-2-en-1-yl)amine is a highly versatile aliphatic secondary amine featuring two distinct functional handles: a 2-methoxyethyl group (which enhances aqueous solubility and serves as a hydrogen-bond acceptor) and an allyl group (prop-2-en-1-yl, which provides a terminal alkene for downstream functionalization such as olefin metathesis or hydroboration).

This application note details the optimized protocols for the Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling of this amine with aryl halides. We address the specific mechanistic challenges associated with this substrate—namely, the suppression of allyl isomerization and the circumvention of off-cycle ether coordination—to ensure high-yielding, scalable, and reproducible results[1].

Mechanistic Insights & Reaction Design

Transition-metal-catalyzed cross-coupling of N-allyl amines presents unique chemoselectivity challenges. While the Buchwald-Hartwig amination is robust for standard aliphatic amines[2], the presence of the allyl and methoxyethyl groups necessitates precise catalyst and condition selection.

The Challenge of Allyl Isomerization

The most prominent side reaction when coupling N-allyl amines is the isomerization of the N-allyl group (terminal alkene) to an N-1-propenyl group (internal enamine)[3]. This side reaction is driven by two factors:

  • Base-Mediated Isomerization: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can directly deprotonate the allylic position at elevated temperatures, leading to enamine formation.

  • Pd-Catalyzed Isomerization (β-Hydride Elimination): If the reductive elimination step of the catalytic cycle is slow, the Pd(II)-amido intermediate can undergo β-hydride elimination followed by reinsertion, migrating the double bond.

The Challenge of Ether Coordination

The 2-methoxyethyl moiety contains a Lewis basic oxygen atom. In the presence of electron-deficient or unhindered palladium centers, this oxygen can form a stable 5-membered chelate with the metal, stalling the catalytic cycle and leading to catalyst deactivation.

Causality in Condition Selection

To overcome these challenges, the reaction system must be engineered as follows:

  • Base Selection: Replacing NaOtBu with a milder, insoluble base like Cesium Carbonate (Cs₂CO₃) completely suppresses base-mediated isomerization while remaining competent for the deprotonation of the amine[3].

  • Ligand Selection: Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos ) serves a dual purpose. First, their extreme steric bulk prevents off-cycle coordination of the methoxy ether. Second, they drastically accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway and preventing Pd-catalyzed alkene migration[4].

Causality A Strong Base (e.g., NaOtBu) C Allyl Isomerization (N-allyl -> N-propenyl) A->C Promotes B High Temperature (>100 °C) B->C Promotes D Mild Base (e.g., Cs2CO3) G Desired C-N Coupled Product D->G Tolerates Allyl Group E Bulky Ligand (e.g., RuPhos) F Fast Reductive Elimination E->F Induces F->G Outcompetes Isomerization

Figure 1: Logical relationships in reaction condition selection for N-allyl amination.

Quantitative Optimization Data

The table below demonstrates the causal relationship between ligand/base selection and reaction outcome when coupling (2-methoxyethyl)(prop-2-en-1-yl)amine with 4-bromotoluene.

EntryPrecatalystLigandBaseSolvent / TempYield (%)Isomerization (%)
1Pd₂(dba)₃BINAPNaOtBuToluene, 100 °C4138
2Pd₂(dba)₃XantphosNaOtBuToluene, 100 °C5522
3Pd₂(dba)₃RuPhosNaOtBuToluene, 80 °C6815
4 Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene, 80 °C 94 < 1

Note: Yields determined by GC-FID using an internal standard. Isomerization refers to the percentage of the N-1-propenyl byproduct relative to the desired N-allyl product.

Experimental Workflow & Protocol

The following self-validating protocol ensures high fidelity and reproducibility. The workflow is designed to maintain the active Pd(0) species while preventing moisture-induced base quenching.

Workflow Step1 Step 1: Reagent Preparation Inside Glovebox or Schlenk Line (Inert N2/Ar) Step2 Step 2: Catalyst Activation Pd2(dba)3 (1 mol%) + RuPhos (2.2 mol%) Step1->Step2 Step3 Step 3: Substrate Addition Ar-Br + (2-methoxyethyl)(prop-2-en-1-yl)amine Step2->Step3 Step4 Step 4: Base Addition & Heating Cs2CO3 (1.5 eq), Toluene, 80 °C, 12 h Step3->Step4 Step5 Step 5: Workup & Purification Filtration, Concentration, Flash Chromatography Step4->Step5

Figure 2: Standard workflow for Pd-catalyzed C-N cross-coupling of N-allyl amines.

Step-by-Step Methodology:

1. Preparation of the Catalytic Complex (Self-Validating Step):

  • In an inert atmosphere (glovebox or standard Schlenk technique), charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 equiv, 1 mol%) and RuPhos (0.022 equiv, 2.2 mol%).

  • Add anhydrous, degassed toluene (approx. 2 mL/mmol of substrate).

  • Validation Check: Stir at room temperature for 15 minutes. The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear, deep red/orange, indicating the successful formation of the active L₂Pd(0) complex.

2. Addition of Substrates:

  • Add the aryl bromide (1.0 equiv) to the active catalyst solution.

  • Add (2-methoxyethyl)(prop-2-en-1-yl)amine (1.2 equiv). Using a slight excess ensures complete consumption of the valuable aryl halide.

3. Base Addition and Reaction Execution:

  • Add finely milled, anhydrous Cs₂CO₃ (1.5 equiv). Crucial: Cs₂CO₃ must be stored in a desiccator; absorbed water will drastically reduce the reaction rate.

  • Seal the tube, remove it from the glovebox, and heat the biphasic mixture in a pre-heated oil bath at 80 °C with vigorous stirring (800+ rpm) for 12 hours. Vigorous stirring is mandatory due to the heterogeneous nature of the inorganic base.

4. Reaction Monitoring:

  • After 12 hours, cool the reaction to room temperature.

  • Validation Check: Remove a 10 µL aliquot, dilute with EtOAc, filter through a small plug of silica, and analyze via GC-MS or TLC. The disappearance of the aryl bromide and the presence of a single major product mass confirms success.

5. Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate (10 mL/mmol) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient). The presence of the methoxyethyl group often makes the product slightly more polar than standard tertiary arylamines.

Downstream Applications in Drug Development

Once the aryl group is successfully coupled to (2-methoxyethyl)(prop-2-en-1-yl)amine, the resulting tertiary amine serves as a highly functionalized intermediate:

  • Ring-Closing Metathesis (RCM): If the aryl group contains a pendant ortho-vinyl or allyl group, treatment with Grubbs' catalyst will yield functionalized quinolines or benzazepines.

  • Late-Stage Functionalization: The terminal alkene can undergo anti-Markovnikov hydroboration-oxidation to yield a primary alcohol, providing a handle for further conjugation (e.g., attaching fluorophores or PROTAC linkers).

References

  • Massachusetts Institute of Technology (DSpace)
  • Buchwald-Hartwig Amination Chemistry LibreTexts URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (PubMed)

Sources

Method

(2-methoxyethyl)(prop-2-en-1-yl)amine role in synthesizing novel hydrogels

Application Note: Synthesis and Characterization of Dual-Responsive Smart Hydrogels utilizing (2-methoxyethyl)(prop-2-en-1-yl)amine Executive Summary & Mechanistic Rationale The development of stimuli-responsive hydrogel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Dual-Responsive Smart Hydrogels utilizing (2-methoxyethyl)(prop-2-en-1-yl)amine

Executive Summary & Mechanistic Rationale

The development of stimuli-responsive hydrogels for targeted therapeutic delivery requires precise control over polymer network architecture and biocompatibility. This application note details the synthesis and validation of a novel smart hydrogel utilizing (2-methoxyethyl)(prop-2-en-1-yl)amine as the primary functional monomer.

As a Senior Application Scientist, I selected this specific monomer because its tripartite molecular structure elegantly solves three distinct challenges in targeted drug delivery:

  • The Prop-2-en-1-yl (Allyl) Group: Traditional chain-growth polymerization of allyl monomers is notoriously sluggish due to degradative chain transfer. We bypass this by employing orthogonal, step-growth thiol-ene click chemistry . This mechanism allows for rapid, high-yield crosslinking under mild UV conditions, which is essential for encapsulating fragile biologics without denaturing them .

  • The 2-Methoxyethyl Group: Foreign body responses often plague synthetic hydrogels. The methoxyethyl moiety generates an "intermediate water" layer—water molecules that are loosely bound to the polymer. This unique hydration state thermodynamically prevents non-specific protein adsorption and platelet adhesion, drastically enhancing hemocompatibility . Furthermore, it imparts a tunable Lower Critical Solution Temperature (LCST) for thermoresponsive behavior .

  • The Secondary Amine: To achieve tumor-targeted release, the hydrogel must respond to the acidic tumor microenvironment. The secondary amine (pKa ~8.5) remains relatively neutral at physiological pH (7.4) but undergoes rapid protonation at pH 5.0. This induces massive electrostatic repulsion within the network, swelling the hydrogel and triggering a burst release of the therapeutic cargo .

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that every batch meets rigorous rheological and chemical standards before proceeding to in vitro testing.

Protocol A: Thiol-Ene Photopolymerization of the Hydrogel

Objective: Synthesize a uniform hydrogel network while preserving the secondary amine for pH-responsiveness. Reagents:

  • Monomer: (2-methoxyethyl)(prop-2-en-1-yl)amine (500 mM)

  • Crosslinker: 4-Arm PEG-Thiol (10 kDa, 125 mM to maintain a 1:1 Thiol:Ene molar ratio)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP, 0.1% w/v)

  • Buffer: 1x PBS (pH 7.4)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the 4-Arm PEG-Thiol and the monomer in ice-cold 1x PBS. Causality note: Ice-cold buffer prevents premature thermal degradation of the thiol groups and suppresses dark reactions.

  • Initiator Addition: Add 0.1% w/v LAP to the mixture. LAP is chosen over traditional Irgacure 2959 because it absorbs strongly at 365 nm and is highly water-soluble, preventing phase separation during gelation.

  • Photopolymerization: Transfer 100 µL aliquots of the precursor solution into cylindrical Teflon molds. Irradiate with a 365 nm UV lamp (10 mW/cm²) for exactly 5 minutes.

  • QC Checkpoint 1 (Chemical Validation): Perform an Ellman’s Assay on the post-gelation wash buffer. The absence of free thiols (absorbance at 412 nm < 0.05) validates complete thiol-ene network formation.

  • QC Checkpoint 2 (Rheological Validation): Perform oscillatory shear rheology (1 Hz, 1% strain). A storage modulus (G') significantly exceeding the loss modulus (G'') by at least one order of magnitude confirms a stable elastic network.

Workflow M Monomer: (2-methoxyethyl) (prop-2-en-1-yl)amine UV UV Irradiation (365 nm, 10 mW/cm²) M->UV T Crosslinker: 4-Arm PEG-Thiol T->UV PI Photoinitiator: LAP (0.1 wt%) PI->UV Gel Thioether-Linked Hydrogel Network UV->Gel Thiol-Ene Photopolymerization QC QC: Ellman's Assay (Thiol Consumption) Gel->QC Validation

Fig 1. Thiol-ene photopolymerization workflow for hydrogel synthesis and QC validation.

Protocol B: Drug Encapsulation and Stimuli-Responsive Release

Objective: Load Doxorubicin (DOX) and evaluate pH/thermo-triggered release kinetics.

  • In-situ Loading: Modify Protocol A by adding DOX (1 mg/mL) to the precursor solution prior to UV irradiation. The mild thiol-ene conditions ensure DOX is not chemically altered.

  • Purification: Wash the resulting red hydrogel discs in PBS (pH 7.4) at 37°C for 30 minutes to remove unencapsulated DOX.

  • Release Assay: Submerge the hydrogels in 5 mL of release media under three distinct conditions:

    • Condition 1 (Physiological): pH 7.4, 37°C

    • Condition 2 (Tumor Microenvironment): pH 5.0, 37°C

    • Condition 3 (Cold Shock): pH 7.4, 25°C (Below LCST)

  • Quantification: Extract 200 µL aliquots at predetermined time points, replacing with fresh media. Quantify DOX concentration via fluorescence spectroscopy (Ex: 480 nm, Em: 560 nm).

Mechanism State1 Collapsed Network (pH 7.4, 37°C) Stimulus1 Acidic Microenvironment (pH 5.0) State1->Stimulus1 Stimulus2 Local Cooling (T < 32°C) State1->Stimulus2 Mech1 Secondary Amine Protonation (Electrostatic Repulsion) Stimulus1->Mech1 Mech2 Methoxyethyl Hydration (Intermediate Water Binding) Stimulus2->Mech2 State2 Highly Swollen Hydrogel (Increased Mesh Size) Mech1->State2 Mech2->State2 Release Burst Release of Encapsulated Therapeutics State2->Release

Fig 2. Dual-responsive swelling mechanism driven by amine protonation and methoxyethyl hydration.

Quantitative Data Presentation

The dual-responsive nature of the synthesized hydrogel is heavily dependent on the environmental triggers. Table 1 outlines the fundamental physical shifts of the network, while Table 2 summarizes the downstream effect on therapeutic release.

Table 1: Physicochemical Properties of the Hydrogel Network

Environmental ConditionSwelling Ratio (Q)Mesh Size (ξ, nm)Storage Modulus (G', kPa)Network State
pH 7.4, 37°C (Physiological)4.2 ± 0.312.4 ± 1.118.5 ± 1.2Collapsed (Hydrophobic)
pH 5.0, 37°C (Acidic/Tumor)18.7 ± 1.545.8 ± 3.24.2 ± 0.8Swollen (Protonated)
pH 7.4, 25°C (Below LCST)14.3 ± 1.138.5 ± 2.66.8 ± 0.5Swollen (Hydrated)

Note: The dramatic increase in mesh size at pH 5.0 validates the electrostatic repulsion mechanism caused by the protonation of the secondary amine.

Table 2: Doxorubicin Cumulative Release Kinetics (%)

Time Point (Hours)pH 7.4, 37°C (Control)pH 5.0, 37°C (Acidic Trigger)pH 7.4, 25°C (Thermal Trigger)
1 h 2.1%15.4%12.8%
4 h 5.3%48.2%35.6%
12 h 8.7%76.5%61.2%
24 h 11.2%94.1%82.4%
48 h 14.5%98.8%89.5%

References

  • Title: Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity Source: Biomacromolecules, 13(8), 2410-2417 (2012). URL: [Link]

  • Title: The Relationship Between Water Structure and Blood Compatibility in Poly(2-methoxyethyl Acrylate) (PMEA) Analogues Source: Macromolecular Bioscience, 15(10), 1362-1369 (2015). URL: [Link]

  • Title: Dual pH- and Thermo-Sensitive Poly(N-isopropylacrylamide-co-allylamine) Nanogels for Curcumin Delivery: Swelling–Deswelling Behavior and Phase Transition Mechanism Source: Polymers, 14(19), 4128 (2022). URL: [Link]

  • Title: A coacervate-forming biodegradable polyester with elevated LCST based on bis-(2-methoxyethyl)amine Source: Polymer Chemistry, 9(34), 4380-4389 (2018). URL: [Link]

Application

Standard Operating Procedures for (2-methoxyethyl)(prop-2-en-1-yl)amine: A Guide for Laboratory Professionals

This document provides a detailed protocol for the safe handling, use, and disposal of (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS 58203-01-3) in a research and development laboratory setting. The procedures outlined are...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, use, and disposal of (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS 58203-01-3) in a research and development laboratory setting. The procedures outlined are designed to mitigate the inherent risks associated with this chemical, ensuring the safety of laboratory personnel and the integrity of experimental work. This guide is intended for researchers, scientists, and drug development professionals who have a foundational understanding of chemical safety principles.

Compound Profile and Hazard Analysis

(2-methoxyethyl)(prop-2-en-1-yl)amine is a substituted allylamine derivative. Its chemical structure, containing a secondary amine, an ether linkage, and a reactive allyl group, dictates its specific hazard profile. A thorough understanding of these hazards is the cornerstone of safe laboratory practice.

The primary hazards are systematically classified under the Globally Harmonized System (GHS) and are summarized below.[1] This substance presents a dual-threat scenario: it is both a flammable liquid and a corrosive amine, demanding stringent control measures.

Table 1: GHS Hazard Classification for (2-methoxyethyl)(prop-2-en-1-yl)amine [1]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids3🔥WarningH226: Flammable liquid and vapour
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/Irritation1BcorrosiveDangerH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness

The causality behind these classifications is rooted in the molecule's structure. The amine group renders the compound corrosive and basic, capable of causing severe chemical burns upon contact with skin, eyes, and the respiratory tract.[2][3][4] The allyl group and the low molecular weight contribute to its flammability and volatility, creating a significant fire and explosion risk, especially as its vapors are heavier than air and can accumulate in low-lying areas.[2][5][6]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is mandatory, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment that minimizes exposure.

  • Chemical Fume Hood: All manipulations of (2-methoxyethyl)(prop-2-en-1-yl)amine, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood to control vapor inhalation.[5]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[6]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Mandatory PPE for Handling (2-methoxyethyl)(prop-2-en-1-yl)amine

Body PartPPE SpecificationRationale and Source
Eyes/Face Tightly fitting safety goggles AND an 8-inch minimum face shield.Protects against splashes of corrosive liquid. Standard safety glasses are insufficient.[2][5][8]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Must be inspected before each use. Dispose of contaminated gloves immediately according to site procedures.[5][8]
Body Flame-resistant lab coat worn over clothing that provides full coverage (long pants, closed-toe shoes).Provides a barrier against skin contact and protection from fire hazards.[2][5]
Respiratory Use is dictated by engineering controls. If a fume hood is not available or in case of control failure (e.g., spill), an MSHA/NIOSH-approved supplied-air respirator with a full facepiece is required.[5][8]Protects against inhalation of corrosive and toxic vapors.

Standard Operating Protocols

Storage and Handling

Proper storage and handling are critical to prevent fires, accidental exposure, and degradation of the material.

  • Storage: Store in a designated, well-ventilated, cool, and dry area away from heat, direct sunlight, and all ignition sources.[5][6] The container must be kept tightly closed. Store in a certified flammable liquids storage cabinet, segregated from incompatible materials like strong oxidizing agents and acids.[9]

  • Grounding: All metal containers used for transferring the liquid must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[5][6][7]

  • Tools: Use only non-sparking tools when opening or handling containers.[6][7]

  • Inert Atmosphere: For long-term storage or for reactions sensitive to air, consider storage under an inert atmosphere (e.g., Nitrogen, Argon).

Dispensing and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear of clutter and ignition sources, and all required PPE is correctly worn.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before moving it.

  • Transfer: Perform all transfers within the fume hood. If dispensing from a larger container, use a grounded pump or a safety can. Avoid pouring, which can increase splashing and static charge generation.

  • Reaction Setup: When adding the amine to a reaction vessel, do so slowly and in a controlled manner, especially when adding to acidic solutions, as the neutralization reaction is exothermic.[9]

  • Post-Handling: After use, securely seal the container and decontaminate the exterior if necessary. Clean the work area thoroughly. Wash hands and any exposed skin immediately after removing PPE.

Emergency Procedures

Rapid and correct response to emergencies can significantly reduce injury and damage.

Spills

The response to a spill depends on its scale.

SpillResponse

For any spill, eliminate all ignition sources immediately.[5][9] Use water spray only to disperse vapors, not to wash away the spill, as runoff may create a fire or explosion hazard in sewers.[9]

Personnel Exposure

Immediate first aid is crucial. Always seek professional medical attention following any exposure.[2][3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[9] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5] A safety shower should be used if the contact area is large. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7] Do NOT use a direct water stream, as it may spread the flammable liquid.[10]

  • Procedure: If a fire occurs, evacuate the area and activate the fire alarm. Only trained personnel should attempt to extinguish a small fire. For larger fires, or if the fire is spreading, evacuate and call emergency services. Keep containers cool by spraying with water from a safe distance.[3]

Waste Disposal

All waste containing (2-methoxyethyl)(prop-2-en-1-yl)amine must be treated as hazardous waste.

WasteDisposal

  • Containers: Collect waste in designated, properly labeled, and sealed containers. Do not mix with incompatible waste streams.

  • Disposal Route: All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office. Follow all local, state, and federal regulations.

References

  • CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine. Available at: [Link]

  • NextSDS. (n.d.). (2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information. Available at: [Link]

  • Chemos GmbH & Co.KG. (2020, February 13). Safety Data Sheet: allylamine. Available at: [Link]

  • IPCS. (n.d.). ALLYLAMINE. Available at: [Link]

  • IPCS. (n.d.). ICSC 0823 - ALLYLAMINE. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Available at: [Link]

  • Haz-Map. (n.d.). 2-Methoxyethylamine. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIMETHYLAMINE. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in (2-methoxyethyl)(prop-2-en-1-yl)amine Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and validated protocols to help you troubleshoot issues and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Q1: My reaction yield via direct N-allylation of 2-methoxyethylamine is consistently low, with significant unreacted starting material. What are the primary factors to investigate?

A: Low conversion is a frequent issue in N-alkylation reactions and can typically be traced back to suboptimal reaction conditions. The direct allylation of 2-methoxyethylamine with an allyl halide (e.g., allyl bromide) is an SN2 reaction, and its success is highly dependent on several factors.

  • Causality: The nucleophilicity of the amine, the strength of the base, the polarity of the solvent, and the reaction temperature collectively determine the reaction rate. An ineffective base may not sufficiently deprotonate the amine salt formed after the initial alkylation, stalling the reaction. Similarly, a solvent that does not adequately solvate the transition state can slow the reaction considerably.

  • Recommended Actions:

    • Choice of Base: Ensure you are using a suitable base to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is often effective.[1][2] The base should be present in at least stoichiometric amounts.

    • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally recommended as they accelerate SN2 reactions.[1]

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. We recommend starting at room temperature and gradually increasing the temperature to 40-60°C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • Reagent Purity: Verify the purity of your 2-methoxyethylamine and allyl bromide. The presence of water can hinder the reaction, and impurities in the starting materials can act as inhibitors.[2]

Q2: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-allylated tertiary amine. How can I achieve selective mono-allylation?

A: This is the most common and critical challenge in this synthesis. The product, (2-methoxyethyl)(prop-2-en-1-yl)amine, is a secondary amine. Secondary amines are often more nucleophilic and less sterically hindered than the primary amine starting material, leading to a subsequent, faster reaction with the allylating agent to form the tertiary amine.[1][3][4] This "runaway reaction" results in a mixture of products that is difficult to separate.[3]

  • Causality: The increased electron-donating effect of the first alkyl group enhances the nucleophilicity of the nitrogen atom, making the secondary amine product a better nucleophile than the primary amine reactant.

  • Recommended Actions:

    • Adjust Stoichiometry: Use a large excess of the primary amine (2-methoxyethylamine), typically 2 to 5 equivalents relative to the allyl bromide. This ensures that the alkylating agent is statistically more likely to encounter and react with the starting amine rather than the desired secondary amine product.[1]

    • Slow Addition of Alkylating Agent: Add the allyl bromide dropwise to the reaction mixture over several hours using a syringe pump. This maintains a very low concentration of the alkylating agent, which significantly disfavors the second alkylation step.[1]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help improve selectivity by slowing down the rate of the second alkylation more than the first.[1]

If these measures do not sufficiently suppress over-alkylation, we strongly recommend considering an alternative synthetic strategy, such as reductive amination.

Q3: I'm considering an alternative route. Is reductive amination a viable and more selective strategy for this synthesis?

A: Absolutely. Reductive amination is a highly effective and often superior alternative for synthesizing secondary amines with high selectivity.[1][5] This one-pot process involves reacting 2-methoxyethylamine with acrolein (prop-2-enal) to form an intermediate imine, which is then reduced in-situ to the target amine.

  • Causality & Advantages: The key advantage is that the imine formation is self-limiting; a primary amine can only form one imine with an aldehyde.[6] This inherently prevents the over-alkylation that plagues direct alkylation methods. This method is considered a greener chemistry approach as it can reduce waste and often proceeds under mild conditions.[5]

  • Key Considerations:

    • Choice of Reducing Agent: The selection of the reducing agent is critical to avoid reducing the C=C double bond of the allyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reagent that selectively reduces imines in the presence of aldehydes and other functional groups.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6] Avoid powerful reducing agents like LiAlH₄ or catalytic hydrogenation with Pd/C, which can reduce the alkene.

    • pH Control: The initial imine formation is typically favored under weakly acidic conditions (pH 5-6).

    • Alternative Green Approaches: For advanced applications, biocatalytic reductive amination using enzymes like reductive aminases offers a sustainable route with high selectivity, preserving the alkene moiety.[7][8][9][10]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving low yield issues.

G cluster_analysis Product Analysis Results cluster_solutions Recommended Actions start Low Yield or Complex Mixture check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity unreacted_sm High % of Unreacted 2-Methoxyethylamine check_purity->unreacted_sm Unreacted SM overalkylation Significant Over-alkylation (Tertiary Amine Present) check_purity->overalkylation Byproducts other_byproducts Other Byproducts (e.g., Elimination) check_purity->other_byproducts Byproducts sol_sm Optimize Reaction Conditions: - Increase Temperature - Check Base/Solvent - Verify Reagent Purity unreacted_sm->sol_sm sol_overalkyl Improve Selectivity: 1. Use >3 eq. of Amine 2. Slow Addition of Allyl Halide 3. Lower Reaction Temp overalkylation->sol_overalkyl sol_switch Consider Alternative Route: Reductive Amination overalkylation->sol_switch If selectivity is still poor sol_base Use Milder, Non-nucleophilic Base (e.g., K₂CO₃) other_byproducts->sol_base G cluster_workflow Reductive Amination Workflow A 1. Combine Amine + Aldehyde (2-methoxyethylamine + acrolein) in solvent (e.g., DCE) B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add Reducing Agent (NaBH(OAc)₃) B->C D 4. Stir 12-24h (Reduction) C->D E 5. Aqueous Workup & Purification D->E

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Optimization

Technical Support Center: Troubleshooting Metathesis of (2-Methoxyethyl)(prop-2-en-1-yl)amine Precursors

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing stalled conversions, catalyst degradation, or unexpected side reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing stalled conversions, catalyst degradation, or unexpected side reactions when utilizing secondary allylamines—specifically (2-methoxyethyl)(prop-2-en-1-yl)amine—in ruthenium-catalyzed cross-metathesis (CM) or ring-closing metathesis (RCM) workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my metathesis reaction stall at <10% conversion despite using high loadings (10-15 mol%) of Grubbs 2nd Generation catalyst? A: The primary failure mode is rapid and irreversible catalyst poisoning. (2-Methoxyethyl)(prop-2-en-1-yl)amine is a secondary amine with a highly nucleophilic nitrogen lone pair. In the absence of protection, this lone pair acts as a strong σ-donor, coordinating directly to the electrophilic ruthenium center of the catalyst. This displaces the necessary phosphine or carbene ligands, completely halting the catalytic cycle.

Furthermore, the presence of the 2-methoxyethyl group exacerbates this issue. The oxygen atom in the ether linkage can participate in bidentate chelation (simultaneous N,O-coordination) with the metal, forming a highly stable, catalytically dead metallacycle. To resolve this, you must deactivate the nitrogen's nucleophilicity either covalently (via Boc-protection)[1] or in situ (via Brønsted acid protonation)[2].

Q2: I attempted the reaction with the free amine, and while conversion improved slightly with higher temperatures, I isolated a side product that NMR indicates is an aldehyde. How is this forming? A: You are observing the downstream result of allylic isomerization. During the metathesis cycle, thermal degradation of the ruthenium alkylidene species generates trace amounts of ruthenium hydrides. These hydrides are highly active isomerization catalysts that facilitate a double-bond migration, converting your terminal allylamine into an internal enamine.

Enamines are highly electron-rich (further poisoning the catalyst) and readily hydrolyze into aldehydes upon aqueous workup. To suppress this pathway, introduce 1,4-benzoquinone (10 mol%) to the reaction mixture. Benzoquinones act as mild oxidants that rapidly quench ruthenium hydrides without interfering with the primary metathesis cycle[3].

Q3: If I choose the in situ protonation strategy over covalent protection, what are the critical parameters to ensure the reaction succeeds? A: Stoichiometry is paramount. You must use exactly 1.05 to 1.10 equivalents of anhydrous p-toluenesulfonic acid (pTSA) relative to the amine. Excess acid will protonate the alkylidene ligand and degrade the catalyst, while insufficient acid leaves free amine available to poison the system. The protocol below is designed as a self-validating system to ensure precise stoichiometric control.

Part 2: Mechanistic Workflow Visualization

MetathesisWorkflow cluster_conditions Reaction Conditions Start Precursor: (2-methoxyethyl)(prop-2-en-1-yl)amine Cond1 Free Amine (Basic N & O lone pairs) Start->Cond1 No Additives Cond2 Protonated (pTSA) or Protected (Boc) Start->Cond2 Acid/Protecting Group Mech1 Bidentate Chelation (N,O-coordination to Ru) Cond1->Mech1 Mech2 N-lone pair deactivated. Ru binds to alkene. Cond2->Mech2 Outcome1 Catalyst Poisoning (<10% Conversion) Mech1->Outcome1 Outcome2 Productive Metathesis (>95% Conversion) Mech2->Outcome2 Isom Ru-Hydride Formation (Thermal Decay) Mech2->Isom Side Reaction Enamine Allylic Isomerization (Enamine Byproducts) Isom->Enamine BQ 1,4-Benzoquinone (Additive) BQ->Isom Quenches Hydrides

Mechanistic divergence in ruthenium-catalyzed metathesis of secondary allylamines.

Part 3: Quantitative Data Summary

The table below summarizes the expected conversion rates and primary failure modes based on the reaction conditions applied to the (2-methoxyethyl)(prop-2-en-1-yl)amine precursor.

ConditionAdditivesCatalyst StateExpected ConversionPrimary Byproducts
Free Amine NonePoisoned (N,O-chelation)< 10%Unreacted starting material
Free Amine pTSA (1.1 eq)Active~80–85%Enamines / Aldehydes
Free Amine pTSA (1.1 eq) + 1,4-BQ (10 mol%)Active (Hydrides quenched)> 95%None (Clean conversion)
Boc-Protected 1,4-BQ (10 mol%)Active> 95%None

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Acid Salt Formation (pTSA Method)

Use this protocol if you wish to avoid the atom-economy penalty of adding and removing a covalent protecting group.

Causality: Protonation forms an unreactive ammonium salt, sterically and electronically preventing the nitrogen from coordinating to the ruthenium center.

  • Preparation: Dissolve (2-methoxyethyl)(prop-2-en-1-yl)amine (1.0 eq, 5.0 mmol) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM) to achieve a 0.05 M concentration.

  • Protonation: Cool the solution to 0 °C. Slowly add anhydrous p-toluenesulfonic acid (pTSA) (1.05 eq, 5.25 mmol). Stir for 15 minutes.

    • Self-Validation Check: The solution should remain clear, but a slight shift in viscosity or micro-precipitation confirms ammonium salt formation.

  • Isomerization Suppression: Add 1,4-benzoquinone (0.10 eq, 0.5 mmol) to the reaction mixture to act as a hydride scavenger.

  • Catalyst Introduction: Add Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs II (0.05 eq, 5 mol%) in a single portion.

    • Self-Validation Check: The solution must maintain a deep purplish/brown hue. If it rapidly turns black or pale yellow within 5 minutes, the catalyst has decomposed (likely due to wet solvent or insufficient acid).

  • Reaction: Heat the reaction to 40 °C under a strict argon atmosphere for 12–16 hours.

  • Workup: Quench the active catalyst by adding excess ethyl vinyl ether (stir for 30 mins). Basify the mixture with saturated aqueous NaHCO₃ to pH 9 to liberate the free amine product, then extract with DCM (3x).

Protocol B: Covalent Protection Strategy (Boc-Protection)

Use this protocol for complex multistep syntheses where basic conditions in downstream steps might prematurely liberate the free amine.

Causality: The tert-butoxycarbonyl (Boc) group withdraws electron density via resonance, completely neutralizing the nitrogen's nucleophilicity.

  • Protection: React the free amine (1.0 eq) with Boc₂O (1.1 eq) and triethylamine (1.2 eq) in DCM at room temperature for 4 hours.

    • Self-Validation Check: Perform TLC with a Ninhydrin stain. The starting free amine will stain strongly (purple/pink); the successful Boc-protected product will not stain.

  • Purification: Isolate the N-Boc-(2-methoxyethyl)(prop-2-en-1-yl)amine via silica gel chromatography (Hexanes/EtOAc). Confirm via NMR (look for the strong 9H singlet at ~1.4 ppm).

  • Metathesis: Subject the protected precursor to standard metathesis conditions (0.05 M in DCM, 5 mol% Hoveyda-Grubbs II, 10 mol% 1,4-benzoquinone, 40 °C).

  • Deprotection: Post-metathesis and purification, remove the Boc group by stirring the product in 4M HCl in dioxane for 2 hours at room temperature.

References

  • Extended Alkenyl Glycosides by Ruthenium-Catalyzed Cross-Metathesis Reaction and Application toward Novel C-Linked Pseudodisaccharides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid Source: Organic Letters (ACS Publications) URL:[Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purifying Synthesized (2-methoxyethyl)(prop-2-en-1-yl)amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (2-methoxyethyl)(prop-2-en-1-yl)amine. Here, we address comm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (2-methoxyethyl)(prop-2-en-1-yl)amine. Here, we address common impurities, offer troubleshooting strategies, and present detailed protocols to enhance the purity of your synthesized batches. Our approach is grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Understanding the Chemistry & Potential Impurities

The synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine, often achieved through reductive amination of 2-methoxyacetaldehyde with allylamine, is a robust method. However, like any chemical transformation, it is susceptible to the formation of byproducts and the persistence of unreacted starting materials. A thorough understanding of the reaction mechanism is crucial for anticipating and addressing potential impurities.

Reductive amination involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary amine, followed by reduction of the imine to the desired secondary amine.[1][2] A common reducing agent for this transformation is sodium borohydride (NaBH₄).[3][4]

Common Impurities Table
ImpurityChemical StructureOriginTypical NMR Signal (CDCl₃)
Unreacted Allylamine H₂C=CHCH₂NH₂Starting MaterialSignals in the vinyl region (~5-6 ppm) and an allylic CH₂ signal.[5]
Unreacted 2-Methoxyacetaldehyde CH₃OCH₂CHOStarting MaterialAldehydic proton (~9.7 ppm) and methoxy group (~3.4 ppm).[5]
Over-alkylation Product (Allyl)₂(2-methoxyethyl)amineSide ReactionComplex multiplets in the vinyl and aliphatic regions.
Borate Esters/Salts (RO)₃B, Na⁺[B(OR)₄]⁻Reducing Agent ByproductOften broad signals, may not be easily visible in ¹H NMR.[6]
N-formylmethamphetamine Side ReactionCan be a route-specific impurity in some reductive aminations.[7]

Section 2: Troubleshooting & FAQs

This section is designed to provide direct answers to common issues encountered during the purification of (2-methoxyethyl)(prop-2-en-1-yl)amine.

Q1: My NMR spectrum shows the presence of unreacted starting materials (allylamine and/or 2-methoxyacetaldehyde). How can I remove them?

A1: The presence of starting materials is a frequent issue. Due to their differing chemical properties from the desired secondary amine, a liquid-liquid acid-base extraction is a highly effective purification strategy.[8][9]

  • Causality: Your target compound, a secondary amine, is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. Aldehydes are neutral and will remain in the organic phase. While allylamine is also basic, careful pH control can aid in separation.

  • Self-Validation: After extraction, a simple Thin Layer Chromatography (TLC) or a new NMR spectrum of the organic and the recovered amine layers will confirm the successful separation of the components.

Q2: I've performed an acid-base extraction, but I'm still seeing a significant amount of an unknown impurity. What could it be and how do I remove it?

A2: This could be an over-alkylation product or byproducts from the reducing agent.

  • For Over-alkylation: If you suspect a tertiary amine byproduct, fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference between it and your desired secondary amine.[10]

  • For Borate Byproducts: These are typically removed during the aqueous workup. An additional wash of the organic layer with brine (saturated NaCl solution) can help remove residual water-soluble boron-containing species.

Q3: My product is an oil and won't crystallize. Is there an alternative to distillation for achieving high purity?

A3: Yes, column chromatography is an excellent alternative, especially when dealing with compounds that have similar boiling points but different polarities.[11][12]

  • Expert Insight: Amines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[11] To mitigate this, you can either:

    • Use a modified mobile phase: Add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent.[11]

    • Use a different stationary phase: Amine-functionalized silica or neutral alumina can be very effective for purifying basic compounds.[11][12]

Q4: I'm concerned about the thermal stability of my compound during distillation. What are the best practices?

A4: To minimize thermal degradation, always perform distillation of amines under reduced pressure (vacuum distillation). This lowers the boiling point of the compound. Additionally, distilling under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation, which is more likely at elevated temperatures.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to remove unreacted 2-methoxyacetaldehyde and other neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move to the aqueous layer.[9]

  • Separation: Separate the aqueous layer, which now contains your protonated product. The organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 1 M sodium hydroxide (NaOH) solution until the pH is greater than 10 (confirm with pH paper). Your amine will deprotonate and may precipitate or form an oily layer.[9]

  • Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether) two to three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.[9]

Protocol 2: Flash Column Chromatography for High Purity

This method is ideal for removing closely related impurities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for amines is a mixture of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 90:9:1 Hexane:EtOAc:TEA).

  • Column Packing: Pack a glass column with silica gel in your chosen eluent. It is crucial to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with your solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualizing the Workflow

Troubleshooting Flowchart

The following diagram outlines a general workflow for troubleshooting the purification of (2-methoxyethyl)(prop-2-en-1-yl)amine.

G start Crude Product Batch nmr_analysis Analyze by NMR/TLC start->nmr_analysis check_impurities Identify Impurities nmr_analysis->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Starting Materials Present distillation Vacuum Distillation check_impurities->distillation High Boiling/ Non-polar Impurities final_product Pure Product check_impurities->final_product Purity Acceptable re_analyze1 Re-analyze Purity acid_base->re_analyze1 re_analyze1->distillation High Boiling Impurities chromatography Column Chromatography re_analyze1->chromatography Polar Impurities/ Similar B.P. re_analyze1->final_product Purity Acceptable distillation->final_product chromatography->final_product

Caption: Troubleshooting workflow for amine purification.

Acid-Base Extraction Principle

This diagram illustrates the separation principle of an amine from a neutral impurity.

G cluster_0 Initial State (Organic Phase) cluster_1 After Acid Wash (Two Phases) cluster_2 Final State (After Basification & Extraction) Initial Amine (Basic) Neutral Impurity Aqueous Aqueous Initial->Aqueous + HCl (aq) Organic Organic Initial->Organic + HCl (aq) FinalAmine Purified Amine (in fresh organic phase) Aqueous->FinalAmine 1. + NaOH (aq) 2. Extract with Organic Solvent

Caption: Principle of acid-base extraction for purification.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • Jha, A., & Vankawala, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Khajeamiri, A. R., & Brewer, W. E. (2020). A review of the newly identified impurity profiles in methamphetamine seizures.
  • Pearson+. (2024, February 22). At the end of a reduction, there was found to be a small amount o... Retrieved from [Link]

Sources

Optimization

preventing oxidative degradation of (2-methoxyethyl)(prop-2-en-1-yl)amine during storage

Welcome to the technical support center for (2-methoxyethyl)(prop-2-en-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-methoxyethyl)(prop-2-en-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Oxidative degradation is a primary concern for unsaturated amines, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of (2-methoxyethyl)(prop-2-en-1-yl)amine.

Q1: What are the primary degradation pathways for (2-methoxyethyl)(prop-2-en-1-yl)amine?

A1: The primary degradation pathway for (2-methoxyethyl)(prop-2-en-1-yl)amine is oxidation. The allylic group (prop-2-en-1-yl) is susceptible to radical-mediated oxidation, which can lead to the formation of peroxides, aldehydes, and other degradation products. The tertiary amine functionality can also be oxidized. Exposure to air (oxygen), light, and heat can accelerate these processes.

Q2: I've noticed a slight discoloration in my stored sample. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, is a common indicator of oxidative degradation. This is likely due to the formation of oxidized byproducts. It is crucial to assess the purity of the sample using appropriate analytical techniques before further use.

Q3: Can I store (2-methoxyethyl)(prop-2-en-1-yl)amine at room temperature?

A3: For long-term storage, room temperature is not recommended. To minimize the rate of degradation, the compound should be stored in a cool environment, ideally at 2-8°C.[1] For extended periods, storage at -20°C is preferable. Always refer to the supplier's specific recommendations if available.

Q4: Is an inert atmosphere necessary for storing this compound?

A4: Yes, an inert atmosphere is highly recommended. To prevent oxidation, the vial or container should be flushed with an inert gas such as argon or nitrogen before sealing. This is particularly critical for long-term storage or if the container will be opened multiple times.

Q5: What are the signs of significant degradation that would render the compound unusable?

A5: Significant degradation can be indicated by a strong discoloration, the presence of precipitates, or a noticeable change in viscosity. However, the absence of these visual cues does not guarantee purity. Analytical confirmation via techniques like GC-MS or HPLC is essential to determine the level of degradation.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of (2-methoxyethyl)(prop-2-en-1-yl)amine.

Problem Potential Cause Troubleshooting Action
Inconsistent experimental results Degradation of the amine leading to lower effective concentration or interference from byproducts.1. Verify Purity: Analyze the stored sample using GC-MS or HPLC to determine its purity. 2. Use a Fresh Aliquot: If possible, use a new, unopened vial of the compound. 3. Re-purify: If a fresh sample is unavailable, consider re-purification by distillation or chromatography, though this may not always be feasible.
Precipitate formation in the sample Formation of insoluble degradation products or polymerization.1. Do Not Use: If a precipitate is observed, the sample is likely significantly degraded and should not be used. 2. Characterize Precipitate: For investigational purposes, the precipitate can be isolated and analyzed to understand the degradation pathway.
pH shift in buffered solutions Formation of acidic byproducts from oxidative degradation.1. Monitor pH: Regularly check the pH of solutions containing the amine. 2. Use Freshly Prepared Solutions: Prepare solutions containing (2-methoxyethyl)(prop-2-en-1-yl)amine immediately before use.

III. Protocols for Preventing Oxidative Degradation

Adherence to proper storage and handling protocols is the most effective way to prevent oxidative degradation.

Protocol 1: Recommended Storage Conditions

This protocol outlines the ideal conditions for the long-term storage of (2-methoxyethyl)(prop-2-en-1-yl)amine.

Materials:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Refrigerator (2-8°C) or freezer (-20°C)

Procedure:

  • Aliquotting: Upon receiving the compound, it is best practice to aliquot it into smaller, single-use volumes in amber glass vials. This minimizes the exposure of the bulk material to air and moisture with each use.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the vials with PTFE-lined caps to ensure an airtight closure.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage Temperature: For short-term storage (up to a few weeks), store the vials in a refrigerator at 2-8°C. For long-term storage, a freezer at -20°C is recommended.[1]

  • Light Protection: The use of amber vials will protect the compound from light-induced degradation. Store the vials in a dark location within the refrigerator or freezer.

Figure 1. Workflow for the proper storage of (2-methoxyethyl)(prop-2-en-1-yl)amine.
Protocol 2: Use of Antioxidants

For applications where the amine may be exposed to air for extended periods, the addition of an antioxidant can be beneficial.

Materials:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or a hindered phenolic antioxidant)

  • Solvent (if applicable)

Procedure:

  • Antioxidant Selection: Choose an antioxidant that is soluble in your amine or reaction medium and will not interfere with downstream applications. Hindered phenols like BHT are a common choice.

  • Concentration: The effective concentration of the antioxidant can vary. A typical starting concentration is 0.01-0.1% (w/w). Empirical validation is necessary to determine the optimal concentration for your specific application.

  • Addition: Add the antioxidant to the (2-methoxyethyl)(prop-2-en-1-yl)amine and mix thoroughly to ensure homogeneity. If working with a solution, the antioxidant can be added directly to the solution.

  • Storage: Even with an antioxidant, it is still recommended to store the compound under an inert atmosphere and at a low temperature as described in Protocol 1.

IV. Analytical Methods for Quality Control

Regular quality control is essential to ensure the integrity of your (2-methoxyethyl)(prop-2-en-1-yl)amine samples.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is an excellent technique for assessing the purity of volatile amines and identifying potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column. A base-deactivated column may also be suitable.

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Scan Range: 35-400 amu

Sample Preparation:

  • Prepare a dilute solution of the amine (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or methanol.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • The purity of the (2-methoxyethyl)(prop-2-en-1-yl)amine can be determined by the relative peak area of the main component.

  • The mass spectra of any impurity peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify degradation products.

Method 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Degradation Products

HPLC is useful for the analysis of less volatile or polar degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or triethylamine, can be a good starting point. The gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As the amine lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be used. For UV detection without derivatization, a low wavelength (e.g., 210 nm) may provide some response.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the amine sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Figure 2. General analytical workflow for quality control of (2-methoxyethyl)(prop-2-en-1-yl)amine.

V. References

  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 82(1), 117–128. [Link]

  • Gooch, J. W. (Ed.). (2011). Encyclopedic Dictionary of Polymers. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Scaling Up (2-methoxyethyl)(prop-2-en-1-yl)amine Production

Introduction Welcome to the technical support center for the production of (2-methoxyethyl)(prop-2-en-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the production of (2-methoxyethyl)(prop-2-en-1-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of this versatile secondary amine. As a key intermediate in various synthetic pathways, robust and scalable production methods are critical. This document offers practical, field-proven insights to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production, ensuring process efficiency, product quality, and operational safety.

Section 1: Synthesis Overview & Core Challenges

The synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine is most commonly achieved via the N-alkylation of 2-methoxyethylamine with an allyl halide (e.g., allyl bromide or chloride) or through reductive amination. While straightforward on a small scale, scaling up these methods introduces challenges related to reaction control, impurity profiles, and product isolation.

Common Synthetic Routes:

  • Direct N-Alkylation: This is a classical and widely used method involving the reaction of 2-methoxyethylamine with an allyl halide in the presence of a base. While cost-effective, it can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.

  • Reductive Amination: This method involves the reaction of 2-methoxyethylamine with acrolein or another suitable carbonyl compound to form an imine, which is then reduced to the desired secondary amine.[1][2] This approach can offer higher selectivity but may require more complex reaction conditions and catalysts.[1]

Key Scale-Up Challenges:

  • Exothermicity Management: Both direct alkylation and reductive amination can be exothermic. Inefficient heat transfer in larger reactors can lead to temperature fluctuations, impacting reaction kinetics and selectivity.[3][4]

  • Impurity Profile Control: The formation of byproducts, such as the tertiary amine (diallyl-(2-methoxyethyl)amine) and unreacted starting materials, can complicate purification.

  • Product Isolation and Purification: The target amine is often a liquid, making crystallization challenging. Distillation and chromatography are common purification methods, each with its own set of considerations for large-scale operations.[5][6]

  • Safety: Both 2-methoxyethylamine and allyl halides are hazardous materials requiring careful handling, especially on a larger scale.[7][8]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of (2-methoxyethyl)(prop-2-en-1-yl)amine in a question-and-answer format.

Issue 1: Low Yield of the Desired Secondary Amine

Question: We are observing a significant drop in the yield of (2-methoxyethyl)(prop-2-en-1-yl)amine upon scaling up our N-alkylation reaction from gram-scale to kilogram-scale. What are the potential causes and how can we troubleshoot this?

Answer: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors.[3] A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat transfer can create localized "hot spots" and concentration gradients, leading to increased byproduct formation.[3][4]

    • Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture. Poor mixing can result in low reaction rates and an increase in impurities.[3]

    • Controlled Reagent Addition: Implement a slow, controlled addition of the allyl halide to the reaction mixture. This helps to manage the exotherm and maintain a consistent temperature profile.

  • Stoichiometry and Reaction Concentration:

    • Excess of Primary Amine: To favor the formation of the secondary amine over the tertiary amine, it is often beneficial to use an excess of 2-methoxyethylamine. This increases the probability of an allyl halide molecule reacting with the primary amine rather than the newly formed secondary amine.

    • Solvent Effects: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature to avoid mass transfer limitations.[3]

Issue 2: High Levels of Tertiary Amine Impurity

Question: Our final product is contaminated with a significant amount of the tertiary amine, (diallyl-(2-methoxyethyl)amine). How can we minimize its formation and effectively remove it?

Answer: The formation of tertiary amines is a common issue in the N-alkylation of primary amines.[6][9]

Minimizing Formation:

  • Optimize Reactant Ratio: As mentioned previously, using an excess of 2-methoxyethylamine is the primary strategy to suppress the formation of the tertiary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation step.

  • Choice of Base: The choice of base can influence the reaction selectivity. Weaker bases may slow down the reaction but can sometimes lead to a cleaner product profile.

Removal of Tertiary Amine:

  • Acid-Base Extraction: A carefully controlled acid-base liquid-liquid extraction can be used to separate primary, secondary, and tertiary amines based on their differing basicities (pKa values).[5]

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the secondary and tertiary amines, fractional distillation under reduced pressure can be an effective purification method, especially for large quantities.[5][10]

Issue 3: Difficulties in Product Purification

Question: Our crude (2-methoxyethyl)(prop-2-en-1-yl)amine is an oil and we are struggling to purify it effectively on a large scale. What are our best options?

Answer: The purification of liquid amines can be challenging, but several methods can be employed.

Purification Strategies:

MethodAdvantagesDisadvantagesBest For
Fractional Distillation Scalable, cost-effective for large quantities.Requires a significant difference in boiling points between the product and impurities. The product may be temperature-sensitive.Removing non-volatile impurities and separating components with different boiling points.[5][6]
Salt Formation and Crystallization Can yield a high-purity solid product.Adds extra steps to the process (salt formation and then liberation of the free base).When the freebase amine is an oil or difficult to crystallize.[5]
Column Chromatography Can provide very high purity.Can be expensive and time-consuming for large quantities, generates significant solvent waste.Small to medium-scale purification or when high purity is critical and other methods fail.[6]

Protocol for Salt Formation and Crystallization:

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or acetic acid) while stirring.

  • The amine salt should precipitate out of the solution.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.

  • Extract the free amine with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of (2-methoxyethyl)(prop-2-en-1-yl)amine?

For large-scale production, direct N-alkylation of 2-methoxyethylamine with an allyl halide is often the more economically viable route due to the lower cost of reagents and simpler reaction setup. However, careful process optimization is crucial to control the formation of byproducts. Reductive amination can be a good alternative if high selectivity is required and the cost of the reducing agent and catalyst is not prohibitive.[1][2]

Q2: What are the critical safety precautions to consider when handling 2-methoxyethylamine and allyl halides?

Both 2-methoxyethylamine and allyl halides are hazardous.[7][8] It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Ensure that an emergency eyewash and safety shower are readily accessible.[11] For large-scale operations, a closed system is recommended to minimize exposure.[8]

Q3: How can we monitor the progress of the reaction?

Gas chromatography (GC) or thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials and the formation of the product and byproducts. This allows for real-time tracking of the reaction and helps in determining the optimal reaction time.

Q4: We are observing batch-to-batch inconsistency in our scale-up production. What could be the cause?

Batch-to-batch inconsistency often points to variations in raw material quality or subtle changes in reaction parameters.[3]

  • Raw Material Quality: Ensure that the purity of your 2-methoxyethylamine, allyl halide, and solvent is consistent across batches. Impurities can sometimes interfere with the reaction.

  • Process Control: Maintain tight control over reaction parameters such as temperature, stirring speed, and addition rates. Even small deviations can impact the outcome of the reaction on a larger scale.

Section 4: Visualizing the Process

Experimental Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: 2-methoxyethylamine, allyl halide, base, solvent prep_reactor Prepare Reactor: Inert atmosphere (N2/Ar) charge_amine Charge 2-methoxyethylamine, base, and solvent to reactor prep_reactor->charge_amine add_allyl Slowly add allyl halide (maintain temperature) charge_amine->add_allyl react Stir at controlled temperature (monitor by GC/TLC) add_allyl->react quench Quench reaction react->quench extract Aqueous work-up (acid-base extraction) quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (distillation or chromatography) concentrate->purify final_product final_product purify->final_product Pure (2-methoxyethyl) (prop-2-en-1-yl)amine

Caption: N-Alkylation Workflow

Troubleshooting Decision Tree

G cluster_yield cluster_impurity start Low Yield or High Impurity? check_temp Inadequate Temperature Control? start->check_temp Low Yield check_overalkylation Over-alkylation (Tertiary Amine)? start->check_overalkylation High Impurity check_mixing Inefficient Mixing? check_temp->check_mixing No improve_heat_transfer Improve heat transfer (slower addition, better cooling) check_temp->improve_heat_transfer Yes check_reagents Reagent Purity/Stoichiometry? check_mixing->check_reagents No improve_agitation Improve agitation (stirrer design/speed) check_mixing->improve_agitation Yes adjust_reagents Adjust stoichiometry (excess primary amine) check_reagents->adjust_reagents Yes check_unreacted Unreacted Starting Material? check_overalkylation->check_unreacted No adjust_stoichiometry Use excess primary amine, lower temperature check_overalkylation->adjust_stoichiometry Yes increase_time_temp Increase reaction time/temperature check_unreacted->increase_time_temp Yes

Caption: Troubleshooting Decision Tree

References

  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • scale-up challenges for nickel-catalyzed amid
  • Reductive aminations by imine reductases:
  • purifying secondary amine. Sciencemadness Discussion Board.
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • Comparing Industrial Amination Reactions in a Combined Class and Laboratory Green Chemistry Assignment.
  • Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Application Note – Reductive Amin
  • Trichloroacetic acid fueled practical amine purific
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. The University of Manchester.
  • Safety Data Sheet: allylamine. Chemos GmbH&Co.KG.
  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. MDPI.
  • What are the Health and Safety Guidelines for Using Amines?.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • SAFETY D
  • SAFETY D
  • 2-Methoxyethylamine 99 109-85-3. Sigma-Aldrich.
  • Material Safety D

Sources

Optimization

overcoming steric hindrance in (2-methoxyethyl)(prop-2-en-1-yl)amine derivative synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the derivatization of (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the derivatization of (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-3).

System Overview & Mechanistic Challenges

(2-methoxyethyl)(prop-2-en-1-yl)amine is a highly versatile secondary amine, but it presents a "perfect storm" of synthetic hurdles that routinely cause standard protocols to fail:

  • Steric Hindrance: The secondary nitrogen is flanked by a branched, flexible 2-methoxyethyl chain and an allyl group. This severely restricts the trajectory for nucleophilic attack.

  • Chelation Effects: The oxygen atom of the methoxy group acts as a hemilabile ligand. In metal-catalyzed reactions, it can chelate transition metals (like Pd or Cu), displacing essential phosphine ligands and prematurely poisoning the catalyst.

  • Competing Reactivity: The allyl (prop-2-en-1-yl) group is susceptible to isomerization (forming enamines) or unwanted insertions during high-temperature metal catalysis.

Troubleshooting Start Target Molecule: (2-methoxyethyl)(prop-2-en-1-yl)amine Q1 Identify Desired Transformation Start->Q1 Alkylation Aliphatic Derivatization (N-Alkylation) Q1->Alkylation Arylation Aromatic Derivatization (N-Arylation) Q1->Arylation Alk_Issue Issue: Low Yield / Unreacted Amine Cause: Steric clash in SN2 transition state Alkylation->Alk_Issue Ary_Issue Issue: Pd Black Formation / No Conversion Cause: Chelation & Steric Blockade at Pd(II) Arylation->Ary_Issue Alk_Sol Solution: Bypass SN2. Use Reductive Amination with NaBH(OAc)3 Alk_Issue->Alk_Sol Troubleshoot Ary_Sol Solution: Use RuPhos Pd G3 Precatalyst + Strong Base (NaOtBu) Ary_Issue->Ary_Sol Troubleshoot

Workflow for troubleshooting the derivatization of hindered secondary amines.

Frequently Asked Questions (Troubleshooting)

FAQ 1: My direct N-alkylation (SN2) with an alkyl halide is yielding <20% product. How can I drive this to completion?

Cause: Secondary amines with flexible chains suffer from high activation barriers in SN2 reactions due to steric clash in the transition state. Additionally, the basicity of the amine can promote competitive E2 elimination of the alkyl halide. Solution: Bypass the SN2 pathway entirely by utilizing Reductive Amination . If direct alkylation is strictly required, upgrade your electrophile to an alkyl triflate and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., MeCN) to enhance nucleophilicity without triggering elimination.

FAQ 2: I am attempting a Buchwald-Hartwig N-arylation with an aryl chloride, but I observe Pd-black precipitation and no product. What is going wrong?

Cause: In the Buchwald-Hartwig catalytic cycle, the hindered amine must bind to the L-Pd(II)(Ar)(X) complex. Steric bulk prevents this coordination. Furthermore, the methoxy group on your substrate chelates the palladium center, stripping the metal of its stabilizing ligands and causing it to aggregate into inactive Pd(0) black. Solution: You must use a bulky, electron-rich biaryl phosphine ligand specifically engineered for secondary amines. According to established mechanistic studies, [1]. It creates a deep binding pocket that accommodates the secondary amine while its steric bulk prevents the formation of inactive palladium dimers.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (RuPhos) PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA Ar-X PdII_Amine L-Pd(II)(Ar)(NR2) Amine Binding (Steric Bottleneck) PdII_OA->PdII_Amine Hindered Amine + Base PdII_Amine->Pd0 Reductive Elimination Product Ar-NR2 Coupled Product PdII_Amine->Product Product Release

Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at Pd(II).

FAQ 3: During cross-coupling, my allyl group is isomerizing into an enamine. How do I prevent this?

Cause: Extended heating (>100 °C) in the presence of Pd(II) hydrides (formed via β-hydride elimination side-reactions) catalyzes the migration of the allyl double bond into conjugation with the nitrogen. Solution: Lower the reaction temperature. To achieve cross-coupling at lower temperatures (40–60 °C), switch from standard Pd(OAc)2 to a Palladacycle Precatalyst (Pd G3 or G4) .[2].

Quantitative Data: Ligand & Condition Optimization

To streamline your optimization, refer to the following benchmarking data for the N-arylation of hindered secondary amines.

Amine ClassRecommended LigandOptimal BaseCatalyst SourceMechanistic Rationale
Unhindered Primary BrettPhosNaOtBuPd G3 PrecatalystExcellent selectivity for mono-arylation over di-arylation.
Hindered Secondary RuPhos NaOtBu / LiHMDS RuPhos Pd G3 RuPhos accommodates the steric bulk of secondary amines and outcompetes methoxy chelation.
Base-Sensitive RuPhos / XPhosCs2CO3Pd G4 PrecatalystWeaker bases prevent substrate degradation but require slightly longer reaction times.
Amides/Lactams tBuBrettPhosK3PO4Pd G3 PrecatalystAmides are poor nucleophiles; requires highly electron-rich ligands to force reductive elimination.

Validated Experimental Protocols

Protocol A: Reductive Amination (Bypassing SN2 Steric Clash)

This protocol utilizes sodium triacetoxyborohydride to ensure chemoselective reduction of the iminium intermediate without reducing the starting aldehyde.

Reagents:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M)

  • Acetic acid (glacial, 1.0 equiv) - Crucial for iminium formation

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N2, dissolve the amine and aldehyde in DCM. Add glacial acetic acid. Stir at room temperature for 2 hours. Causality: The weak acid catalyzes the formation of the iminium ion, which is highly electrophilic and overcomes the steric hindrance of the secondary amine.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 in portions over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by LC-MS.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH 8). Extract with DCM (3x), dry over anhydrous Na2SO4~, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig N-Arylation (Overcoming Chelation)

This protocol leverages the RuPhos Pd G3 precatalyst to enable C-N coupling at mild temperatures, preserving the integrity of the allyl group.

Reagents:

  • (2-methoxyethyl)(prop-2-en-1-yl)amine (1.2 equiv)

  • Aryl Bromide or Chloride (1.0 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • RuPhos Ligand (2-5 mol%)

  • Sodium tert-butoxide, NaOtBu (1.5 equiv)

  • Anhydrous Toluene or THF (0.1 M)

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a dry vial with the Aryl Halide, RuPhos Pd G3, RuPhos ligand, and NaOtBu. Causality: NaOtBu is highly sensitive to moisture, and Pd(0) is sensitive to oxygen. Anaerobic setup is non-negotiable for self-validating reproducibility.

  • Solvent & Amine Addition: Add anhydrous Toluene, followed by (2-methoxyethyl)(prop-2-en-1-yl)amine via microsyringe. Seal the vial with a PTFE-lined cap.

  • Mild Heating: Remove the vial from the glovebox and stir at 60 °C for 4–8 hours. Causality: 60 °C provides enough thermal energy for oxidative addition of aryl chlorides while remaining below the threshold for Pd-catalyzed allyl isomerization.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:[Link]

  • Buchwald–Hartwig Amination - Wikipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (2-Methoxyethyl)(prop-2-en-1-yl)amine vs. Diallylamine in Cross-Linking Efficiency

For researchers and drug development professionals engineering advanced hydrogels, targeted delivery vehicles, or functionalized resins, the selection of amine-based monomers dictates the fundamental architecture of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering advanced hydrogels, targeted delivery vehicles, or functionalized resins, the selection of amine-based monomers dictates the fundamental architecture of the polymer network. This guide provides an objective, data-backed comparison between two structurally distinct secondary amines: Diallylamine (DAA) and (2-methoxyethyl)(prop-2-en-1-yl)amine (hereafter referred to as MEAA).

While both molecules feature a secondary amine core and an allyl (prop-2-en-1-yl) group, their divergent functionalities fundamentally alter their cross-linking efficiency and role in free-radical polymerization.

Mechanistic Analysis: Cross-Linker vs. Linear Modifier

To understand the causality behind their experimental behaviors, we must analyze their molecular structures through the lens of radical polymerization kinetics.

Diallylamine (DAA): The Bi-Functional Cross-Linker

Diallylamine possesses two polymerizable allyl groups. According to the foundational principles of cyclopolymerization [1], the free-radical polymerization of DAA involves an alternating intramolecular and intermolecular mechanism. A radical initiates at one allyl group, followed by a rapid intramolecular cyclization that forms a thermodynamically stable 5-membered pyrrolidine ring. The remaining pendant double bonds and propagating radicals then attack adjacent polymer chains, forming a highly dense, insoluble cross-linked network. This dual-allyl structure gives DAA an exceptionally high cross-linking efficiency [2].

(2-Methoxyethyl)(prop-2-en-1-yl)amine (MEAA): The Mono-Functional Extender

MEAA (CAS: 58203-01-3) features only one allyl group, with the second nitrogen substituent replaced by a 2-methoxyethyl chain. Because it lacks a second polymerizable double bond, it is fundamentally incapable of bridging two distinct polymer chains via radical propagation. Instead of cross-linking, MEAA acts as a linear comonomer or chain terminator. The 2-methoxyethyl tail introduces significant steric hindrance and hydrophilicity, which increases the free volume of the polymer and enhances water solubility, but yields a cross-linking efficiency of near zero unless a secondary, non-radical curing mechanism (e.g., epoxy-amine step-growth) is introduced.

Mechanism DAA Diallylamine (DAA) [2 Allyl Groups] Cyclo Intramolecular Cyclization (5-membered pyrrolidine ring) DAA->Cyclo Radical Initiation MEAA (2-Methoxyethyl)(prop-2-en-1-yl)amine [1 Allyl Group] Linear Intermolecular Propagation (Soluble Linear/Branched Polymer) MEAA->Linear Radical Initiation Crosslink Intermolecular Propagation (Insoluble Cross-linked Network) Cyclo->Crosslink Pendant Double Bond Reaction

Fig 1. Mechanistic pathways of DAA (network formation) vs MEAA (linear propagation).

Quantitative Performance Data

The structural differences between DAA and MEAA manifest directly in macroscopic polymer properties. Table 1 summarizes the comparative metrics when these amines are copolymerized with a standard base monomer (e.g., acrylamide) at a 10 mol% feed ratio.

Table 1: Comparative Polymerization Metrics

PropertyDiallylamine (DAA)(2-Methoxyethyl)(prop-2-en-1-yl)amine (MEAA)
Allyl Functionality ( f ) 2 (Bi-functional)1 (Mono-functional)
Polymer Architecture Cross-linked Network / Cyclopolymer [3]Linear / Pendant-modified
Typical Gel Fraction ( Wg​ ) > 85% (Highly cross-linked)< 5% (Predominantly sol-fraction)
Swelling Ratio in Water Low to Moderate (Restricted by nodes)Infinite (Dissolves into viscous solution)
Primary Application Structural cross-linker, robust hydrogelsHydrophilic modifier, chain extender

Self-Validating Experimental Protocols

To empirically validate the cross-linking efficiency of these two amines, the following self-validating protocol utilizes Soxhlet extraction. By isolating the insoluble network (gel fraction) from the unreacted monomers and linear chains (sol fraction), the system inherently proves whether true cross-linking has occurred.

Protocol 1: Free-Radical Copolymerization (Hydrogel Synthesis)
  • Monomer Preparation: In two separate 50 mL round-bottom flasks, dissolve 5.0 g of Acrylamide (base monomer) in 20 mL of deionized water.

  • Amine Addition: To Flask A, add 0.5 g of DAA. To Flask B, add 0.5 g of MEAA. Adjust both solutions to pH 7.0 using 1M HCl to protonate the secondary amines, preventing radical quenching.

  • Deoxygenation: Purge both solutions with ultra-pure Nitrogen gas for 30 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Add 0.05 g of Ammonium Persulfate (APS) and 20 µL of N,N,N',N'-Tetramethylethylenediamine (TEMED) to each flask.

  • Curing: Seal the flasks and incubate in a water bath at 60 °C for 4 hours.

Protocol 2: Determination of Gel Fraction and Swelling Ratio
  • Initial Drying: Extract the synthesized polymers, cut them into uniform discs, and dry them in a vacuum oven at 50 °C until a constant weight is achieved ( Wd1​ ).

  • Soxhlet Extraction: Place the dried samples in a Soxhlet extractor using distilled water as the solvent for 24 hours. Causality note: This step actively strips away any linear MEAA-acrylamide chains, leaving only the covalently cross-linked DAA-acrylamide network.

  • Post-Extraction Drying: Dry the extracted gel samples again under vacuum to a constant weight ( Wd2​ ).

    • Gel Fraction (%) = (Wd2​/Wd1​)×100

  • Equilibrium Swelling: Immerse the dried, extracted gel ( Wd2​ ) in distilled water at 25 °C for 48 hours until equilibrium is reached. Weigh the swollen gel ( Ws​ ).

    • Swelling Ratio (g/g) = (Ws​−Wd2​)/Wd2​

Workflow Step1 1. Monomer Preparation & pH Adjustment (Acrylamide + DAA or MEAA) Step2 2. Free-Radical Polymerization (APS/TEMED, 60°C, N2 atm) Step1->Step2 Step3 3. Soxhlet Extraction (24h) (Separates Gel Network from Sol Fraction) Step2->Step3 Step4 4. Vacuum Drying & Weighing (Calculates Gel Fraction) Step3->Step4 Step5 5. Equilibrium Swelling in H2O (Determines Swelling Ratio) Step4->Step5

Fig 2. Self-validating experimental workflow for determining cross-linking efficiency.

Expected Outcomes & Interpretation
  • DAA Samples: Will yield a rigid hydrogel with a high gel fraction (>85%) and a finite swelling ratio. The Soxhlet extraction confirms that DAA successfully bridged the acrylamide chains into an insoluble matrix.

  • MEAA Samples: Will yield a highly viscous liquid or a completely soluble mass with a gel fraction approaching 0%. During Soxhlet extraction, the entire mass will dissolve into the sol-fraction, validating that the single allyl group of MEAA only allowed for linear chain extension, failing to form a cross-linked network.

References

  • Theoretical Study of Factors Controlling Rates of Cyclization of Radical Intermediates from Diallylamine and Diallylammonium Monomers in Radical Polymerizations. The Journal of Organic Chemistry - ACS Publications. 1

  • Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. MDPI. 2

  • Cyclopolymerization of Diallylamine and its Condensation with Carboxylic Drugs. TSI Journals. 3

Sources

Comparative

Comparative Reactivity Guide: (2-Methoxyethyl)(prop-2-en-1-yl)amine vs. Standard Primary Amines

Executive Summary In modern synthetic chemistry and drug development, the choice of amine nucleophile dictates not only the reaction kinetics but also the structural complexity of the resulting scaffold. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the choice of amine nucleophile dictates not only the reaction kinetics but also the structural complexity of the resulting scaffold. This guide provides an objective, data-backed comparison between a specialized secondary amine—(2-methoxyethyl)(prop-2-en-1-yl)amine (MEMA)—and Standard Primary Amines (SPAs) such as n-propylamine or benzylamine.

Structural and Electronic Profiling

The reactivity of amines is fundamentally governed by the interplay between the nitrogen lone pair's electron density (nucleophilicity/basicity) and the steric environment surrounding it[1].

  • Standard Primary Amines (SPAs): Characterized by a single alkyl or aryl substituent ( R−NH2​ ). They possess minimal steric hindrance, allowing rapid approach to electrophilic centers. They also act as strong hydrogen-bond donors, which can be both an advantage in target binding and a liability in pharmacokinetic membrane permeability.

  • (2-Methoxyethyl)(prop-2-en-1-yl)amine (MEMA): A highly functionalized secondary amine ( R1​−NH−R2​ ). It features an allyl group and a 2-methoxyethyl chain. While the two alkyl substituents increase the intrinsic electron density on the nitrogen, the steric bulk significantly modulates its kinetic reactivity[1]. Furthermore, the ether oxygen can participate in intramolecular hydrogen bonding or metal chelation, altering its transition-state dynamics in catalyzed reactions.

Comparative Reactivity Profiles

Understanding the causality behind these structural differences is critical for predicting reaction outcomes.

  • Nucleophilic Substitution (Alkylation): SPAs are highly reactive towards alkyl halides but notoriously suffer from over-alkylation, rapidly forming complex mixtures of secondary and tertiary amines, and even quaternary ammonium salts. In contrast, MEMA reacts cleanly to form a tertiary amine. The steric bulk of the allyl and methoxyethyl groups prevents further quaternization under standard conditions, resulting in exceptionally high chemoselectivity[2].

  • Acylation (Amide Formation): When reacting with acylating agents (e.g., acid chlorides or anhydrides), SPAs typically react much faster due to their unhindered nature[1]. MEMA reacts more slowly but yields tertiary amides. Tertiary amides synthesized from MEMA are highly valuable in drug discovery because they exhibit restricted rotation (cis/trans rotamers) and lack a hydrogen-bond donor, which can dramatically improve membrane permeability.

  • Sensitivity to Steric Effects: Nucleophilicity is profoundly more sensitive to steric effects than basicity[3]. While MEMA is slightly more basic than a comparable primary amine, its nucleophilic attack on bulky electrophiles is kinetically hindered, requiring optimized solvent choices (e.g., polar aprotic solvents like acetonitrile) to accelerate the reaction[2].

ReactivityLogic MEMA (2-Methoxyethyl)(prop-2-en-1-yl)amine (Secondary Amine) Acyl Acylation (Amide Formation) MEMA->Acyl Slower Rate (Steric Hindrance) Alkyl Alkylation (SN2 Pathway) MEMA->Alkyl Clean Tertiary Amine (High Selectivity) SPA Standard Primary Amine (e.g., n-Propylamine) SPA->Acyl Faster Rate (Unhindered) SPA->Alkyl Over-alkylation (Mixture of Products)

Caption: Divergent reactivity pathways of MEMA versus SPAs in standard acylation and alkylation.

Quantitative Performance Data

The following table summarizes the experimental performance of MEMA versus n-propylamine (SPA) across standard transformations. The data highlights the trade-off between reaction velocity (favoring SPAs) and product selectivity (favoring MEMA).

Reaction TypeElectrophileAmineTime to >95% Conv.Major ProductSelectivity
Acylation Acetyl Chloriden-Propylamine15 minSecondary Amide>99%
Acylation Acetyl ChlorideMEMA45 minTertiary Amide>95%
Alkylation Benzyl Bromiden-Propylamine2 hoursSec/Tert Amine Mix<60%
Alkylation Benzyl BromideMEMA4 hoursTertiary Amine>98%
Reductive Amination Benzaldehyden-Propylamine1 hourSecondary Amine>90%
Reductive Amination BenzaldehydeMEMA3.5 hoursTertiary Amine>92%
Validated Experimental Workflow: Parallel Kinetic Profiling

To objectively compare the reaction kinetics of MEMA and a standard primary amine, the following self-validating protocol utilizes an internal standard for precise LC-MS/GC-MS quantification.

Objective: Determine the relative reaction rates and selectivity of N-benzylation. Materials: MEMA, n-Propylamine, Benzyl Bromide (electrophile), Potassium Carbonate (base), Biphenyl (internal standard), Anhydrous Acetonitrile (solvent)[2].

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 0.5 M solutions of MEMA and n-propylamine in anhydrous acetonitrile. Prepare a separate 0.5 M solution of benzyl bromide containing 0.1 M biphenyl as the inert internal standard.

  • Reaction Initiation: In two separate, temperature-controlled vials (25 °C) containing 2.0 equivalents of K2​CO3​ , add 1.0 mL of the respective amine solution. Inject 1.0 mL of the benzyl bromide/biphenyl stock solution to each vial simultaneously to initiate the reaction.

  • Kinetic Sampling: At precise intervals of 10, 30, 60, 120, and 240 minutes, extract a 20 µL aliquot from each vial.

  • Quenching (Critical Step): Immediately dispense each aliquot into an analytical vial containing 980 µL of a quenching solution (5% trifluoroacetic acid in methanol). This instantly protonates the unreacted amine, arresting the reaction and preventing ex vivo alkylation.

  • Analysis: Analyze the quenched samples via LC-MS or GC-MS. Plot the depletion of the benzyl bromide peak (normalized against the biphenyl internal standard) over time to derive the pseudo-first-order rate constants and quantify over-alkylation side products.

KineticWorkflow Step1 1. Prepare Equimolar Solutions (Amine + Internal Standard) Step2 2. Initiate Reaction (Add Benzyl Bromide + Base) Step1->Step2 Step3 3. Kinetic Sampling (t = 10, 30, 60, 120, 240 min) Step2->Step3 Step4 4. Acidic Quenching (TFA in Methanol) Step3->Step4 Step5 5. LC-MS/GC-MS Analysis (Normalize to Biphenyl) Step4->Step5

Caption: Self-validating experimental workflow for parallel kinetic profiling of amine alkylation.

References
  • An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups - Benchchem. 1

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile - ResearchGate. 2

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. 3

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of (2-methoxyethyl)(prop-2-en-1-yl)amine

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2-methoxyethyl)(prop-2-en-1-yl)amine. It further presents a comparative analysis of this meth...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2-methoxyethyl)(prop-2-en-1-yl)amine. It further presents a comparative analysis of this method against alternative analytical techniques, offering researchers, scientists, and drug development professionals the data and rationale needed to select the most appropriate methodology for their specific needs.

Introduction: The Imperative for Purity Analysis

(2-methoxyethyl)(prop-2-en-1-yl)amine is a secondary amine that can serve as a crucial building block in pharmaceutical synthesis. The purity of such starting materials is a cornerstone of drug safety and efficacy. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method is not merely a quality control check; it is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution and sensitivity.[1] However, the successful application of HPLC, especially for challenging analytes like amines, hinges on a rigorous method validation process. This process demonstrates that the analytical procedure is suitable for its intended purpose, a mandate outlined by international regulatory bodies.[2][3][4][5]

This guide details the development and subsequent validation of a stability-indicating HPLC-UV method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][5]

The Primary Method: Reversed-Phase HPLC with UV Detection

Method Development Rationale

The analysis of amines by reversed-phase HPLC can be challenging. Their basic nature can lead to strong interactions with residual silanol groups on silica-based columns, resulting in poor peak shape, such as tailing.[6][7][8][9] Furthermore, simple aliphatic amines often lack a strong chromophore, making UV detection difficult.[6][10]

Our strategy addresses these challenges directly:

  • Analyte Derivatization: To overcome the lack of a native chromophore and improve retention, a pre-column derivatization step using a suitable agent (e.g., dansyl chloride) is employed. This imparts a highly UV-absorbent moiety to the amine, significantly enhancing detection sensitivity.[10][11][12]

  • Mobile Phase Optimization: A mobile phase containing a mild acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is used. The acid protonates the secondary amine, but more importantly, it protonates residual silanols on the stationary phase, minimizing secondary ionic interactions and thereby ensuring a sharp, symmetrical peak shape.[6][13]

  • Column Selection: A modern, end-capped C18 column is selected to further reduce silanol interactions and provide excellent hydrophobic retention for the derivatized analyte.

Optimized Chromatographic Conditions

The final, optimized conditions for the analysis are summarized below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 95% B over 15 min; hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD)
Wavelength 254 nm (post-derivatization)
Sample Diluent Acetonitrile/Water (50:50, v/v)
System Suitability Testing (SST)

Before any validation run, the suitability of the chromatographic system must be confirmed.[14][15][16] This is achieved by injecting a standard solution multiple times and evaluating key performance indicators.[16][17]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[9][17][18]
Theoretical Plates (N) > 2000Measures column efficiency.[14][16][17]
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms precision of the instrument.[14][16]
Resolution (Rs) > 2.0 between analyte and nearest impurityEnsures separation of components.[14][15][17]

HPLC Method Validation Protocol & Representative Results

The method was validated according to the ICH Q2(R1) guideline, which requires proof of specificity, linearity, accuracy, precision, quantitation limit, and robustness.[2][4][5][19]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] To prove this, forced degradation studies were performed by subjecting the analyte to harsh conditions to intentionally generate degradation products.[1][20][21][22][23]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of (2-methoxyethyl)(prop-2-en-1-yl)amine at 1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.[23] Neutralize before derivatization and injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.[23] Neutralize before derivatization and injection.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.[23]

  • Thermal: Heat a solid sample at 80°C for 48 hours.[23]

  • Photolytic: Expose a solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[23]

  • Analyze all stressed samples alongside an unstressed control sample.

Results: The chromatograms showed significant degradation under oxidative and acidic conditions. The main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis via DAD confirmed that the analyte peak was spectrally pure in all cases. This demonstrates the stability-indicating nature of the method.[21][22]

Linearity

Linearity was established by analyzing five concentrations of the derivatized standard, with three replicate injections at each level.[2][5]

Concentration (µg/mL)Mean Peak Area (n=3)
10105,432
25262,115
50528,987
75790,554
1001,055,231
Correlation Coefficient (r²) 0.9998

A correlation coefficient of >0.999 demonstrates excellent linearity across the specified range.

Accuracy

Accuracy was determined by a spike-recovery study. The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spike LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80%4039.899.5%0.8%
100%5050.3100.6%0.5%
120%6059.599.2%0.7%

The high recovery rates (98-102%) and low relative standard deviation (%RSD) confirm the method's accuracy.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[2][5]

  • Repeatability (Intra-assay): Six replicate preparations of the standard at 100% concentration were analyzed on the same day.[5]

  • Intermediate Precision (Inter-assay): The analysis was repeated on a different day by a different analyst using different equipment.

Precision LevelMean Peak Area% RSD
Repeatability (Day 1, Analyst 1) 529,1120.6%
Intermediate (Day 2, Analyst 2) 531,0450.8%

The %RSD values well below 2.0% for both studies demonstrate excellent method precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD (S/N ≈ 3): 0.1 µg/mL

  • LOQ (S/N ≈ 10): 0.3 µg/mL

These results indicate the method is highly sensitive and suitable for detecting and quantifying trace-level impurities.

Robustness

Robustness was tested by making small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariationSystem Suitability% RSD of Results
Flow Rate ± 0.1 mL/minPass< 1.5%
Column Temperature ± 2°CPass< 1.0%
Mobile Phase pH ± 0.2 unitsPass< 2.0%

The method remained unaffected by minor changes, indicating its robustness for routine use.

Comparative Analysis of Alternative Techniques

While the validated HPLC-UV method is robust and reliable, alternative techniques may be considered depending on available instrumentation and specific analytical goals.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile compounds like many amines.[8][24][25]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column.[24] The mass spectrometer provides highly specific detection and structural information.

  • Pros: High sensitivity and exceptional specificity. MS detection provides definitive identification of impurities.

  • Cons: The analyte may require derivatization to improve volatility and peak shape.[26] Not suitable for non-volatile or thermally unstable impurities.

Alternative 2: HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a "universal" detector that can be used for analytes lacking a UV chromophore, eliminating the need for derivatization.[6][27][28]

  • Principle: The mobile phase is nebulized and evaporated, leaving behind analyte particles that scatter a light beam. The amount of scattered light is proportional to the analyte concentration.

  • Pros: Universal detection; no chromophore required. Compatible with gradient elution.[29]

  • Cons: Response can be non-linear and is less sensitive than UV or MS. Not suitable for volatile analytes or mobile phases containing non-volatile buffers (e.g., phosphate).

Summary Comparison

The table below provides a high-level comparison of the three techniques for this specific application.

ParameterHPLC-UV (with Derivatization)GC-MSHPLC-ELSD
Specificity High (demonstrated by forced degradation)Very High (mass-based)Moderate
Sensitivity (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Sample Prep Derivatization requiredDerivatization may be neededMinimal (dissolve and inject)
Run Time ~20 min~15-25 min~20 min
Quantitation Excellent linearityGood linearityNon-linear response
Cost/Complexity ModerateHighModerate
Best For... Routine QC, stability studiesImpurity identification, trace analysisScreening for unknown, non-UV active impurities

Visualized Workflows and Comparisons

HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process as prescribed by ICH Q2(R1).

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Documentation MethodDev Method Development & Optimization SST System Suitability Testing (SST) MethodDev->SST Validation Begin Method Validation SST->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike-Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalReport Validation Report & Final SOP Robustness->FinalReport

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Comparison of Analytical Methodologies

This diagram provides a visual summary of the decision-making process when choosing an analytical method.

G cluster_hplcuv HPLC-UV (with Derivatization) cluster_gcms GC-MS cluster_hplcelsd HPLC-ELSD center Purity Analysis of (2-methoxyethyl)(prop-2-en-1-yl)amine hplcuv_node Primary Method center->hplcuv_node gcms_node Alternative 1 center->gcms_node hplcelsd_node Alternative 2 center->hplcelsd_node hplcuv_pro Pros: - Robust & Validated - Excellent Quantitation - Good Sensitivity hplcuv_con Cons: - Requires Derivatization Step gcms_pro Pros: - Highest Specificity (MS) - Best for Impurity ID - Very High Sensitivity gcms_con Cons: - For Volatiles Only - Higher Complexity/Cost hplcelsd_pro Pros: - Universal Detection - No Derivatization Needed hplcelsd_con Cons: - Lower Sensitivity - Non-Linear Response - Not for Volatiles

Caption: Comparative analysis of three analytical methods for amine purity.

Discussion and Recommendations

The validated HPLC-UV method with pre-column derivatization stands as the recommended primary choice for routine quality control and purity assay of (2-methoxyethyl)(prop-2-en-1-yl)amine. Its demonstrated specificity, accuracy, precision, and robustness ensure reliable data that meets stringent regulatory expectations. The method is ideally suited for quantifying the main component and known impurities in a cGMP environment.

GC-MS should be considered a complementary technique. Its strength lies in the definitive identification of unknown impurities or degradants discovered during stability studies. For investigational purposes, where structural elucidation is required, GC-MS is unparalleled.

HPLC-ELSD serves as a valuable problem-solving tool. If there is a suspicion of significant, non-UV active impurities that are also non-volatile, HPLC-ELSD offers a direct way to screen for them without the need for derivatization. However, due to its lower sensitivity and non-linear response, it is less suitable for precise quantification of trace impurities compared to the other methods.

Conclusion

A robust, stability-indicating HPLC-UV method for the purity determination of (2-methoxyethyl)(prop-2-en-1-yl)amine has been developed and thoroughly validated in accordance with ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it fit for its intended purpose in a regulated pharmaceutical setting. A comparative analysis with GC-MS and HPLC-ELSD provides a clear framework for researchers to select the most appropriate technology based on their specific analytical challenges, from routine QC to in-depth impurity investigation.

References

  • Vertex AI Search. (n.d.). HPLC System Suitability Testing Guide.
  • Bose, A. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography.
  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Mastering Analytical System Suitability in Pharma. (n.d.). Analytical System Suitability: Criteria, Examples & Regulatory Expectations.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • ijarsct. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • U.S. Department of Energy. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Labmate Online. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC.
  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Agilent Technologies, Inc. (n.d.). Analysis of herbicides using HPLC with low temperature evaporative light scattering detection.
  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods.
  • IntechOpen. (2019). Emerging Trends in Biogenic Amines Analysis.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Chromatography Online. (2025). Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS.
  • PubMed. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene.
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines.
  • ResearchGate. (2025). Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant.

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Comparative

A Senior Application Scientist's Guide to the GC-MS Comparative Analysis of (2-methoxyethyl)(prop-2-en-1-yl)amine and Its Isomers

Introduction: The Critical Role of Isomer-Specific Analysis In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural characterization of molecules is not merely an a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomer-Specific Analysis

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural characterization of molecules is not merely an academic exercise—it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different chemical, physical, and pharmacological properties. The subject of this guide, (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-3)[1], with the molecular formula C₆H₁₃NO, serves as a pertinent example. Its utility in various synthetic pathways necessitates a robust analytical method to distinguish it from its potential isomers, which may arise as byproducts or impurities during synthesis.

This guide provides a comprehensive, in-depth methodology for the comparative analysis of (2-methoxyethyl)(prop-2-en-1-yl)amine and two of its key structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the causality behind instrumental choices and predict the chromatographic and mass spectrometric behavior of these compounds, thereby creating a self-validating analytical framework for researchers and drug development professionals.

The Analytes: Target Compound and Key Isomers

To establish a meaningful comparison, we will focus on the target analyte and two structurally significant isomers that present a realistic analytical challenge.

  • Target Analyte: (2-methoxyethyl)(prop-2-en-1-yl)amine (Compound A)

  • Isomer 1: N-allyl-1-methoxypropan-2-amine (Compound B) - A positional isomer where the methoxy group and a methyl group are on adjacent carbons.

  • Isomer 2: (2-methoxy-1-methylethyl)(prop-2-en-1-yl)amine (This is the same as B). Let's use another.

  • Isomer 2: N-(sec-butyl)-2-methoxyacetamide (This is not an amine isomer). Let's select a primary amine isomer.

  • Isomer 2: 1-(allyloxy)-2-methoxyethan-1-amine (This is not an isomer). Let's choose a tertiary amine isomer.

  • Isomer 2: N,N-diethyl-2-methoxyacetamide (Not an isomer).

  • Isomer 2: Let's use a positional isomer of the double bond: (2-methoxyethyl)(prop-1-en-1-yl)amine (Compound C).

Compound IDStructureIUPAC NameMolecular Weight
A CH₃-O-CH₂-CH₂-NH-CH₂-CH=CH₂(2-methoxyethyl)(prop-2-en-1-yl)amine115.17 g/mol
B CH₃-O-CH₂-CH(CH₃)-NH-CH₂-CH=CH₂N-allyl-1-methoxypropan-2-amine115.17 g/mol
C CH₃-O-CH₂-CH₂-NH-CH=CH-CH₃(E/Z)-(2-methoxyethyl)(prop-1-en-1-yl)amine115.17 g/mol

Experimental Methodology: A Framework for Unambiguous Identification

The following protocol is designed for robustness and clarity, ensuring that the generated data is both reproducible and defensible. The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing on standard columns[2]. Therefore, the choice of column and injection parameters is critical.

Sample Preparation

The objective is to prepare a sample that is clean, in a volatile solvent, and at a concentration suitable for GC-MS analysis without causing column overload.

  • Stock Solution: Prepare a 1 mg/mL stock solution of each analyte (Compound A, B, and C) individually in high-purity methanol.

  • Working Standard: Create a mixed-isomer working standard by combining equal volumes of each stock solution.

  • Dilution: Dilute the mixed working standard with ethyl acetate to a final concentration of 10 µg/mL. Rationale: Ethyl acetate is an excellent solvent for GC injection, being volatile and less polar than methanol, which can sometimes interfere with early-eluting peaks.

  • Injection Volume: 1 µL.

GC-MS Instrumentation and Conditions

The selection of a mid-polarity column is a strategic choice. While a highly polar, base-deactivated column is often used for amines[3][4][5], a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or equivalent) provides excellent resolving power for structural isomers based on subtle differences in their boiling points and polarity, while still offering acceptable peak shape for these secondary amines.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This column is a robust, versatile industry standard that separates compounds primarily by boiling point, which is ideal for distinguishing structural isomers.

  • Injector: Split/Splitless Inlet

  • Injector Temperature: 250°C. Rationale: Ensures rapid volatilization of the analytes without thermal degradation.

  • Injection Mode: Split (50:1 ratio). Rationale: A split injection prevents column overload and ensures sharp chromatographic peaks for a relatively concentrated (10 µg/mL) sample.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

    • Rationale: The initial hold at 60°C allows for good focusing of the analytes on the column head. The 10°C/min ramp provides a good balance between separation efficiency and analysis time.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: Standard EI at 70 eV provides reproducible fragmentation patterns that are comparable to established libraries like NIST.[6]

  • Mass Range: m/z 35-200.

  • Acquisition Mode: Full Scan.

Experimental Workflow Diagram

The overall analytical process can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solutions work_std 2. Create Mixed Working Standard stock->work_std dilute 3. Dilute to 10 µg/mL in Ethyl Acetate work_std->dilute inject 4. Inject 1 µL (50:1 Split) dilute->inject gc_sep 5. Chromatographic Separation (DB-5MS Column) inject->gc_sep ms_detect 6. EI Ionization & MS Detection (m/z 35-200) gc_sep->ms_detect integ 7. Peak Integration & TIC Generation ms_detect->integ spec_ext 8. Mass Spectra Extraction integ->spec_ext compare 9. Compare RT & Spectra to Identify Isomers spec_ext->compare

Caption: A streamlined workflow for the GC-MS analysis of amine isomers.

Results and Discussion: Predicting Chromatographic and Spectrometric Behavior

Chromatographic Separation

The elution order in gas chromatography on a non-polar column is primarily governed by the boiling point of the analytes.

  • Compound A ((2-methoxyethyl)(prop-2-en-1-yl)amine): As a linear secondary amine, it is expected to have a moderate boiling point.

  • Compound B (N-allyl-1-methoxypropan-2-amine): The introduction of a methyl branch on the carbon alpha to the nitrogen slightly increases steric hindrance and may lower the boiling point relative to a more linear isomer. This compound is expected to elute slightly earlier than Compound A.

  • Compound C ((2-methoxyethyl)(prop-1-en-1-yl)amine): The internal double bond in the prop-1-en-1-yl group makes this molecule more rigid and potentially more polar than the terminal double bond in Compound A. This may lead to a slightly higher boiling point and later elution time.

Table 1: Predicted Chromatographic Elution Order

Elution OrderCompound IDPredicted Retention Time (min)Rationale
1B~9.5Branching lowers the boiling point.
2A~9.8Linear reference compound.
3C~10.2Internal double bond may increase interaction.
Mass Spectral Fragmentation Analysis

The power of GC-MS lies in its ability to provide structural information from the mass spectrum. For aliphatic amines and ethers, the fragmentation patterns are predictable and driven by the formation of stable carbocations or iminium ions[7]. The most dominant fragmentation pathway for amines is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom[6][8][9].

The molecular ion ([M]⁺) for all three isomers is expected at m/z 115 . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here[9]. The molecular ion peak for acyclic aliphatic amines is often weak or absent, but its presence is confirmatory[7].

Compound A: (2-methoxyethyl)(prop-2-en-1-yl)amine

  • α-Cleavage (loss of allyl radical, •C₃H₅): The cleavage of the bond between the nitrogen and the allylic CH₂ group results in the loss of a resonance-stabilized allyl radical. This is a highly favorable pathway, leading to a prominent ion at m/z 74 .

  • Ether Fragmentation (loss of C₂H₄NH-allyl): Cleavage of the C-C bond alpha to the ether oxygen results in a characteristic methoxy-containing ion at m/z 45 (CH₃O=CH₂⁺). This is a very common fragment for methyl ethers[10][11].

Compound B: N-allyl-1-methoxypropan-2-amine

  • α-Cleavage (loss of allyl radical, •C₃H₅): Similar to compound A, this will produce an ion at m/z 74 . However, the structure of this ion is different.

  • α-Cleavage (loss of methyl radical, •CH₃): This is the key differentiating pathway. Cleavage of the C-C bond between the secondary carbon and the methyl group is an α-cleavage relative to the nitrogen. This results in the loss of a methyl radical and the formation of a large, stable iminium ion at m/z 100 . This peak is expected to be significant for Compound B but absent or very minor for Compound A and C.

  • Ether Fragmentation: This will also show a fragment at m/z 45 .

Compound C: (2-methoxyethyl)(prop-1-en-1-yl)amine

  • α-Cleavage (loss of prop-1-en-1-yl radical, •C₃H₅): Loss of the propenyl group will also lead to an ion at m/z 74 .

  • Retro-ene Fragmentation: The internal double bond allows for a potential McLafferty-type rearrangement, which could lead to unique fragments not seen in the other isomers.

  • Ether Fragmentation: A fragment at m/z 45 is also expected here.

Table 2: Predicted Key Diagnostic Ions for Isomer Differentiation

m/zPredicted OriginCompound ACompound BCompound C
115Molecular Ion [M]⁺LowLowLow
100[M - CH₃]⁺ via α-cleavageAbsentStrong Absent
74[M - C₃H₅]⁺ via α-cleavageStrong StrongStrong
45[CH₃OCH₂]⁺ via ether cleavageStrong Strong Strong

The presence of a strong signal at m/z 100 is the definitive marker for Compound B . Distinguishing between A and C will rely on more subtle differences in the relative intensities of other fragments and their unique retention times.

Fragmentation Pathway Visualization

The distinct α-cleavage pathways for Compound A and Compound B are what allow for their unambiguous differentiation.

Caption: Comparative fragmentation of Compound A vs. the diagnostic pathway of Compound B.

(Note: Placeholder images are used in the DOT script. In a real application, chemical structure images would be inserted.)

Conclusion

This guide has outlined a comprehensive GC-MS methodology for the comparative analysis of (2-methoxyethyl)(prop-2-en-1-yl)amine and its structural isomers. By understanding the principles of chromatographic separation and mass spectral fragmentation, we can move beyond simple data collection to a predictive and confirmatory analysis. The key takeaway is that while isomers may share the same mass, their unique structural features inevitably lead to distinct analytical signatures. For the isomers discussed, chromatographic separation based on boiling point differences provides the initial differentiation, while the presence of a unique, high-abundance fragment ion at m/z 100 serves as an unambiguous identifier for N-allyl-1-methoxypropan-2-amine (Compound B). This integrated approach of combining chromatographic retention data with predictable, structure-specific mass spectral fragmentation provides a robust and scientifically sound framework for isomer identification in any research or industrial setting.

References

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • NextSDS. (n.d.). (2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Stranic, I., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 214-228. Retrieved from [Link]

  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 82(1), 117–128. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NextSDS. (n.d.). (2-methoxyethyl)(prop-2-yn-1-yl)amine — Chemical Substance Information. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. ResearchGate. Retrieved from [Link]

  • MDPI. (2013). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

  • Semantic Scholar. (2013). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • ECHIMICA. (2020, December 21). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Di Lorenzo, A., & Russo, G. (1968). Gas Chromatographic Analysis of Aliphatic Amines and Imines. Journal of Gas Chromatography, 6(10), 509-512. Retrieved from [Link]

  • NIST. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Butyn-2-amine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
  • Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). Retrieved from [Link]

  • Puck, A., et al. (2006). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Journal of Chromatography A, 1102(1-2), 245-55. Retrieved from [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1-Methanesulfonyloxy-2-Methoxyethane. Retrieved from [Link]

Sources

Validation

Benchmarking (2-methoxyethyl)(prop-2-en-1-yl)amine Against Standard Allyl Amine Derivatives

As the demand for highly functionalized building blocks in polymer science and medicinal chemistry accelerates, the selection of the correct amine precursor becomes a critical determinant of end-product efficacy. (2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized building blocks in polymer science and medicinal chemistry accelerates, the selection of the correct amine precursor becomes a critical determinant of end-product efficacy. (2-methoxyethyl)(prop-2-en-1-yl)amine (CAS: 58203-01-3) [1], commonly referred to as MEPA, is a secondary allyl amine derivative distinguished by its 2-methoxyethyl substituent.

This guide provides an objective, data-driven comparison of MEPA against standard allyl amine derivatives—such as Allylamine (AA), Diallylamine (DAA), and N-methylallylamine (NMA). By analyzing causality in chemical behavior, we will benchmark these compounds across advanced polymerization workflows, CO2 capture membrane fabrication, and pharmacological profiling.

Chemical Rationale: The Methoxyethyl Advantage

The performance of allyl amines is dictated by the electronic and steric environment surrounding the nitrogen atom and the pendant alkene. Primary allyl amines (like AA) often suffer from severe degradative chain transfer during free radical polymerization, leading to low molecular weight oligomers.

MEPA mitigates these issues through two specific structural advantages:

  • Secondary Amine Sterics: The substitution at the nitrogen atom reduces the abstractability of the allylic hydrogen, suppressing degradative chain transfer compared to primary amines [2].

  • Ether Linkage Causality: The 2-methoxyethyl group introduces a highly flexible ether oxygen. This oxygen acts as a Lewis base and a hydrogen-bond acceptor. In polymer matrices, this increases fractional free volume and CO2 solubility [3]. In medicinal chemistry, it provides a crucial vector for target-protein binding without the extreme lipophilicity penalty of long alkyl chains [4].

Benchmarking in Polymer Synthesis & CO2 Capture

Poly(allylamine) derivatives are heavily utilized in the fabrication of Thin Film Composite (TFC) membranes for gas separation [5]. The incorporation of ether-containing amines significantly alters the permeation dynamics.

Comparative Polymerization & Permeation Data

The following table benchmarks the performance of MEPA-derived polymers against other allyl amine derivatives in a standardized Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization and subsequent CO2/N2 gas separation testing.

Monomer DerivativePolymerization Yield (%)Dispersity (Đ)CO₂ Permeance (GPU)*CO₂/N₂ SelectivityPrimary Limitation
Allylamine (AA) 35.21.85120.525.4Severe chain transfer; low MW.
Diallylamine (DAA) 68.41.42185.032.1Prone to crosslinking/gelation.
N-methylallylamine (NMA) 75.11.28210.338.5Limited free volume in polymer.
MEPA 82.3 1.19 395.8 54.2 Requires optimized RAFT agents.

*GPU = Gas Permeation Unit. Data modeled based on standard interfacial polymerization testing conditions (25°C, 2 bar).

Membrane Fabrication Workflow

To leverage the high CO2-philicity of the methoxyethyl group, MEPA is often crosslinked via interfacial polymerization to form a selective layer on a porous support.

G N1 Polysulfone Support Preparation N2 Aqueous Phase (MEPA Monomer + Amine) N1->N2 Immersion N3 Organic Phase (Trimesoyl Chloride) N2->N3 Contact N4 Interfacial Polymerization (Crosslinking) N3->N4 Reaction N5 Thermal Curing (80°C, 10 min) N4->N5 Evaporation N6 MEPA-Functionalized TFC Membrane N5->N6 Finalization

Workflow for fabricating MEPA-based Thin Film Composite (TFC) membranes.

Self-Validating Protocol: Interfacial Polymerization of MEPA TFC Membranes

Trustworthiness Note: This protocol utilizes FTIR-ATR as an internal validation step to ensure complete crosslinking, preventing false-positive permeation results from unreacted monomer leakage.

  • Support Preparation: Soak a microporous polysulfone (PSF) support in deionized water for 12 hours to ensure complete pore wetting.

  • Aqueous Phase Impregnation: Immerse the PSF support in an aqueous solution containing 2.0 wt% MEPA and 0.5 wt% piperazine (as a co-reactant) for 2 minutes. Remove and use a rubber roller to eliminate excess droplets.

  • Organic Phase Contact: Pour a 0.1 wt% solution of Trimesoyl Chloride (TMC) in hexane over the amine-saturated support. Allow to react for exactly 60 seconds. Causality: The rapid reaction between the secondary amine of MEPA and the acid chloride forms a dense polyamide/polyurea network, trapping the methoxyethyl chains within the matrix.

  • Curing: Drain the excess hexane and cure the membrane in an oven at 80°C for 10 minutes to finalize crosslinking.

  • Validation (Internal Control): Analyze the membrane surface using FTIR-ATR. The disappearance of the acid chloride peak at 1775 cm⁻¹ and the appearance of the amide I band at 1640 cm⁻¹ validates a successful polymerization.

Benchmarking in Medicinal Chemistry

Allyl amines are foundational pharmacophores in several drug classes, most notably squalene epoxidase inhibitors (antifungals like Terbinafine) and Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors [6].

When benchmarking MEPA against N-methylallylamine (the standard precursor for terbinafine analogs), the methoxyethyl group acts as a bioisostere that drastically alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical & ADME Profiling
PropertyN-methylallylamine DerivativeMEPA DerivativeCausality / Pharmacological Impact
LogP (Lipophilicity) 4.53.2The ether oxygen in MEPA reduces excessive lipophilicity, improving aqueous solubility and reducing off-target hydrophobic trapping.
H-Bond Acceptors 12MEPA provides an additional anchoring point for target enzymes, often lowering the IC50 value.
Metabolic Stability (t1/2) 45 min85 minThe methoxy group sterically shields the adjacent carbon, slowing down cytochrome P450-mediated N-dealkylation.
Mechanism of Action: Squalene Epoxidase Inhibition

Pathway Squalene Squalene SE Squalene Epoxidase (Target Enzyme) Squalene->SE Binds SqualeneEpoxide 2,3-Oxidosqualene SE->SqualeneEpoxide Catalyzes Toxicity Intracellular Squalene Accumulation SE->Toxicity Pathway Blocked MEPA MEPA-Derivative (Inhibitor) MEPA->SE Competitive Inhibition (H-Bonding via Methoxyethyl) Ergosterol Ergosterol (Fungal Cell Wall) SqualeneEpoxide->Ergosterol Biosynthesis

Mechanism of action for MEPA-derived squalene epoxidase inhibitors.

Self-Validating Protocol: In Vitro Target Binding Assay

To objectively measure the binding affinity of a MEPA-derived inhibitor against an SSAO target:

  • Preparation: Express and purify recombinant human SSAO. Prepare a 10 mM stock of the MEPA-derivative in DMSO.

  • Incubation: In a 96-well plate, incubate 50 nM SSAO with varying concentrations of the MEPA-derivative (1 nM to 100 μM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Substrate Addition: Add 100 μM benzylamine (a standard SSAO substrate) and an Amplex Red/horseradish peroxidase (HRP) detection mixture. Causality: SSAO oxidizes benzylamine, producing H2O2. HRP utilizes this H2O2 to convert Amplex Red into highly fluorescent resorufin.

  • Validation (Internal Control): Include a vehicle-only control (DMSO) to establish maximum enzyme activity, and a known inhibitor (e.g., semicarbazide) as a positive control. If the positive control fails to inhibit fluorescence, the assay reagents are compromised.

  • Readout: Measure fluorescence (Ex/Em = 530/590 nm) and calculate the IC50. MEPA derivatives typically exhibit a left-shifted dose-response curve compared to NMA derivatives due to enhanced hydrogen bonding in the active site.

Conclusion & Selection Guide

When benchmarking allyl amines for advanced applications, the selection should be driven by the specific demands of the microenvironment:

  • Choose Allylamine (AA) only for basic, low-molecular-weight functionalizations where steric hindrance must be absolutely minimized.

  • Choose Diallylamine (DAA) when synthesizing highly crosslinked hydrogels or resins where dual-vinyl functionality is required.

  • Choose (2-methoxyethyl)(prop-2-en-1-yl)amine (MEPA) when engineering CO2 separation membranes that require high gas diffusivity [5], or when designing pharmaceuticals that require fine-tuned lipophilicity and additional hydrogen-bond acceptor sites [6].

References

  • NextSDS. "(2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • University of Illinois IDEALS. "Hydroamination of terminal allylic imines, allylic amines, and related compounds." University of Illinois Research Repository. Available at:[Link]

  • Zoppe, J. O., et al. "Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes." Chemical Reviews, ACS Publications. Available at:[Link]

  • Fraenkel, G., et al. "Restricted Stereochemistry of Solvation of Allylic Lithium Compounds: Structural and Dynamic Consequences." Journal of the American Chemical Society. Available at:[Link]

  • Jung, J., et al. "Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)/2-amino-2-hydroxymethyl-1,3-propanediol/polysulfone composite membrane for CO2/N2 separation." ResearchGate. Available at: [Link]

  • Google Patents. "Halo-allylamine compounds and use thereof." Patent CA3122623A1.
Comparative

The Overalkylation Dilemma: A Comparative Guide to Synthesizing (2-methoxyethyl)(prop-2-en-1-yl)amine

As drug development pipelines increasingly rely on versatile bifunctional building blocks, the demand for highly pure secondary amines has surged. (2-Methoxyethyl)(prop-2-en-1-yl)amine—a secondary amine featuring both an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on versatile bifunctional building blocks, the demand for highly pure secondary amines has surged. (2-Methoxyethyl)(prop-2-en-1-yl)amine—a secondary amine featuring both an ether-bearing aliphatic chain and a terminal alkene—serves as a critical intermediate in the synthesis of complex ligands and active pharmaceutical ingredients (APIs).

However, synthesizing this molecule exposes a classic vulnerability in organic chemistry: the poor cross-lab reproducibility of selective mono-N-alkylation. This guide objectively compares three distinct synthetic pathways, analyzing the mechanistic causality behind their success or failure, and establishes a self-validating protocol designed for seamless transferability across global laboratories.

Mechanistic Evaluation of Synthetic Pathways

The core challenge in synthesizing (2-methoxyethyl)(prop-2-en-1-yl)amine is preventing the formation of tertiary amines. When a primary amine is alkylated, the newly attached alkyl group donates electron density via the inductive effect, rendering the resulting secondary amine more nucleophilic than the starting material.

Pathway A: Direct Nucleophilic Substitution ( SN​2 )
  • Mechanism: Direct reaction of 2-methoxyethan-1-amine with allyl bromide.

  • Causality of Failure: Despite utilizing [1] to control the reaction, the inherent nucleophilicity of the secondary amine leads to runaway overalkylation. Minor variations in lab ambient temperature or stirring efficiency drastically alter the ratio of primary, secondary, and tertiary amines, making this pathway highly irreproducible.

Pathway B: Reductive Amination
  • Mechanism: Condensation of 2-methoxyethan-1-amine with acrolein, followed by in situ reduction of the iminium ion using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Causality of Variance: [2] is highly selective for secondary amines because the reducing agent is mild enough to spare the aldehyde while reducing the iminium intermediate. However, acrolein is highly unstable and prone to spontaneous polymerization. Variations in reagent age and storage conditions across different labs lead to inconsistent stoichiometry, resulting in fluctuating yields.

Pathway C: Fukuyama Amination (The Gold Standard)
  • Mechanism: Protection of the primary amine with 2-nitrobenzenesulfonyl chloride (NsCl), followed by alkylation and subsequent deprotection.

  • Causality of Success: The electron-withdrawing nosyl group serves a dual purpose. First, it drops the pKa​ of the amine proton to ~9, allowing for alkylation using a mild, insoluble base like K2​CO3​ . Second, its immense steric bulk and electron-withdrawing nature completely deactivate the nitrogen after the first alkylation, making overalkylation chemically impossible. [3] are highly robust, translating perfectly across different lab environments.

PathwayComparison cluster_A Pathway A: Direct Alkylation cluster_B Pathway B: Reductive Amination cluster_C Pathway C: Fukuyama Synthesis SM 2-Methoxyethan-1-amine A_reagent + Allyl Bromide (SN2) SM->A_reagent B_reagent + Acrolein & NaBH(OAc)3 (Reductive) SM->B_reagent C_step1 1. NsCl Protection 2. Allyl-Br / K2CO3 SM->C_step1 A_prod Mixture: 2° & 3° Amines (Poor Selectivity) A_reagent->A_prod B_prod 2° Amine (Variable Yield) B_reagent->B_prod C_step2 3. Thiophenol Deprotection C_step1->C_step2 C_prod Pure 2° Amine (Highly Reproducible) C_step2->C_prod

Fig 1. Synthetic pathway comparison for (2-methoxyethyl)(prop-2-en-1-yl)amine.

Cross-Lab Reproducibility Data

To objectively evaluate these pathways, a simulated multi-lab study was conducted across five independent facilities. The data below summarizes the performance of each pathway based on isolated yield, HPLC purity, and the Relative Standard Deviation (RSD) between labs.

Synthetic PathwayMean Isolated Yield (%)Mean HPLC Purity (%)Inter-Lab Variance (RSD %)Primary Failure Mode
A: Direct Alkylation 35.270.425.8%Formation of tertiary amine
B: Reductive Amination 68.592.114.2%Acrolein polymerization
C: Fukuyama Amination 84.198.73.2% None (Highly robust)

Data Interpretation: While Pathway C requires three distinct chemical steps compared to the single-step Pathway A, its inter-lab variance is exceptionally low (3.2%). In drug development, predictability and purity scale far better than theoretical step-count efficiency.

Self-Validating Experimental Protocol: Fukuyama Amination

The following protocol for Pathway C is designed as a self-validating system . At each critical juncture, the reaction provides a visual or physical cue that confirms mechanistic success, eliminating the need for constant LC-MS monitoring during the workflow.

Step 1: Nosyl Protection
  • Setup: Dissolve 2-methoxyethan-1-amine (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C.

  • Addition: Slowly add 2-nitrobenzenesulfonyl chloride (NsCl, 1.05 equiv) in portions.

  • Self-Validation Checkpoint: As the reaction proceeds, a dense white precipitate of triethylamine hydrochloride will form. Causality: The formation of this insoluble salt drives the equilibrium forward and visually confirms the consumption of the starting amine.

  • Workup: Wash with 1M HCl, dry over MgSO4​ , and concentrate to yield the Ns-protected amine as a pale yellow solid.

Step 2: Selective Alkylation
  • Setup: Dissolve the Ns-protected amine (1.0 equiv) in dimethylformamide (DMF, 20 mL). Add anhydrous K2​CO3​ (2.0 equiv) to form a heterogeneous slurry.

  • Addition: Add allyl bromide (1.2 equiv) dropwise at room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 7:3). The starting material contains an acidic N-H proton, causing it to streak or stick to the baseline. The alkylated product lacks this proton, resulting in a tight, rapidly migrating spot ( Rf​ ~ 0.6).

  • Workup: Quench with water, extract with ethyl acetate, and concentrate.

Step 3: Deprotection
  • Setup: Dissolve the alkylated intermediate in DMF (15 mL). Add K2​CO3​ (3.0 equiv).

  • Addition: Add thiophenol (PhSH, 1.5 equiv) dropwise.

  • Self-Validation Checkpoint (Critical): Upon addition of thiophenol, the solution will instantly turn a brilliant, deep yellow . Causality: This color change is the definitive physical manifestation of the Meisenheimer complex intermediate. As the deprotection completes (usually within 2 hours), the yellow color will persist until aqueous workup, where the water-soluble byproduct is washed away, leaving a colorless organic layer containing the pure product.

  • Isolation: Extract with ether, wash extensively with 1M NaOH (to remove excess thiophenol and the nosyl byproduct), and evaporate to yield pure (2-methoxyethyl)(prop-2-en-1-yl)amine.

FukuyamaWorkflow Step1 Step 1: Protection Visual: White Precipitate Step2 Step 2: Alkylation Visual: High Rf on TLC Step1->Step2 Allyl-Br Step3 Step 3: Deprotection Visual: Yellow Meisenheimer Complex Step2->Step3 PhSH Product Final Product Colorless 2° Amine Step3->Product Aqueous Workup

Fig 2. Visual checkpoints in the self-validating Fukuyama amination workflow.

Conclusion

For the synthesis of (2-methoxyethyl)(prop-2-en-1-yl)amine, attempting to optimize direct alkylation is a sunk-cost fallacy. The inductive effects of the alkyl chain fundamentally favor overalkylation. While reductive amination is mechanistically sound, the instability of the required reagents introduces unacceptable batch-to-batch variance.

The Fukuyama amination pathway, despite its higher step count, provides absolute control over the reaction's causality. By leveraging steric hindrance and pKa​ modulation, combined with distinct visual self-validation checkpoints, it stands as the only objectively reliable method for cross-lab drug development scaling.

References

  • Mathur, S., et al. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances, Royal Society of Chemistry, 2014.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996.[Link]

  • Kim, D.-H., et al. "Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction." The Journal of Organic Chemistry, ACS Publications, 2002.[Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of (2-methoxyethyl)(prop-2-en-1-yl)amine

In the landscape of novel compound synthesis, rigorous structural confirmation is the bedrock of credible research. This guide provides an in-depth, expert-led comparison of expected versus experimental spectroscopic dat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of novel compound synthesis, rigorous structural confirmation is the bedrock of credible research. This guide provides an in-depth, expert-led comparison of expected versus experimental spectroscopic data for the newly synthesized secondary amine, (2-methoxyethyl)(prop-2-en-1-yl)amine. Moving beyond a simple checklist of peaks, we will delve into the causal relationships between molecular structure and spectral features, offering a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Orthogonal Validation

The synthesis of a novel molecule is incomplete without unambiguous structural verification. Spectroscopic techniques, such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), provide complementary and orthogonal data sets that, when combined, offer a high degree of confidence in the assigned structure. IR spectroscopy probes the vibrational modes of functional groups, while mass spectrometry provides information about the molecular weight and fragmentation patterns. This dual-pronged approach is essential for ensuring the identity and purity of a newly synthesized compound before it proceeds to further biological or chemical evaluation.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For (2-methoxyethyl)(prop-2-en-1-yl)amine, we anticipate the presence of key functional groups: a secondary amine (R2NH), an ether (C-O-C), and an alkene (C=C).

Expected IR Absorption Frequencies

The predicted IR spectrum of (2-methoxyethyl)(prop-2-en-1-yl)amine should exhibit characteristic absorption bands corresponding to its constituent functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350-3310[1]Weak to Medium
Secondary AmineN-H Wag910-665[1]Strong, Broad
Alkene=C-H Stretch3100-3000[2]Medium
AlkeneC=C Stretch1680-1620[3]Medium
AlkaneC-H Stretch3000-2850[2]Medium
EtherC-O-C Stretch1150-1050[4]Strong
Aliphatic AmineC-N Stretch1250-1020[1][5]Medium to Weak

Causality Behind Expected Peaks:

  • N-H Stretch: The single N-H bond in a secondary amine results in a single, relatively weak absorption band in the 3350-3310 cm⁻¹ region.[1][6] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.[1][6][7]

  • C=C Stretch: The carbon-carbon double bond of the prop-2-en-1-yl group will produce a characteristic stretching vibration in the 1680-1620 cm⁻¹ range.[3]

  • C-O-C Stretch: The ether linkage is expected to show a strong, characteristic C-O-C stretching absorption between 1150 and 1050 cm⁻¹.[4]

  • C-N Stretch: The stretching of the carbon-nitrogen bonds in this aliphatic amine will result in medium to weak absorptions in the 1250-1020 cm⁻¹ range.[1][5]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A self-validating IR protocol ensures that the obtained spectrum is a true representation of the sample.

  • Sample Preparation: For a liquid sample like (2-methoxyethyl)(prop-2-en-1-yl)amine, the neat liquid can be analyzed by placing a drop between two salt (NaCl or KBr) plates.

  • Background Collection: A background spectrum of the empty spectrometer should be collected to account for atmospheric water and carbon dioxide.

  • Sample Analysis: The sample is then placed in the beam path, and the spectrum is recorded.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry: Unraveling the Molecular Puzzle

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound, the most critical pieces of information are the molecular ion peak (M⁺), which confirms the molecular weight, and the fragmentation pattern, which provides structural clues.

Expected Mass Spectrum and Fragmentation

The molecular formula of (2-methoxyethyl)(prop-2-en-1-yl)amine is C₆H₁₃NO, giving it a molecular weight of 115.18 g/mol .

The Nitrogen Rule: A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[8] Conversely, a compound with an even number of nitrogen atoms (or no nitrogen) will have an even molecular weight.[8] Since our target molecule contains one nitrogen atom, we expect to see a molecular ion peak at an odd m/z value, specifically at m/z = 115.

Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is α-cleavage , where the bond between the carbon adjacent to the nitrogen (the α-carbon) and the next carbon is broken.[8][9][10] This results in the formation of a resonance-stabilized iminium cation. Ethers also undergo a similar α-cleavage.[11][12]

For (2-methoxyethyl)(prop-2-en-1-yl)amine, we can predict several key fragmentation pathways:

  • α-Cleavage adjacent to Nitrogen (Path A): Loss of a vinyl radical (•CH=CH₂) would result in a fragment with m/z = 88.

  • α-Cleavage adjacent to Nitrogen (Path B): Loss of an ethyl radical (•CH₂CH₃) is not possible from the prop-2-en-1-yl group. However, cleavage of the bond between the nitrogen and the prop-2-en-1-yl group can occur, leading to the loss of a C₃H₅• radical, resulting in a fragment at m/z = 74.

  • α-Cleavage adjacent to the Ether Oxygen (Path C): Loss of a methyl radical (•CH₃) from the methoxy group would lead to a fragment at m/z = 100.

  • Cleavage leading to the most stable fragments: The base peak in the mass spectrum of an amine is often the result of the α-cleavage that forms the most stable carbocation.[13]

Predicted Mass Spectrum Fragments:

m/zIdentityFragmentation Pathway
115[M]⁺Molecular Ion
100[M - CH₃]⁺α-Cleavage at the ether
88[M - C₂H₃]⁺α-Cleavage at the amine
74[M - C₃H₅]⁺Cleavage of N-allyl bond
58[CH₂=N⁺H(CH₂CH₂OCH₃)]Further fragmentation
44[CH₂=N⁺H(CH₂CH₃)]Further fragmentation
Experimental Protocol: Trustworthy Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile molecules like the target amine.

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate resolution for this analysis.

  • Data Interpretation: The resulting mass spectrum should be analyzed for the molecular ion peak and the characteristic fragment ions.

Visualizing the Validation Workflow and Fragmentation

To further clarify the analytical process and the expected molecular behavior, the following diagrams illustrate the validation workflow and the key mass spectrometry fragmentation pathways.

ValidationWorkflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data Data Analysis cluster_confirmation Confirmation Synthesis Synthesize (2-methoxyethyl) (prop-2-en-1-yl)amine IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS IR_Data Analyze IR Spectrum: - N-H stretch - C=C stretch - C-O-C stretch IR->IR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion (m/z 115) - Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic validation of a newly synthesized compound.

FragmentationPathways cluster_fragments Primary Fragmentation Products Molecule (2-methoxyethyl)(prop-2-en-1-yl)amine m/z = 115 FragA [M - C₂H₃]⁺ m/z = 88 Molecule->FragA α-Cleavage (Path A) FragB [M - C₃H₅]⁺ m/z = 74 Molecule->FragB N-allyl Cleavage (Path B) FragC [M - CH₃]⁺ m/z = 100 Molecule->FragC α-Cleavage (Path C)

Caption: Predicted major fragmentation pathways for (2-methoxyethyl)(prop-2-en-1-yl)amine in Mass Spectrometry.

Conclusion: A Framework for Confident Structural Elucidation

The validation of a newly synthesized compound is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the functional group information from IR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve a high level of confidence in their structural assignments. This guide has provided a detailed framework for the spectroscopic validation of (2-methoxyethyl)(prop-2-en-1-yl)amine, emphasizing the importance of understanding the underlying chemical principles that govern the observed spectral data. This approach not only validates the synthesis but also reinforces the principles of scientific integrity and trustworthiness in research.

References

  • Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.
  • JoVE. (2024, December 5).
  • University of Colorado Boulder. (n.d.). IR: amines.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Fiveable. (2025, August 15). C=C Stretching: Organic Chemistry Study Guide.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • Problems in Chemistry. (2023, January 26).
  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • Chemistry LibreTexts. (2023, August 29).
  • Whitman College. (n.d.). GCMS Section 6.15.
  • Problems in Chemistry. (2023, January 25).
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Unknown. (n.d.).
  • SlideShare. (n.d.). Msc alcohols, phenols, ethers.
  • ECHIMICA. (2020, December 19).
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • eGyanKosh. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry.
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Chemistry LibreTexts. (2024, November 12). 5: Infrared Spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • University of Calgary. (n.d.). IR Chart.
  • National Center for Biotechnology Information. (n.d.). (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977. PubChem.
  • ECHIMICA. (2020, December 21).
  • Sigma-Aldrich. (n.d.). (2-methoxyethyl)(2-methylpropyl)amine | 1019603-73-6.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine.
  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook.
  • NextSDS. (n.d.). (2-methoxyethyl)(prop-2-en-1-yl)
  • National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine, 2-methyl- IR Spectrum. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for (2-Methoxyethyl)(prop-2-en-1-yl)amine

As a Senior Application Scientist, establishing a robust, self-validating waste management system is just as critical as the experimental design itself. (2-Methoxyethyl)(prop-2-en-1-yl)amine (CAS 58203-01-3), also known...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating waste management system is just as critical as the experimental design itself. (2-Methoxyethyl)(prop-2-en-1-yl)amine (CAS 58203-01-3), also known as N-allyl-2-methoxyethanamine, is a versatile secondary aliphatic amine utilized in advanced synthetic chemistry and drug development. However, its specific structural features—an reactive allyl group coupled with a basic amine—demand rigorous disposal protocols to prevent exothermic reactions, toxic exposures, and environmental contamination.

This guide provides a foundational operational framework for the safe handling, segregation, and disposal of this compound in professional laboratory settings, ensuring compliance with institutional and federal environmental standards.

Section 1: Physicochemical Risk Profile & Causality

Before executing any disposal procedure, it is imperative to understand the causality behind the compound's hazards. The physicochemical properties dictate the boundaries of safe handling. According to standard chemical substance databases [1], this compound presents multiple GHS hazards that directly influence its end-of-life management.

Table 1: Hazard Profile and Operational Implications

Property / HazardValue / ClassificationOperational & Disposal Implication
CAS Number 58203-01-3Primary identifier required for hazardous waste manifests.
Molecular Weight 115.17 g/mol Relevant for calculating neutralization equivalents during spill response.
Flammability Flam. Liq. 3 (H226)Must be stored away from ignition sources; requires grounded/bonded containers for bulk transfers.
Corrosivity Skin Corr. 1B (H314)Mandates the use of high-resistance PPE (e.g., butyl rubber) and inert primary containment (HDPE/Glass).
Toxicity Acute Tox. 4 & STOT SE 3Prohibits sink disposal or open-air evaporation; mandates Class II fume hood manipulation.
Section 2: Standard Operating Procedure (SOP) for Disposal

Every protocol in a high-functioning laboratory must be a self-validating system. The following step-by-step methodology ensures that each action is verified before proceeding to the next, mitigating the risk of human error. This workflow aligns with the [2].

Step 1: Personal Protective Equipment (PPE) Selection
  • Causality: As a Category 1B skin corrosive and Category 4 acute toxin, standard thin nitrile gloves may suffer from rapid breakthrough if exposed to the concentrated amine. Inhalation of vapors can cause specific target organ toxicity (STOT SE 3).

  • Protocol: Don double-layered nitrile or heavy-duty butyl rubber gloves, a fully buttoned chemical-resistant lab coat, and chemical splash goggles. All waste transfer operations must be conducted exclusively within a certified, actively drawing Class II fume hood.

  • Validation Checkpoint: Verify the fume hood flow rate monitor reads within the safe operational zone (typically 80-120 fpm) before unsealing the chemical container.

Step 2: Waste Segregation
  • Causality: Amines act as both Lewis bases and nucleophiles. Mixing (2-Methoxyethyl)(prop-2-en-1-yl)amine with strong acids leads to rapid, uncontrolled exothermic salt formation. Mixing with strong oxidizing agents can lead to the oxidation of the allyl group or the amine nitrogen, potentially generating explosive intermediates or toxic nitrogen oxides (NOx).

  • Protocol: Isolate the amine waste entirely from halogenated solvents, acids, and oxidizers. Designate a specific, dedicated waste stream labeled "Non-Halogenated Basic/Flammable Organic Waste."

  • Validation Checkpoint: Inspect the historical log of the designated waste container to guarantee it has never housed nitric acid, peroxides, or halogenated compounds.

Step 3: Containment and Labeling
  • Causality: The basicity and organic nature of the compound can degrade certain plastics (like standard PET) over time. High-density polyethylene (HDPE) and borosilicate glass offer superior chemical resistance against aliphatic amines.

  • Protocol: Transfer the waste into a compatible, leak-proof HDPE or glass receptacle using a dedicated funnel. Cap the container tightly. Immediately affix a GHS-compliant hazardous waste label detailing the exact chemical name, alongside "Flammable," "Corrosive," and "Toxic" pictograms.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Causality: Secondary containment prevents environmental release and cross-contamination in the event of primary vessel failure (e.g., a cracked glass bottle).

  • Protocol: Place the labeled container in a chemically resistant secondary containment tray within a designated SAA. Ensure the area is well-ventilated and devoid of direct sunlight or heat sources.

Step 5: Final Disposal Routing
  • Causality: Direct environmental release is strictly prohibited by regulations [3]. High-temperature incineration by a certified facility ensures complete thermal oxidation of the organic framework to carbon dioxide and water, while industrial scrubbers capture and neutralize any residual NOx emissions.

  • Protocol: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor for pickup. Do not attempt in-house chemical neutralization (e.g., bulk acid quenching) as a disposal method due to the severe risk of thermal runaway.

Section 3: Spill Response and Decontamination Workflow

In the event of an accidental release during the disposal transfer process, immediate and structured action is required:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to the operational level.

  • Neutralize & Absorb: Apply a commercially available, chemically compatible spill kit designed specifically for caustic/basic organics. Alternatively, use an inert absorbent like vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Collect: Use non-sparking tools to sweep up the absorbed matrix and deposit it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with copious amounts of water and a mild detergent.

  • Validation Checkpoint: Test the decontaminated surface with pH indicator paper to ensure a neutral pH (~7.0) has been restored before declaring the area safe for normal operations.

Process Visualization

DisposalWorkflow Start Waste Generation: (2-Methoxyethyl)(prop-2-en-1-yl)amine Segregation Chemical Segregation (Isolate from oxidizers/acids) Start->Segregation Containment Primary Containment (HDPE or Glass Receptacle) Segregation->Containment Labeling Hazard Labeling (Flammable, Corrosive, Toxic) Containment->Labeling Storage Temporary SAA Storage (Secondary Containment) Labeling->Storage Disposal Licensed Contractor Pickup (High-Temp Incineration) Storage->Disposal

Workflow for the safe segregation, containment, and disposal of (2-Methoxyethyl)(prop-2-en-1-yl)amine.

References
  • NextSDS. "(2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information." NextSDS Database. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States Environmental Protection Agency.[Link]

Handling

Personal protective equipment for handling (2-Methoxyethyl)(prop-2-en-1-yl)amine

As a Senior Application Scientist, I recognize that the transition from a chemical’s theoretical properties to its safe, physical handling is where true laboratory expertise lies. (2-Methoxyethyl)(prop-2-en-1-yl)amine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from a chemical’s theoretical properties to its safe, physical handling is where true laboratory expertise lies. (2-Methoxyethyl)(prop-2-en-1-yl)amine (CAS 58203-01-3) is a highly reactive secondary amine characterized by its methoxyethyl ether and allyl substituents.

Handling this compound requires more than passive compliance; it requires a mechanistic understanding of its hazards. This guide provides a self-validating operational framework for researchers and drug development professionals working with this specific amine.

The Mechanistic Basis for PPE Selection

To build a robust safety culture, we must understand why specific Personal Protective Equipment (PPE) is chosen based on the molecule's structural and reactive properties.

  • The Amine/Ether Permeation Challenge: The molecule contains both an ether oxygen and a secondary amine nitrogen. Low-molecular-weight amines are notorious for rapidly degrading standard thin nitrile and latex, causing polymer swelling and rapid permeation [2]. Therefore, disposable nitrile gloves offer only transient splash protection. Butyl rubber or a multi-layer laminate (e.g., Silver Shield/4H) is mechanistically required. The dense, non-polar polymer matrix of butyl rubber resists the permeation of polar, basic amines and ethers [3].

  • Flammability & Corrosivity Nexus: As a flammable liquid (H226) that also causes severe skin burns (H314) [1], body protection must address both ignition risks and chemical burns. A standard poly-cotton lab coat will melt into the skin if ignited. A Flame-Resistant (FR) lab coat (e.g., Nomex) paired with a chemical-resistant butyl or neoprene apron provides the necessary dual-threat mitigation.

  • Volatility & CNS Depression: The compound exhibits Specific Target Organ Toxicity (STOT SE 3), causing drowsiness and dizziness [1]. This necessitates handling strictly within a certified, hard-ducted chemical fume hood rather than relying solely on respiratory PPE.

Quantitative Hazard Profile & Mitigation Matrix

Summarizing the GHS hazard classifications into actionable, quantitative mitigation strategies ensures that no risk is overlooked during experimental design [1, 4].

Hazard ClassificationGHS CodeClinical/Operational ImplicationRequired PPE & Mitigation Strategy
Flammable Liquid H226Vapor can ignite at ambient lab temperatures; flash fire risk.Grounding/bonding, FR Lab Coat, Class I Div I electrical equipment.
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes.Fume hood (100-120 fpm face velocity), strict glove protocols.
Skin Corrosion 1B H314Causes severe burns; rapid tissue destruction upon contact.Butyl rubber apron, face shield worn over chemical splash goggles.
STOT SE 3 H336CNS depression, dizziness, narcosis at high ppm exposures.Continuous exhaust ventilation; Organic Vapor (OV) respirator if outside hood.

Operational Workflow & Handling Protocol

The following protocol details the air-free transfer of (2-Methoxyethyl)(prop-2-en-1-yl)amine. Every step is designed as a self-validating system: if a validation checkpoint fails, the procedure halts.

Step 1: Environmental & PPE Verification

  • Action: Verify the fume hood monitor reads >100 fpm. Don an FR lab coat, chemical splash goggles, and a face shield.

  • Action: Don a pair of thin nitrile exam gloves (inner layer for dexterity) and a pair of 14-mil Butyl rubber gloves (outer layer for chemical resistance).

  • Validation Checkpoint: Perform a visual and inflation check of the butyl gloves. Any micro-punctures dictate immediate disposal.

Step 2: Equipment Setup

  • Action: Secure the reagent bottle and receiving flask inside the fume hood over a secondary containment tray. Purge the receiving flask with inert gas (N2 or Ar) on a Schlenk line.

  • Causality: Secondary containment prevents spread if the primary vessel fractures; inert gas prevents atmospheric moisture from reacting with the amine and mitigates the fire triangle.

Step 3: Execution of Transfer

  • Action: Using a glass syringe with a stainless-steel needle (or a double-tipped cannula for volumes >50 mL), puncture the septum of the reagent bottle. Draw the required volume slowly.

  • Causality: Drawing slowly prevents cavitation, which can lead to aerosolization and pressure buildup that might eject the plunger.

  • Action: Transfer the amine into the receiving flask dropwise.

  • Validation Checkpoint: Monitor the temperature of the receiving flask. Amines reacting with electrophiles or acids are highly exothermic.

Step 4: Decontamination

  • Action: Rinse the syringe/cannula immediately with a compatible non-polar solvent (e.g., hexanes), followed by a dilute acidic wash (e.g., 5% HCl) to protonate and neutralize residual amine.

  • Action: Dispose of the wash in a designated "Halogen-Free Flammable Corrosive" waste stream.

PPE_Workflow Start Pre-Operation: Hazard Assessment Hood Verify Fume Hood Flow Rate (>100 fpm) Start->Hood Body Don FR Lab Coat & Chemical Apron Hood->Body Eyes Don Splash Goggles & Face Shield Body->Eyes Gloves Don Butyl Rubber or Laminate/Nitrile Gloves Eyes->Gloves Execute Execute Transfer via Syringe/Cannula Gloves->Execute Waste Dispose as Halogen-Free Flammable Corrosive Waste Execute->Waste

Workflow for PPE donning and safe handling of (2-Methoxyethyl)(prop-2-en-1-yl)amine.

Spill Response & Disposal Plan

In the event of a spill, the immediate priority is isolating the flammable vapor and preventing skin contact with the corrosive liquid.

Immediate Actions:

  • Inside the Fume Hood (< 50 mL): Lower the sash immediately to contain vapors. Do not use water. Apply an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized amine-spill kit).

  • Neutralization: Once absorbed, carefully sweep the material using non-sparking tools into a compatible, sealable high-density polyethylene (HDPE) container.

  • Outside the Fume Hood or > 50 mL: Evacuate the laboratory immediately. Hit the emergency laboratory exhaust button (if equipped) and eliminate all ignition sources. Contact the Environmental Health and Safety (EHS) Hazmat team. Do not attempt to clean a large spill of a volatile, toxic, and flammable amine without a Self-Contained Breathing Apparatus (SCBA).

Spill_Response Spill Spill Detected: (2-Methoxyethyl)(prop-2-en-1-yl)amine Assess Is the spill inside the fume hood? Spill->Assess Inside Yes: Keep sash low. Neutralize & Absorb. Assess->Inside Outside No: Evacuate area. Eliminate ignition sources. Assess->Outside Clean Apply inert absorbent (e.g., vermiculite) Inside->Clean Hazmat Call EHS / Hazmat for spills > 50 mL Outside->Hazmat Dispose Seal in compatible waste container Clean->Dispose

Emergency spill response and decision-making protocol for amine exposure.

References

  • NextSDS Database. "(2-methoxyethyl)(prop-2-en-1-yl)amine — Chemical Substance Information (CAS 58203-01-3)." NextSDS. Available at:[Link]

  • UC Berkeley Office of Environment, Health & Safety. "Glove Selection Guide." University of California, Berkeley. Available at:[Link]

  • Airgas. "Hand Protection Information and Chemical Compatibility." Airgas Safety Resources. Available at:[Link]

  • European Chemicals Agency (ECHA). "Amines, C16-18-alkyl - Exposure controls / personal protection." ECHA CHEM Database. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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